2-Chloro-3-(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHUUSQDKIEPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381159 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-22-8 | |
| Record name | 2-Chloro-3-(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide, a key building block in pharmaceutical and agrochemical research. The document is tailored for researchers, chemists, and drug development professionals, offering a detailed examination of the predominant synthetic strategy: free-radical benzylic bromination. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, justify the selection of reagents, provide a robust experimental protocol, and address critical aspects of purification, characterization, and safe handling. The causality behind experimental choices is emphasized to provide not just a procedure, but a field-proven understanding of the synthesis.
Strategic Approach: Retrosynthetic Analysis and Method Selection
The target molecule, this compound (CAS No: 261763-22-8), is a substituted benzyl bromide.[1][2] The most direct and industrially scalable approach to such structures is the selective functionalization of the corresponding toluene derivative, 2-Chloro-3-(trifluoromethyl)toluene. This strategy hinges on the selective bromination of the benzylic methyl group.
The method of choice is the Wohl-Ziegler reaction , a free-radical chain reaction that selectively brominates allylic and benzylic C-H bonds.[3][4] This method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.
Why the Wohl-Ziegler Reaction?
-
High Selectivity: The benzylic C-H bonds of the toluene precursor are significantly weaker than the aromatic C-H bonds due to the resonance stabilization of the resulting benzylic radical. Free-radical bromination exploits this difference, leading to highly selective substitution at the methyl group.[5][6]
-
Avoidance of Side Reactions: While elemental bromine (Br₂) can also perform benzylic bromination, it requires careful control to prevent competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring.[7] N-Bromosuccinimide is the superior reagent as it serves as a source for a consistent, low concentration of Br₂, which favors the radical pathway and suppresses ionic side reactions.[7][8][9]
The overall synthetic workflow is visualized below.
Caption: High-level workflow for the synthesis of the target compound.
The Core Reaction: Mechanism and Critical Parameters
The synthesis proceeds via a well-understood free-radical chain mechanism.[10][11] The success of the reaction depends on the careful orchestration of the substrate, brominating agent, initiator, and solvent.
Mechanistic Breakdown
The reaction is comprised of three distinct stages: initiation, propagation, and termination.
Caption: Mechanism of the AIBN-initiated Wohl-Ziegler bromination.
-
Initiation: The reaction begins with the thermal decomposition of the initiator, Azobisisobutyronitrile (AIBN).[12] Upon heating (typically 65-80°C), AIBN eliminates a stable molecule of nitrogen gas to form two 2-cyano-2-propyl radicals.[12][13] These radicals abstract a bromine atom from the small amount of molecular bromine present, generating the chain-carrying bromine radical (Br•).[11]
-
Propagation: This is a self-sustaining two-step cycle.
-
Step A: A highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2-chloro-3-(trifluoromethyl)toluene. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[5][14]
-
Step B: The benzylic radical reacts with a molecule of Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.[14] The Br₂ consumed in this step is continuously regenerated at a low concentration by the reaction of N-Bromosuccinimide (NBS) with the HBr produced in Step A.[5][7]
-
-
Termination: The reaction ceases when radical species combine to form stable, non-radical products.
Reagent Selection and Rationale
The careful selection of each component is critical for a high-yield, selective reaction.
| Reagent/Component | Function | Rationale for Selection |
| 2-Chloro-3-(trifluoromethyl)toluene | Substrate | The starting material containing the target benzylic methyl group. |
| N-Bromosuccinimide (NBS) | Bromine Source | Provides a constant, low concentration of Br₂, which is crucial for favoring the radical pathway over electrophilic addition to the aromatic ring.[7][8] The succinimide byproduct is a solid, facilitating its removal during work-up. |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | Decomposes at a predictable rate under mild heating to initiate the radical chain reaction.[12][13] It is often preferred over peroxide initiators as it does not produce oxygenated byproducts.[12] |
| Carbon Tetrachloride (CCl₄) or Cyclohexane | Solvent | An inert, non-polar solvent is required to dissolve the reactants without participating in the radical reaction. CCl₄ is traditional, but due to its toxicity and environmental impact, alternatives like cyclohexane, or even greener approaches using supercritical CO₂[15] or reactions 'on water'[16], are increasingly considered. |
Experimental Protocol: A Validated Procedure
This protocol is a representative procedure for the synthesis of this compound on a laboratory scale.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Benzyl bromides are potent lachrymators (tear-inducing) and irritants.[17] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.[18][19][20]
Materials and Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
2-Chloro-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS), freshly recrystallized if necessary
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Carbon Tetrachloride (CCl₄) or Cyclohexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask, add 2-Chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02-0.05 eq.). Add the anhydrous solvent (e.g., CCl₄) to create a stirrable slurry.
-
Initiation and Reflux: Equip the flask with a reflux condenser and begin stirring. Gently heat the mixture to reflux (approx. 77°C for CCl₄). The reaction is often initiated with a heat lamp until reflux is sustained by the heating mantle.
-
Reaction Monitoring: The reaction progress can be monitored by observing the solid succinimide byproduct, which is less dense than NBS and will float to the surface. Completion is typically indicated when all the dense NBS has been consumed. Alternatively, periodic samples can be analyzed by GC or TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Quenching:
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide, washing the solid with a small amount of the reaction solvent.
-
Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated NaHSO₃ solution (to quench any remaining bromine), saturated NaHCO₃ solution (to neutralize any HBr), and finally with brine.[21]
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude benzyl bromide product, which may have a yellowish tint.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| NBS Stoichiometry | 1.05 - 1.1 eq. | A slight excess ensures complete conversion of the starting material. |
| AIBN Stoichiometry | 0.02 - 0.05 eq. | A catalytic amount is sufficient to initiate and sustain the radical chain. |
| Temperature | Reflux (70-85°C) | Required for the thermal decomposition of AIBN and to maintain a sufficient reaction rate.[12] |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion on a lab scale. |
| Expected Yield | >80% | High yields are common for this efficient transformation. |
Purification and Characterization
Purification is essential to remove unreacted starting material, the initiator, and any potential side products such as dibrominated species.
-
Primary Purification: The aqueous work-up described above removes the majority of water-soluble impurities.[21]
-
Final Purification: For high-purity material, the crude product should be purified by vacuum distillation . This compound is a high-boiling liquid, and distillation under reduced pressure prevents thermal decomposition. Alternatively, column chromatography on silica gel can be employed, typically using a non-polar eluent like hexane or a hexane/ethyl acetate mixture.[22]
-
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm and multiplets in the aromatic region (δ 7.2-7.6 ppm).
-
GC-MS: Will confirm the molecular weight (m/z) and purity of the compound.
-
Safety, Handling, and Storage
Strict adherence to safety protocols is mandatory when working with benzyl bromides.
-
Handling: Always handle this compound and its solutions in a certified chemical fume hood.[19] Avoid inhalation of vapors and direct contact with skin and eyes.[18] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[20] Emergency eyewash stations and safety showers must be readily accessible.[23]
-
Storage: The product is sensitive to moisture and light.[24] It should be stored in a tightly sealed container in a cool, dry, and dark location, preferably under an inert atmosphere (e.g., nitrogen or argon).[23] Over time, exposure to moisture can cause hydrolysis to the corresponding benzyl alcohol and HBr.
-
Waste Disposal: All waste materials, including quenched reaction mixtures and contaminated labware, must be disposed of according to institutional and local environmental regulations.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through the Wohl-Ziegler free-radical bromination of 2-Chloro-3-(trifluoromethyl)toluene. The use of N-Bromosuccinimide as the bromine source and AIBN as a radical initiator provides a reliable and high-yielding pathway. A thorough understanding of the reaction mechanism, coupled with meticulous experimental technique and stringent safety precautions, enables the consistent production of this valuable chemical intermediate for applications in research and development.
References
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- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
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- 13. study.com [study.com]
- 14. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 15. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 18. westliberty.edu [westliberty.edu]
- 19. synquestlabs.com [synquestlabs.com]
- 20. nj.gov [nj.gov]
- 21. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 24. assets.thermofisher.com [assets.thermofisher.com]
characterization of 2-Chloro-3-(trifluoromethyl)benzyl bromide
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 261763-22-8) is a highly functionalized aromatic organic compound. It serves as a critical building block for researchers and scientists, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a reactive benzyl bromide moiety combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl group, makes it a potent and versatile reagent for introducing the 2-chloro-3-(trifluoromethyl)benzyl group into target molecules.[1][2]
The strategic placement of the trifluoromethyl (-CF₃) group is of particular importance. In drug design, the incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, increase its lipophilicity to improve cell membrane permeability, and modulate its binding affinity to biological targets.[3][4][5] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a validated synthesis protocol, reactivity profile, analytical characterization, and safe handling procedures, designed for professionals in the chemical and pharmaceutical sciences.
Physicochemical and Structural Properties
The reactivity and physical characteristics of this compound are dictated by its unique molecular structure. The presence of two powerful electron-withdrawing groups (-Cl and -CF₃) on the benzene ring significantly influences the electron density of the aromatic system and enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for nucleophilic substitution reactions.[2]
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 261763-22-8 | [1][2][6] |
| Molecular Formula | C₈H₅BrClF₃ | [1][6][7] |
| Molecular Weight | 273.48 g/mol | [1][2][6] |
| Appearance | Clear, colorless liquid | [1][8] |
| Purity | ≥95-97% (Typical) | [1][6] |
| Synonyms | 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene, 3-(Bromomethyl)-2-chlorobenzotrifluoride | [1][8] |
| InChI | InChI=1S/C8H5BrClF3/c9-4-5-2-1-3-6(7(5)10)8(11,12)13/h1-3H,4H2 | [1][6] |
| InChI Key | ZPHUUSQDKIEPDN-UHFFFAOYSA-N | [1][6] |
| Canonical SMILES | FC(F)(F)c1cccc(CBr)c1Cl | [1][6] |
Synthesis and Purification
The most direct and reliable method for synthesizing benzylic bromides is the bromination of the corresponding benzylic alcohol. This process avoids bromination of the activated aromatic ring by using reagents that specifically target the hydroxyl group under mild conditions. The following protocol is based on established methods for converting substituted benzyl alcohols to benzyl bromides.[9]
Experimental Protocol: Synthesis from 2-Chloro-3-(trifluoromethyl)benzyl alcohol
This procedure details the conversion of 2-Chloro-3-(trifluoromethyl)benzyl alcohol to the target compound using phosphorus tribromide (PBr₃). The causality for choosing PBr₃ lies in its high efficiency for converting primary alcohols to alkyl bromides with minimal side reactions, such as rearrangements, which are not a concern here but make it a reliable choice.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 2-Chloro-3-(trifluoromethyl)benzyl alcohol in an anhydrous solvent like toluene or dichloromethane (DCM).
-
Cool the flask to 0 °C in an ice bath.
Step 2: Bromination
-
Slowly add a solution of phosphorus tribromide (approx. 0.4 equivalents) in the same anhydrous solvent to the stirred alcohol solution via the dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Extraction
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel. Add water and extract the aqueous phase three times with DCM or ethyl acetate.
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), water, and finally a saturated sodium chloride (brine) solution.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
Step 4: Purification
-
The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
This compound is a potent electrophile, primarily utilized as an alkylating agent. The benzylic carbon is highly activated towards nucleophilic attack due to two key factors:
-
Leaving Group Ability : The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.
-
Electronic Effects : The strong electron-withdrawing nature of the ortho-chloro and meta-trifluoromethyl substituents inductively pulls electron density from the aromatic ring, which in turn makes the benzylic carbon more electron-deficient and thus more susceptible to attack by nucleophiles.[2]
It readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to introduce the 2-chloro-3-(trifluoromethyl)benzyl moiety.
Caption: Generalized Sₙ2 reaction mechanism with nucleophiles.
Analytical Characterization
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Predicted Characteristic Data |
| ¹H NMR | δ ~4.5-4.7 ppm (s, 2H, -CH₂Br) : Benzylic protons adjacent to bromine. δ ~7.4-7.8 ppm (m, 3H, Ar-H) : Aromatic protons exhibiting complex splitting patterns due to chloro and trifluoromethyl substitution. |
| ¹³C NMR | δ ~30-35 ppm (-CH₂Br) : Benzylic carbon. δ ~120-140 ppm (Ar-C) : Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group (J ≈ 30-35 Hz). δ ~124 ppm (q, -CF₃, J ≈ 272 Hz) : Trifluoromethyl carbon. |
| ¹⁹F NMR | δ ~ -62 to -64 ppm (s, 3F, -CF₃) : A single peak for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR (cm⁻¹) | ~3050-3100 (C-H, aromatic) , ~1450-1600 (C=C, aromatic) , ~1320 (C-F stretch, strong) , ~1120-1160 (C-F stretch, strong) , ~1050 (C-Cl stretch) , ~600-700 (C-Br stretch) .[14] |
| Mass Spec. (EI) | m/z ~272, 274, 276 : Molecular ion cluster showing the characteristic isotopic pattern for one bromine and one chlorine atom. m/z ~193, 195 : Fragment from the loss of Br. m/z ~165 : Fragment corresponding to the tropylium ion after loss of Br and Cl. |
Protocol: Purity Assessment by GC-MS
1. Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. 2. GC Method:
- Injector: 250 °C, Split mode (e.g., 50:1).
- Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
- Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- Carrier Gas: Helium, constant flow (1.0 mL/min). 3. MS Method:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 amu. 4. Data Analysis: Integrate the peak area of the main component to determine its relative purity and analyze the mass spectrum to confirm its identity by matching the molecular ion and fragmentation pattern.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of this compound lies in its role as an intermediate for synthesizing complex organic molecules that are candidates for drug development. The trifluoromethyl group is a bioisostere for various functional groups and can drastically alter the properties of a parent molecule.
Key Advantages in Medicinal Chemistry:
-
Enhanced Lipophilicity: The -CF₃ group increases the molecule's oil/water partition coefficient, which can improve its ability to cross biological membranes.[3]
-
Increased Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, often increasing the drug's half-life.[5]
-
Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH and its interaction with target receptors.
A prominent example of a drug containing a related structural motif is Sorafenib , a kinase inhibitor used to treat kidney and liver cancer, which features a 4-chloro-3-(trifluoromethyl)phenyl group.[4] This highlights the clinical significance of this particular substitution pattern on the phenyl ring in modern pharmaceuticals.
Caption: Logic diagram linking the compound's features to its utility in drug development.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314). It is also a lachrymator (causes tearing).[6][15][16]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[15][17]
-
Handling: Avoid all personal contact, including inhalation of vapors.[18] Keep the container tightly closed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.[15][19]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for chemical waste disposal.[18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The container should be kept tightly sealed to prevent moisture contamination.[18][19]
References
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- 10. 3-(Trifluoromethyl)benzyl bromide(402-23-3) 1H NMR spectrum [chemicalbook.com]
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- 14. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 16. WERCS Studio - Application Error [assets.thermofisher.com]
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- 19. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
2-Chloro-3-(trifluoromethyl)benzyl bromide CAS number 261763-22-8
An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-22-8)
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a highly functionalized aromatic organic compound distinguished by its unique substitution pattern.[1] The presence of a reactive benzyl bromide moiety, combined with the strong electron-withdrawing properties of both a chlorine atom and a trifluoromethyl (-CF₃) group, makes this molecule a valuable and versatile intermediate in synthetic chemistry.[2] These substituents profoundly influence the electronic environment of the benzene ring and the reactivity of the benzylic carbon, rendering it a potent electrophile for nucleophilic substitution reactions.[1][2]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, reactivity, applications, and handling procedures. The insights herein are grounded in established chemical principles and aim to empower scientists to effectively and safely leverage this reagent in their research endeavors, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Physicochemical and Structural Properties
The compound's identity is defined by a unique combination of physical and chemical characteristics. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 261763-22-8 | [1][3] |
| Molecular Formula | C₈H₅BrClF₃ | [3][4] |
| Molecular Weight | 273.48 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Purity | Typically ≥95-97% | [2][3] |
| IUPAC Name | 1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | [3] |
| Synonyms | 3-(Bromomethyl)-2-chlorobenzotrifluoride | |
| InChI Key | ZPHUUSQDKIEPDN-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | FC(F)(F)c1cccc(CBr)c1Cl | [3] |
| Solubility | Insoluble in water | [5] |
Caption: Chemical structure and identifiers.
Synthesis and Mechanistic Considerations
The synthesis of benzyl bromides is a cornerstone of organic chemistry. For this compound, the most common industrial approach involves the free-radical bromination of the corresponding toluene precursor, 2-chloro-3-(trifluoromethyl)toluene.
Core Principle: Free-Radical Halogenation This reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from a brominating agent like N-Bromosuccinimide (NBS). The bromine radical then abstracts a benzylic hydrogen—the most labile hydrogen due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of the brominating agent to form the final product and propagate the chain. The use of a non-polar solvent like carbon tetrachloride (historically) or cyclohexane is standard. Initiation is typically achieved with UV light or heat.
Caption: A typical workflow for benzylic bromination.
Exemplary Laboratory Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory safety protocols and scale.
-
Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)toluene (1.0 eq) in a suitable solvent such as acetonitrile. Causality: Acetonitrile is a safer alternative to chlorinated solvents like CCl₄ and effectively dissolves the reactants.[6]
-
Reagent Addition : Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: A slight excess of NBS ensures complete conversion of the starting material. AIBN is a reliable thermal initiator for radical reactions.
-
Initiation & Reaction : Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. Causality: Heat provides the energy to decompose AIBN, initiating the radical chain reaction. Monitoring is crucial to prevent over-bromination.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Causality: The succinimide is a solid byproduct that can be easily removed by filtration. The aqueous washes remove water-soluble impurities and byproducts like HBr.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear, colorless liquid.[7]
Chemical Reactivity and Applications
The utility of this compound stems from its high reactivity in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism. The benzylic carbon is highly electrophilic, readily attacked by a wide range of nucleophiles.
Influence of Substituents:
-
Trifluoromethyl Group (-CF₃) : As one of the strongest electron-withdrawing groups, it significantly increases the metabolic stability of molecules it's incorporated into.[2][8] This property is highly desirable in drug design to prolong a compound's half-life.[8][9] It also enhances lipophilicity, which can improve cell membrane permeability and absorption.[8][9]
-
Chloro Group (-Cl) : This group also has an electron-withdrawing effect, further influencing the electronic properties of the aromatic ring.[2]
Caption: Common nucleophilic substitution reactions.
Key Applications in Drug Discovery
This reagent is a valuable tool for late-stage functionalization, allowing medicinal chemists to rapidly generate analogues of lead compounds to optimize their biological activity.[2] By introducing the 2-chloro-3-(trifluoromethyl)benzyl moiety, researchers can fine-tune the steric and electronic properties of a molecule to enhance its binding affinity to biological targets.[2][10]
A notable example is in the development of novel antimicrobial agents. A study on benzyl guanidine derivatives found that a compound containing a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy group exhibited the highest potency against both Staphylococcus aureus and Escherichia coli, with MIC values of 0.5 µg/mL and 1 µg/mL, respectively.[11] This highlights the compound's direct relevance in synthesizing potent therapeutic candidates.[11]
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols.
Hazard Profile:
-
Classification : Corrosive. Causes severe skin burns and eye damage.[12][13][14][15]
-
Hazards : It is also a lachrymator, a substance that irritates the eyes and causes tears.[12][15]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls : Always handle this substance in a well-ventilated area, preferably inside a chemical fume hood.[16][17][18] Ensure that eyewash stations and safety showers are readily accessible.[18]
-
Personal Protection : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[15][16] Do not allow the material to come into contact with skin or eyes.[17] Avoid inhaling vapors.[16]
-
General Hygiene : Wash hands thoroughly after handling.[16] Contaminated clothing should be removed immediately and laundered before reuse.[14][16] Do not eat, drink, or smoke in the handling area.[14][16]
Storage and Stability:
-
Conditions : Store in a cool, dry, well-ventilated place in a tightly sealed container.[13][17][18] The substance is moisture-sensitive.[13][14]
-
Incompatibilities : Keep away from strong oxidizing agents and incompatible materials.[14][16]
-
Security : Store in a locked cabinet or an area accessible only to authorized personnel.[12][13][14]
First Aid Measures:
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][15][18]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][13][15]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[12][13][15]
-
Inhalation : Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[13][15][18]
References
- 1. CAS 261763-22-8: this compound [cymitquimica.com]
- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. echemi.com [echemi.com]
- 18. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
2-Chloro-3-(trifluoromethyl)benzyl bromide, a substituted toluene derivative, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive benzyl bromide moiety, an electron-withdrawing trifluoromethyl group, and a chlorine atom, offers a unique combination of reactivity and physicochemical properties. This guide provides an in-depth analysis of its physical and chemical characteristics, practical synthesis protocols, and its applications in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This makes this compound a valuable tool for researchers aiming to optimize the pharmacokinetic and pharmacodynamic profiles of new chemical entities.
Chemical and Physical Properties: A Comprehensive Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.
Identification and Structure
-
IUPAC Name: 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene
-
Synonyms: 3-(Bromomethyl)-2-chlorobenzotrifluoride
-
CAS Number: 261763-22-8
-
Molecular Formula: C₈H₅BrClF₃
-
Molecular Weight: 273.48 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
This compound is typically supplied as a clear, colorless to light yellow liquid. While specific, experimentally determined physical constants for this exact isomer are not widely published, data for closely related isomers and general knowledge of substituted benzyl bromides provide a strong basis for estimation and safe handling.
| Property | Value/Description | Source |
| Physical State | Liquid | |
| Appearance | Clear, colorless | |
| Purity | Typically ≥95-97% | |
| Boiling Point | Data not available for this specific isomer. The isomer 4-Chloro-3-(trifluoromethyl)benzyl bromide has a boiling point of 234°C. | - |
| Density | Data not available for this specific isomer. The isomer 4-Chloro-3-(trifluoromethyl)benzyl bromide has a density of 1.663 g/cm³. | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. | - |
Note: The absence of precise boiling point and density data for the 2-chloro-3-(trifluoromethyl) isomer necessitates careful handling and purification, such as vacuum distillation, where the conditions should be determined empirically.
Chemical Properties and Reactivity Profile
The reactivity of this compound is primarily dictated by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring can influence the reaction rates and pathways.
Nucleophilic Substitution Reactions
Benzyl bromides are highly susceptible to nucleophilic attack. This compound will readily react with a wide range of nucleophiles, including:
-
Alcohols and Phenols: To form ethers.
-
Amines: To form secondary or tertiary amines.
-
Thiols: To form thioethers.
-
Carboxylates: To form esters.
-
Cyanide: To form nitriles.
These reactions are fundamental in building more complex molecular scaffolds. The general mechanism for nucleophilic substitution is depicted below:
Caption: General nucleophilic substitution at the benzylic carbon.
Stability and Storage
This compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The compound is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent hydrolysis of the benzyl bromide moiety. It is also light-sensitive and should be stored in a dark, cool, and dry place.
Synthesis and Experimental Protocols
Representative Synthesis Workflow
The following is a representative, step-by-step methodology for the synthesis of a substituted benzyl bromide, which can be adapted for the target molecule.
Reaction:
2-Chloro-3-(trifluoromethyl)toluene + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent)--> this compound + Succinimide
Diagram of the Synthesis Workflow:
Caption: A typical workflow for the synthesis of a substituted benzyl bromide.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-(trifluoromethyl)toluene (1.0 eq.), N-bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride or acetonitrile, to the flask.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Self-Validation: The purity of the final product should be assessed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and identify any impurities.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the provided search results, the expected spectral features can be predicted based on its structure. This information is invaluable for researchers in confirming the identity and purity of their synthesized material.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) in the region of 4.5-5.0 ppm. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm) due to the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom to form a stable benzylic carbocation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching vibrations for the aromatic and methylene groups, as well as C-C stretching bands for the aromatic ring. The C-Br, C-Cl, and C-F stretching vibrations will also be present in the fingerprint region.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a variety of biologically active molecules. The trifluoromethyl group is known to enhance drug-like properties, and its introduction into a molecule can lead to improved efficacy and pharmacokinetics.
This compound can be utilized in the synthesis of:
-
Enzyme Inhibitors: The benzyl moiety can be incorporated into scaffolds that target the active sites of enzymes.
-
Receptor Agonists and Antagonists: By functionalizing the benzyl bromide, it can be attached to pharmacophores that interact with specific receptors.
-
Novel Heterocyclic Compounds: The reactive nature of the benzyl bromide allows for its use in the construction of complex heterocyclic ring systems, which are prevalent in many drug molecules.
The presence of both chloro and trifluoromethyl groups provides steric and electronic diversity that can be exploited to fine-tune the binding of a drug candidate to its biological target.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care.
-
Hazards: Causes severe skin burns and eye damage. It is a lachrymator.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive benzylic bromide and electron-withdrawing substituents on the aromatic ring provides a powerful tool for the construction of complex molecules with potentially enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its physical and chemical properties, along with strict adherence to safety protocols, is essential for its successful and safe application in the laboratory.
electrophilic substitution reactions of 2-Chloro-3-(trifluoromethyl)benzyl bromide
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-3-(trifluoromethyl)benzyl bromide
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This substrate, notable for its polysubstituted and electronically complex aromatic ring, presents significant challenges and unique considerations for synthetic chemists. We will dissect the individual and collective electronic effects of the chloro, trifluoromethyl, and bromomethyl substituents to predict regiochemical outcomes. This guide offers a theoretical framework grounded in established chemical principles, discusses the feasibility of common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions, and provides detailed experimental considerations for researchers in drug development and fine chemical synthesis.
Introduction: The Synthetic Potential of a Complex Building Block
This compound is a fluorinated organic compound increasingly utilized as a versatile intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the presence of multiple reactive sites: the benzylic bromide, which is amenable to nucleophilic substitution and cross-coupling reactions, and the aromatic ring, which can be further functionalized.[3] Understanding the reactivity of the aromatic core towards electrophiles is paramount for strategic synthetic planning.
This guide moves beyond a simple recitation of reactions to provide a deep dive into the electronic landscape of the molecule, explaining the causality behind its reactivity and predicting the outcomes of electrophilic aromatic substitution.
Analysis of Substituent Effects and Regiochemical Control
The reactivity and regioselectivity of electrophilic attack on the benzene ring are governed by the interplay of the three existing substituents. The ring is heavily deactivated, making it significantly less nucleophilic than benzene and requiring forcing conditions for most EAS reactions.[4][5]
-
-CF₃ (Trifluoromethyl) Group: This is a powerful electron-withdrawing group due to the high electronegativity of fluorine, exerting a strong negative inductive effect (-I).[3][6] It has no resonance-donating capability. Consequently, the -CF₃ group is a strong deactivator and a potent meta-director.[5][6]
-
-Cl (Chloro) Group: As a halogen, chlorine is deactivating overall. Its strong inductive electron-withdrawing effect (-I) outweighs its weaker resonance-donating effect (+M).[5][7] However, the resonance donation, while weak, is sufficient to direct incoming electrophiles to the ortho and para positions.[7][8][9]
-
-CH₂Br (Bromomethyl) Group: This alkyl halide group is weakly deactivating due to the inductive effect of the bromine atom. As a modified alkyl group, it is considered an ortho, para-director.[10]
Predicting the Site of Electrophilic Attack
To predict the outcome, we must consider the combined influence of these groups on the four available positions on the ring (C4, C5, C6).
Caption: Competing directing effects of the substituents.
-
Attack at C4: Directed para by the -CH₂Br group. However, this position is ortho to the strongly deactivating -CF₃ group. The arenium ion intermediate would place a destabilizing positive charge on C3, adjacent to the -CF₃ group.
-
Attack at C6: Directed para by the -Cl group. This position is electronically more favorable than C4, but still subject to the overall deactivation of the ring.
-
Attack at C5: Directed meta by the potent -CF₃ group. This position is also meta to the -Cl and -CH₂Br groups. Crucially, electrophilic attack at C5 generates an arenium ion intermediate where the positive charge is never placed on a carbon atom directly attached to one of the electron-withdrawing substituents (-Cl or -CF₃).
Feasibility of Common Electrophilic Aromatic Substitution Reactions
The profound electron deficiency of the aromatic ring dictates that only reactions with highly reactive electrophiles under forcing conditions are likely to succeed.
Nitration
Nitration is one of the most viable EAS reactions for this substrate. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, is a potent electrophile.[11][12]
-
Reagents: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically required.
-
Conditions: Elevated temperatures will likely be necessary to overcome the high activation energy barrier.
-
Predicted Major Product: 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene.
Halogenation
Halogenation, such as bromination or chlorination, is also feasible but requires a strong Lewis acid catalyst to polarize the halogen molecule and generate a sufficiently powerful electrophile.[13][14][15]
-
Reagents: Br₂ with FeBr₃ or Cl₂ with AlCl₃.
-
Conditions: The reaction will likely require heating.
-
Predicted Major Product (for Bromination): 1-(Bromomethyl)-5-bromo-2-chloro-3-(trifluoromethyl)benzene.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings. [16][17]
-
Causality: The substrate this compound falls into this category. The ring is not nucleophilic enough to attack the carbocation (in alkylation) or acylium ion (in acylation) intermediates.[18] Furthermore, the Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the non-bonding electrons on the chloro and bromo substituents, leading to further deactivation or undesired side reactions.[16] Therefore, attempts to perform Friedel-Crafts reactions on this substrate are predicted to fail.
Sulfonation
Sulfonation using fuming sulfuric acid (H₂SO₄ + SO₃) is a possible transformation, as SO₃ is a strong electrophile. The reaction is often reversible and may require high temperatures.
-
Reagents: Fuming sulfuric acid.
-
Conditions: Elevated temperatures.
-
Predicted Major Product: 4-Chloro-5-(bromomethyl)-3-(trifluoromethyl)benzene-1-sulfonic acid.
Data Summary: Predicted Reaction Outcomes
| Reaction Type | Reagents | Conditions | Predicted Major Product | Feasibility |
| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Forcing (Heat) | 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene | Probable |
| Bromination | Br₂ / FeBr₃ | Forcing (Heat) | 1-(Bromomethyl)-5-bromo-2-chloro-3-(trifluoromethyl)benzene | Probable |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Forcing (Heat) | 4-Chloro-5-(bromomethyl)-3-(trifluoromethyl)benzene-1-sulfonic acid | Probable |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | N/A | No Reaction | Highly Unlikely |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | N/A | No Reaction | Highly Unlikely |
Experimental Protocol: Nitration of this compound
This protocol is a representative procedure for the nitration of a highly deactivated aromatic substrate and must be performed with extreme caution by trained personnel.
Safety Precautions
-
Warning: This reaction involves highly corrosive and oxidizing strong acids. It is exothermic and can react violently if the temperature is not controlled.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves.
-
Fume Hood: All operations must be conducted in a certified chemical fume hood.
-
Quenching: The reaction mixture must be quenched by slowly and carefully adding it to ice water in a controlled manner.
Reaction Workflow
Caption: Experimental workflow for nitration.
Step-by-Step Methodology
-
Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 98%, 5.0 eq.).
-
Acid Mixture: Cool the flask in an ice/salt bath to 0°C. Slowly add fuming nitric acid (HNO₃, >90%, 1.5 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel. Add this solution dropwise to the cold nitrating mixture over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture to 50-60°C using an oil bath. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 2-Chloro-1-(bromomethyl)-5-nitro-3-(trifluoromethyl)benzene.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging but predictable process. The aromatic ring is strongly deactivated, necessitating the use of potent electrophiles and forcing reaction conditions. The regiochemical outcome is decisively controlled by the substituents, with the powerful meta-directing and deactivating trifluoromethyl group being the dominant influence, directing substitution to the C5 position. Friedel-Crafts reactions are not expected to be successful. This guide provides the foundational understanding and practical considerations necessary for researchers to strategically incorporate this valuable synthetic building block into their research and development programs.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. youtube.com [youtube.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Alkylation Mechanism of 2-Chloro-3-(trifluoromethyl)benzyl bromide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-3-(trifluoromethyl)benzyl bromide is a specialized reagent increasingly employed in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is derived from the precise introduction of the 2-chloro-3-(trifluoromethyl)benzyl moiety, which can significantly modulate the biological and physical properties of a target compound.[1][2][3] The presence of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring profoundly influences its reactivity, steering its alkylation reactions decisively away from classical carbocation intermediates and toward a concerted, bimolecular pathway. This guide provides a detailed examination of the underlying electronic principles governing its mechanism of action, offers field-proven experimental protocols, and synthesizes the causality behind key procedural choices to ensure reproducible and optimized outcomes.
Introduction: The Strategic Importance of Fluorinated Benzylating Agents
The incorporation of fluorine and fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][4] this compound serves as a key building block for installing this valuable functionality.[5] Understanding its specific reactivity profile is paramount for its effective use. This guide will deconstruct the factors that control its behavior in alkylation reactions, focusing on the synergistic effects of its unique substitution pattern.
The Electrophilic Nature of the Benzylic Carbon
The core of this reagent's function lies in the reactivity of its benzylic carbon—the carbon atom attached to both the benzene ring and the bromine atom.
The Benzylic System and the Bromide Leaving Group
The C-Br bond in the bromomethyl group is highly polarized, rendering the benzylic carbon electrophilic and thus susceptible to attack by nucleophiles. Bromide is an excellent leaving group, a critical feature that facilitates nucleophilic substitution reactions.[6]
Dominant Electronic Effects of the -Cl and -CF3 Substituents
The reactivity of a benzyl halide is fundamentally dictated by the electronic nature of the substituents on the aromatic ring.[7][8] In this compound, two powerful electron-withdrawing groups are present, and their combined influence is the defining feature of the reagent's mechanism.
-
Trifluoromethyl (-CF3) Group: This is one of the most potent electron-withdrawing groups used in organic synthesis.[5] Through a strong negative inductive effect (-I), it aggressively pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon.
-
Chlorine (-Cl) Group: As a halogen, chlorine is also strongly electronegative and exerts a significant electron-withdrawing inductive effect (-I).[9]
The cumulative effect of these two substituents is a substantial decrease in electron density at the benzylic position, making it a highly activated site for nucleophilic attack.
Caption: Inductive electron withdrawal by -Cl and -CF3 groups.
The Prevailing S(_N)2 Mechanism of Alkylation
Nucleophilic substitution at a benzylic carbon can proceed via two primary mechanisms: the two-step S(_N)1 pathway involving a carbocation intermediate, or the single-step, concerted S(_N)2 pathway. For this compound, the evidence overwhelmingly supports the S(_N)2 mechanism.
Why the S(_N)1 Pathway is Disfavored
The S(_N)1 mechanism requires the formation of a benzylic carbocation. However, the powerful electron-withdrawing -CF3 and -Cl groups would severely destabilize such a positively charged intermediate. By pulling electron density away from the benzylic carbon, they intensify the positive charge, making the carbocation energetically prohibitive to form.
The S(_N)2 Pathway: A Concerted and Favorable Attack
The S(N)2 mechanism avoids the formation of an unstable carbocation. Instead, the reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. The electronic factors that disfavor the S(_N)1 pathway actively promote the S(_N)2 pathway:
-
Enhanced Electrophilicity: The strong inductive withdrawal by the -Cl and -CF3 groups makes the benzylic carbon more electron-poor (more δ+) and therefore a more attractive target for an incoming nucleophile.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state. The partial negative charges on the incoming nucleophile and the departing bromide are stabilized by the overall electron-deficient nature of the molecule.
Caption: The concerted S(_N)2 alkylation pathway.
Practical Application: A Validated N-Alkylation Protocol
This section provides a robust, self-validating protocol for the N-alkylation of imidazole, a common heterocyclic nucleophile, using this compound.
Objective
To synthesize 1-(2-Chloro-3-(trifluoromethyl)benzyl)-1H-imidazole via an S(_N)2 reaction, with in-process controls to validate reaction completion.
Causality Behind Experimental Choices
-
Nucleophile: Imidazole is chosen as a model N-nucleophile. Its nitrogen atom requires deprotonation to become a potent nucleophile.[10]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate imidazole without being overly reactive or causing unwanted side reactions.[10][11] It is also heterogeneous, simplifying workup via filtration.
-
Solvent: Acetonitrile (CH₃CN) is an excellent choice. It is a polar aprotic solvent that can dissolve the reactants but does not participate in the reaction. Its polarity helps to stabilize the charged transition state of the S(_N)2 mechanism.
-
Temperature: The reaction is performed at room temperature to moderate the reaction rate and minimize potential side products, though gentle heating can be used to accelerate slow reactions.
Step-by-Step Methodology
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (40 mL).
-
Initiation: Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of imidazole.
-
Addition of Electrophile: Dissolve this compound (1.05 eq) in anhydrous acetonitrile (10 mL) and add it dropwise to the stirring suspension over 5 minutes.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Spot the starting material (imidazole) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.[10]
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the solid K₂CO₃ and the KBr byproduct. Rinse the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 1-(2-Chloro-3-(trifluoromethyl)benzyl)-1H-imidazole.
-
Confirmation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for N-alkylation.
Quantitative Data Summary
The following table summarizes typical conditions for the alkylation of various nucleophiles with substituted benzyl bromides, illustrating the general applicability of the S(_N)2 protocol.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Imidazole | K₂CO₃ | Acetonitrile | 25-40 | 2-6 | >90 |
| Phenol | K₂CO₃ | DMF | 25-50 | 4-8 | 85-95 |
| Thiophenol | Et₃N | CH₂Cl₂ | 25 | 1-3 | >95 |
| Secondary Amine | K₂CO₃ | Acetonitrile | 25-60 | 3-12 | 80-95 |
| Malonic Ester Enolate | NaH | THF | 0-25 | 2-4 | >90 |
Conclusion
The mechanism of action for this compound in alkylation reactions is definitively governed by an S(_N)2 pathway . The strong, synergistic electron-withdrawing inductive effects of the ortho-chloro and meta-trifluoromethyl substituents are the critical determinants of this reactivity. These groups significantly enhance the electrophilicity of the benzylic carbon while simultaneously destabilizing the potential carbocation intermediate required for an S(_N)1 mechanism. This clear mechanistic preference allows for the design of highly efficient and predictable synthetic protocols, making this reagent a reliable and powerful tool for the strategic incorporation of the 2-chloro-3-(trifluoromethyl)phenyl moiety in advanced chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Solubility Profile of 2-Chloro-3-(trifluoromethyl)benzyl bromide: A Theoretical and Practical Guide for Solvent System Design
An In-depth Technical Guide for Researchers
Abstract
The rational selection of a solvent system is a critical, yet often challenging, step in chemical synthesis, purification, and formulation. This is particularly true for complex halogenated intermediates like 2-Chloro-3-(trifluoromethyl)benzyl bromide, whose unique electronic and steric properties defy simple solubility predictions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this versatile building block in organic solvents. Moving beyond simplistic "like dissolves like" heuristics, we explore advanced predictive models such as Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). Furthermore, we provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, empowering researchers to generate reliable data and make informed decisions in their development workflows.
Introduction: The Challenge of Solubility in Modern Synthesis
This compound (CAS No. 261763-22-8) is a substituted toluene derivative of increasing importance in the synthesis of novel agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the reactive benzylic bromide, which serves as a versatile handle for introducing the chloro-trifluoromethyl-phenyl moiety into larger, more complex molecular architectures.
The successful application of this reagent—be it in reaction kinetics, work-up and extraction, or crystallization and purification—is fundamentally governed by its interaction with the solvent. The molecule itself presents a dichotomous nature: a largely nonpolar aromatic ring juxtaposed with highly polar carbon-halogen bonds (C-Cl, C-F, C-Br). This complex structure makes predicting its solubility in various organic solvents a non-trivial task. This guide aims to deconstruct this challenge by providing both a robust theoretical framework and practical, validated methodologies for characterization.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClF₃ | [1][3] |
| Molecular Weight | 273.48 g/mol | [1][4] |
| Appearance | Clear, colorless liquid | [1][4] |
| CAS Number | 261763-22-8 | [1][4][5] |
| Synonyms | 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | [1] |
The molecule's structure features a trifluoromethyl group, which is strongly electron-withdrawing, and a chlorine atom, which also contributes to the molecule's polarity. The benzylic bromide provides a reactive site for nucleophilic substitution.[2] From a solubility perspective, the large, hydrophobic benzene ring suggests solubility in nonpolar solvents, while the polar C-X bonds suggest interactions with more polar media. This duality necessitates a more sophisticated approach than simple polarity matching.
Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide an invaluable predictive tool for initial solvent screening, reducing experimental workload and accelerating development timelines.
Hansen Solubility Parameters (HSP)
The concept of "like dissolves like" is quantified and refined by the Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
Each molecule can be described as a point in a three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[6][8] The distance (Ra) between two substances (e.g., our solute '1' and a solvent '2') in Hansen space is calculated as:
Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)
A solute is assigned an "interaction radius" (R₀). If the calculated Ra for a solvent is less than the solute's R₀, high solubility is predicted.[7] While the specific HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.
COSMO-RS: An Ab Initio Predictive Powerhouse
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[9][10][11] Unlike empirical models, COSMO-RS does not rely on pre-existing experimental data for the solute.
The workflow involves:
-
Quantum Chemical Calculation: The molecule is computationally placed in a virtual conductor, which induces a polarization charge density (σ) on its surface. This σ-profile is a unique, quantitative descriptor of the molecule's polarity.[11]
-
Statistical Thermodynamics: The σ-profiles of the solute and solvent molecules are used in a statistical mechanics framework to calculate the chemical potentials of the species in solution, from which properties like activity coefficients and, ultimately, solubility are derived.[9][11]
COSMO-RS is an exceptionally powerful tool for solvent screening in the pharmaceutical and chemical industries, allowing for the rapid in silico evaluation of hundreds of solvents to identify promising candidates for experimental validation.[12][13]
Logical Workflow: Integrating Predictive and Experimental Approaches
The following diagram illustrates a robust workflow for efficient solvent selection, starting with theoretical predictions and culminating in experimental validation.
Caption: Integrated workflow for solvent selection.
Experimental Protocols for Solubility Determination
Accurate experimental data is essential to validate predictive models and provide absolute solubility values for process design.
Gold Standard: Equilibrium Solubility via Shake-Flask Method
This method determines the thermodynamic equilibrium solubility and is the most reliable technique.
Causality: The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation, ensuring the measured concentration represents the true solubility limit at a given temperature.
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected organic solvent. "Excess" is critical to ensure saturation; a visible amount of undissolved liquid should remain.
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a minimum of 24 hours.[14] This extended time is necessary for slow-dissolving compounds to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved material settle. For fine suspensions, centrifugation (e.g., 10 min at 14,000 rpm) is required to achieve clear separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb the undissolved solute pellet.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical detector. Quantify the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Validation: To confirm equilibrium was reached, analyze samples taken at 24h and 48h. If the concentrations are statistically identical, equilibrium has been achieved.
High-Throughput: Kinetic Solubility Assessment via Nephelometry
This method is faster and uses less material, making it ideal for early-stage screening of many solvents.
Causality: This technique measures the point at which the compound precipitates out of a stock solution as it is added to an aqueous or non-aqueous buffer. It measures the solubility of the amorphous form, which is often higher than the equilibrium solubility but provides a rapid rank-ordering of solvents.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a universal "good" solvent like Dimethyl Sulfoxide (DMSO).
-
Assay Plate: In a 96-well plate, dispense the target organic solvents.
-
Titration: Use a liquid handler to add small, precise volumes of the DMSO stock solution into the wells containing the target solvents.
-
Precipitation Detection: After each addition and a brief mixing period, measure the turbidity (light scattering) of each well using a nephelometer or plate reader.
-
Determination: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.
Experimental Determination Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility method.
Data Presentation and Solvent Selection
Organizing solubility data in a structured format allows for direct comparison and informed decision-making. The following table serves as a template for presenting results.
| Solvent | Polarity Index | Predicted Solubility (COSMO-RS, Relative) | Experimental Solubility (mg/mL @ 25°C) | Observations |
| Hexane | 0.1 | Low | TBD | Miscible in all proportions expected |
| Toluene | 2.4 | High | TBD | High solubility expected due to aromatic structure |
| Dichloromethane | 3.1 | High | TBD | Good solvent for many halogenated compounds |
| Acetone | 5.1 | Medium | TBD | |
| Acetonitrile | 5.8 | Medium-Low | TBD | |
| Ethanol | 4.3 | Low | TBD | Potential for H-bonding may reduce solubility |
| Methanol | 5.1 | Low | TBD | |
| Water | 10.2 | Very Low | TBD | Expected to be very poorly soluble/immiscible[15] |
TBD: To Be Determined experimentally.
Interpretation: By comparing the experimental results with theoretical predictions, researchers can refine their understanding of the solute-solvent interactions. For instance, high solubility in toluene and dichloromethane would confirm the dominant role of dispersion and polar (non-hydrogen bonding) forces. Low solubility in alcohols might indicate that the molecule is a poor hydrogen bond acceptor/donor. This data is then used to select the optimal solvent for a specific application, such as choosing a solvent with high solubility for a reaction or a pair of solvents (one "good," one "poor") for effective crystallization.
Safety Considerations
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4][16][17] It is also a lachrymator.[15][16] All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][18] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[15][16][17][18][19]
Conclusion
Determining the solubility of this compound requires a synergistic approach that combines theoretical prediction with rigorous experimental validation. While published quantitative data is scarce, predictive models like COSMO-RS provide a powerful starting point for rational solvent screening. The detailed protocols provided herein for the shake-flask and kinetic solubility methods offer a reliable means to generate the high-quality data necessary for process optimization, reaction design, and purification strategy development. By following this integrated workflow, researchers can efficiently navigate the complexities of solubility and unlock the full potential of this valuable synthetic intermediate.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 3. This compound [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. scbt.com [scbt.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. scm.com [scm.com]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. COSMO-RS - Wikipedia [en.wikipedia.org]
- 12. scispace.com [scispace.com]
- 13. approcess.com [approcess.com]
- 14. youtube.com [youtube.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
discovery and history of 2-Chloro-3-(trifluoromethyl)benzyl bromide
An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide: Synthesis, Properties, and Applications
Introduction
This compound, with the CAS number 261763-22-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a benzyl bromide moiety substituted with both a chlorine atom and a trifluoromethyl group, makes it a valuable and reactive building block for the introduction of the 2-chloro-3-(trifluoromethyl)benzyl group into a variety of molecular scaffolds.
The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This functional group is widely employed in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a result, this compound serves as a key intermediate in the synthesis of complex organic molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its history, synthesis, chemical properties, and applications for researchers and professionals in drug development.
Historical Context and Discovery
While a singular, seminal publication detailing the initial discovery of this compound is not readily apparent in the scientific literature, its emergence can be understood within the broader context of advancements in organofluorine chemistry and the synthesis of halogenated aromatic compounds. The development of synthetic routes to related compounds, such as various substituted benzyl chlorides and bromides, has been documented in the patent literature for several decades. For instance, a 1980 patent describes the monohalogenation of various alkylbenzenes, indicating the long-standing interest in such compounds as chemical intermediates.
The specific substitution pattern of this compound points to a multi-step synthetic origin, likely evolving from established methods for the halogenation and trifluoromethylation of aromatic rings. The compound's CAS number, 261763-22-8, indicates its formal registration and characterization. Its explicit use as a reactant in the synthesis of novel heterocyclic P2X7 receptor antagonists, as described in a 2018 patent, highlights its contemporary relevance in the development of new therapeutic agents.
Synthesis Methodologies
The synthesis of this compound can be approached through two primary pathways, starting from either the corresponding benzyl alcohol or toluene derivative. The choice of starting material and method depends on precursor availability and desired scale.
Method 1: Bromination of 2-Chloro-3-(trifluoromethyl)benzyl Alcohol
This method involves the conversion of the benzylic alcohol to the corresponding bromide, a classic nucleophilic substitution reaction. While a specific protocol for this exact substrate is not detailed, a highly efficient method using hydrobromic acid and sulfuric acid has been reported for a structurally similar compound, yielding the product in high purity.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 2-chloro-3-(trifluoromethyl)benzyl alcohol.
-
Reagent Addition: Add a stoichiometric excess of 48% aqueous hydrobromic acid to the flask.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be controlled.
-
Reaction: Heat the reaction mixture to 100-105°C and maintain it at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases. Separate the organic layer.
-
Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Causality Behind Experimental Choices:
-
Hydrobromic Acid (HBr): Serves as the source of the bromide nucleophile.
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst by protonating the hydroxyl group of the benzyl alcohol, converting it into a good leaving group (water).
-
Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
Caption: Workflow for the synthesis of this compound from the corresponding benzyl alcohol.
Method 2: Free-Radical Bromination of 2-Chloro-3-(trifluoromethyl)toluene
This approach utilizes a free-radical chain reaction to selectively brominate the benzylic position of the toluene precursor. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals, minimizing side reactions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-(trifluoromethyl)toluene in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction. Monitor the reaction by TLC. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide floating at the surface.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): A convenient and safe source of bromine for free-radical bromination.
-
AIBN/Benzoyl Peroxide: A radical initiator that decomposes upon heating to generate free radicals, which then initiate the chain reaction.
-
UV/Light Irradiation: Provides the energy to initiate the homolytic cleavage of the initiator and propagate the radical chain reaction.
Caption: Workflow for the synthesis of this compound from the corresponding toluene derivative.
Chemical Properties and Reactivity
This compound is a clear, colorless liquid at room temperature. A summary of its key chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 261763-22-8 |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| Appearance | Clear, colorless liquid |
| Purity | Typically >95-97% |
The reactivity of this compound is dominated by the lability of the carbon-bromine bond at the benzylic position. This makes it an excellent electrophile and a potent benzylating agent in nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The electron-withdrawing nature of the chlorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the benzylic carbon.
Caption: Generalized Sₙ2 reaction mechanism for this compound with a nucleophile (Nu⁻).
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a synthetic intermediate in drug discovery. The trifluoromethyl group it carries is a bioisostere for other chemical groups and can significantly improve the pharmacokinetic profile of a drug candidate by:
-
Enhancing Lipophilicity: This can improve absorption and cell membrane permeability.
-
Increasing Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, prolonging the drug's half-life.
-
Modulating Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.
A specific and notable application of this compound is in the synthesis of P2X7 receptor antagonists. The P2X7 receptor is implicated in a variety of inflammatory and neurological disorders, including chronic pain, Alzheimer's disease, and Parkinson's disease. In the synthesis described in patent EP3398941A1, this benzyl bromide is reacted with a heterocyclic core to produce novel drug candidates with potential therapeutic benefits in these disease areas.
Conclusion
This compound is a specialized and highly useful building block for organic synthesis, particularly in the realm of medicinal chemistry. While its specific discovery is not prominently documented, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive benzyl bromide moiety and the pharmacologically advantageous trifluoromethyl group ensures its continued importance in the development of novel therapeutics. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field.
A Technical Guide to Unlocking the Synthetic Potential of 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Abstract
2-Chloro-3-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic building block poised for significant application in chemical synthesis. The strategic placement of its chloro, trifluoromethyl, and benzyl bromide moieties offers a unique combination of steric and electronic properties, making it an exceptionally valuable intermediate for drug discovery, agrochemical development, and materials science. The trifluoromethyl group is renowned for its ability to enhance crucial properties in bioactive molecules, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzyl bromide provides a reactive handle for a multitude of synthetic transformations. This guide provides a comprehensive overview of the established chemistry of this reagent and delineates promising, unexplored research avenues. We aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to leverage this compound in next-generation molecular design, focusing on advanced catalytic methods and novel applications.
Foundational Profile of the Reagent
This compound (CAS No: 261763-22-8) is a liquid organic compound with a molecular weight of 273.48 g/mol .[3] Its structure is characterized by a benzene ring substituted with three key functional groups:
-
Benzylic Bromide (-CH₂Br): This group is an excellent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions and readily participating in various cross-coupling protocols. Its reactivity is the primary gateway to derivatization.
-
Trifluoromethyl (-CF₃) Group: A powerful electron-withdrawing group, the CF₃ moiety significantly influences the electronic nature of the aromatic ring. In medicinal chemistry, it is prized for its capacity to increase a drug's metabolic stability by blocking potential sites of oxidation, enhance lipophilicity to improve membrane permeability, and modulate pKa, which can lead to stronger binding interactions with biological targets.[1][4]
-
Chloro (-Cl) Group: An ortho-positioned chlorine atom provides steric bulk and further modifies the electronic landscape of the ring. It also presents an additional, albeit less reactive, site for potential cross-coupling reactions under specific catalytic conditions.
The combination of these groups on a single scaffold makes this compound a versatile starting point for constructing complex molecules with precisely tuned properties.
Safety Considerations: It is imperative to handle this reagent with appropriate care. According to safety data sheets, this compound is classified as corrosive.[5] It causes severe skin burns and eye damage and is also a lachrymator (a substance that irritates the eyes and causes tears).[6][7] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Established Synthetic Utility: The Current Landscape
The primary utility of benzyl bromides lies in their ability to function as potent electrophiles. The established reactions for this compound largely follow these classical pathways.
Nucleophilic Substitution Reactions
The most fundamental application involves the displacement of the bromide ion by a wide range of nucleophiles. This straightforward approach allows for the facile synthesis of diverse derivatives:
-
O-Alkylation: Reaction with alcohols or phenols in the presence of a base yields ethers.
-
N-Alkylation: Amines, anilines, and nitrogen-containing heterocycles are readily alkylated to form secondary or tertiary amines and quaternary ammonium salts. This is a cornerstone of pharmaceutical synthesis.[8]
-
S-Alkylation: Thiols react to produce thioethers, a common motif in various functional molecules.
-
C-Alkylation: Carbanions, such as those derived from malonic esters, can be used to form new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has greatly benefited from transition metal-catalyzed reactions. Benzyl halides are excellent substrates for these transformations, enabling the construction of complex carbon skeletons that are otherwise difficult to access.
-
Suzuki-Miyaura Coupling: This reaction couples the benzyl bromide with boronic acids or their esters to form diarylmethane structures. It is known for its high functional group tolerance and mild reaction conditions.[9][10]
-
Negishi Coupling: Involving the reaction of organozinc reagents with organic halides, this method is also effective for creating C(sp³)–C(sp²) bonds from benzyl bromides.[11]
These established methods form the bedrock of this reagent's utility. However, the true potential lies in applying more contemporary and innovative synthetic strategies to unlock novel reactivity and molecular architectures.
Frontier Research Areas: A Roadmap for Innovation
To fully exploit the potential of this compound, research should focus on emerging synthetic methodologies that offer improved efficiency, sustainability, and access to novel chemical space.
Exploration in Photoredox and Advanced Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Benzyl halides are ideal precursors for benzylic radicals via single-electron reduction.[12] This opens up a vast array of previously challenging transformations.
Proposed Research Directions:
-
Atom-Economical Carboxylation: Utilize CO₂ as a C1 source to convert the benzyl bromide into 2-(2-Chloro-3-(trifluoromethyl)phenyl)acetic acid.[13] This product is a valuable precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. This approach is sustainable and avoids the use of more toxic carboxylating agents.
-
Asymmetric Alkylation: Merge photoredox catalysis with organocatalysis for the enantioselective α-benzylation of aldehydes or ketones.[14] This would provide direct access to chiral building blocks, which are of paramount importance in the synthesis of single-enantiomer drugs.
-
Novel Cross-Electrophile Coupling: Investigate iron-catalyzed coupling with other electrophiles, such as disulfides, to form thioethers without the need for an external reductant or harsh bases.[15][16] This methodology is highly practical and tolerates a broad range of functional groups, avoiding common side reactions like elimination.
-
Reductive Homocoupling: Synthesize the corresponding bibenzyl derivative, 1,2-bis(2-chloro-3-(trifluoromethyl)phenyl)ethane.[17][18] The bibenzyl skeleton is a core structure in numerous natural products with interesting biological activities.
Exemplary Experimental Protocol: Photoredox-Catalyzed Carboxylation
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%).
-
Add this compound (0.2 mmol, 1.0 equiv) and an amine electron donor (e.g., Hantzsch ester or an aliphatic amine, 1.5 equiv).
-
Seal the tube with a septum and purge with CO₂ from a balloon for 10-15 minutes.
-
Add 2.0 mL of a degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Place the reaction mixture approximately 5-10 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction with 1 M HCl and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the desired aryl acetic acid.
Diagram: Catalytic Cycle for Photoredox Carboxylation
Caption: Proposed catalytic cycle for visible-light photoredox carboxylation of benzyl bromide.
Scaffolding for Medicinal Chemistry and Agrochemicals
The unique substitution pattern of this reagent makes it an ideal starting point for generating libraries of novel compounds for biological screening.
Proposed Research Directions:
-
Kinase Inhibitor Scaffolds: The diarylmethane motif is present in numerous kinase inhibitors. Propose a research program based on Suzuki-Miyaura coupling of this compound with a diverse set of heteroaryl boronic acids (e.g., pyrazole, indole, quinoline derivatives) to generate compound libraries for screening against panels of oncogenic kinases.
-
Novel Heterocycle Synthesis: Use the benzyl bromide as an anchor to build more complex heterocyclic systems. For example, alkylation of a primary amine followed by intramolecular cyclization could lead to novel dihydroisoquinolines or related scaffolds. Such structures are considered "privileged" in medicinal chemistry due to their frequent occurrence in bioactive molecules.[19]
-
Agrochemical Analogs: The trifluoromethyl group is a key component in many modern pesticides and herbicides.[20] Synthesize analogs of known agrochemicals, such as strobilurin fungicides, by reacting the benzyl bromide with substituted pyrazole or triazole cores.[21] The 2-chloro substituent may provide enhanced potency or a modified spectrum of activity.
Table: Hypothetical Screening Cascade for a Kinase Inhibitor Library
| Compound ID | Synthetic Route | Target Kinase | IC₅₀ (nM) | cLogP (calc.) |
| LIB-001 | N-Alkylation | EGFR | 850 | 4.8 |
| LIB-002 | Suzuki Coupling | BRAF V600E | 120 | 5.2 |
| LIB-003 | N-Alkylation | ALK | >10,000 | 4.5 |
| LIB-004 | Suzuki Coupling | VEGFR2 | 45 | 5.5 |
| LIB-005 | Ether Synthesis | c-MET | 2,500 | 5.1 |
Diagram: Workflow for Library Synthesis and Screening
Caption: A logical workflow for the generation and screening of a chemical library.
Conclusion
This compound is far more than a simple alkylating agent. It is a sophisticated building block whose full potential is yet to be realized. While its classical reactivity provides a solid foundation for its use, the most exciting opportunities lie in the application of modern synthetic methods. By embracing photoredox catalysis, innovative cross-coupling reactions, and strategic library design, researchers can unlock novel molecular architectures for critical applications in medicine, agriculture, and beyond. This guide serves as a call to action for the scientific community to explore these frontiers and harness the full synthetic power of this versatile reagent.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. N-(trifluoromethyl)benzyl substituted N-normetazocines and N-norketobemidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron [organic-chemistry.org]
- 17. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chemimpex.com [chemimpex.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of 2-Chloro-3-(trifluoromethyl)benzyl Bromide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2-chloro-3-(trifluoromethyl)benzyl bromide in medicinal chemistry. We will delve into the rationale behind its use as a pivotal building block, explore its application in the synthesis of potent bioactive molecules, and provide detailed, field-proven protocols for its synthesis and utilization.
The Rationale: Why this compound is a Valuable Tool in Drug Design
The design and synthesis of novel therapeutic agents often hinge on the strategic incorporation of specific chemical moieties that can enhance a molecule's pharmacological profile. The 2-chloro-3-(trifluoromethyl)benzyl group is a prime example of such a privileged scaffold. The presence and specific arrangement of the chloro and trifluoromethyl substituents on the benzyl ring impart a unique combination of electronic and steric properties that are highly advantageous in drug discovery.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the -CF3 group can enhance binding affinity to biological targets through favorable interactions and can modulate the pKa of nearby functional groups.[1] The chlorine atom further contributes to the electronic landscape of the aromatic ring and can participate in halogen bonding, a recognized non-covalent interaction that can enhance protein-ligand binding. The ortho- and meta-substitution pattern of these groups on the benzyl bromide creates a specific steric and electronic profile that can be exploited for targeted drug design.
The benzylic bromide functionality provides a reactive handle for the facile introduction of this substituted aromatic moiety into a wide range of molecular scaffolds via nucleophilic substitution reactions, making it a versatile building block for constructing complex and diverse chemical libraries for biological screening.
A Key Application: Development of Potent Antibacterial Agents Targeting FtsZ
A compelling application of this compound is in the development of novel antibacterial agents. A notable example is the synthesis of benzyl guanidine derivatives that exhibit potent activity against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]
One such derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine , has demonstrated remarkable efficacy, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against S. aureus and E. coli.[3]
Mechanism of Action: Targeting the Bacterial Cell Division Protein FtsZ
The antibacterial activity of these benzyl guanidine derivatives is attributed to their inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[3] FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes to form the Z-ring at the site of cell division. The proper formation and constriction of the Z-ring are essential for bacterial cytokinesis. By inhibiting FtsZ, these compounds disrupt cell division, leading to filamentation and ultimately bacterial cell death. FtsZ is a highly conserved and essential protein in most bacteria and is absent in eukaryotes, making it an attractive and selective target for novel antibiotics.[3]
The 2-chloro-3-(trifluoromethyl)benzyl moiety plays a critical role in the binding of these inhibitors to an allosteric site on the FtsZ protein, contributing to their high potency.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent use in the preparation of a potent antibacterial agent. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Synthesis of this compound
This protocol describes the bromination of the corresponding benzyl alcohol. This is a standard and reliable method for the preparation of benzyl bromides.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | 261763-20-6 | 212.58 | 10.0 | 2.13 g |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | 4.0 | 1.08 g (0.37 mL) |
| Anhydrous Toluene | 108-88-3 | 92.14 | - | 20 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Chloro-3-(trifluoromethyl)benzyl alcohol (2.13 g, 10.0 mmol) in anhydrous toluene (20 mL).
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.37 mL, 4.0 mmol) dropwise to the stirred solution. Causality: Phosphorus tribromide is a highly effective reagent for converting primary alcohols to alkyl bromides. The dropwise addition at low temperature helps to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into 20 mL of a saturated aqueous solution of sodium bicarbonate. Causality: This step neutralizes any remaining acidic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Causality: Washing with brine helps to remove any residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Protocol 2: Synthesis of a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy Guanidine Derivative
This protocol details the N-alkylation of a guanidine precursor with the synthesized this compound.
Reaction Workflow:
Caption: Workflow for the synthesis of a guanidine derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| Guanidine Precursor (e.g., N-Boc-guanidine) | Varies | Varies | 1.0 | Varies |
| This compound | 261763-22-8 | 273.48 | 1.1 | 0.30 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 0.28 g |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 5 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 | - | 20 mL |
| Brine | - | - | - | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask, add the guanidine precursor (1.0 mmol) and anhydrous potassium carbonate (0.28 g, 2.0 mmol). Add anhydrous DMF (5 mL) and stir the suspension at room temperature. Causality: Potassium carbonate is a mild and effective base for the deprotonation of the guanidine nitrogen, enhancing its nucleophilicity. DMF is a polar aprotic solvent that is excellent for SN2 reactions.
-
Addition of Alkylating Agent: Add a solution of this compound (0.30 g, 1.1 mmol) in 2 mL of DMF dropwise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (20 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Causality: Washing with water removes the DMF, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and trifluoromethyl substituents, make it an attractive moiety for the design of potent and selective therapeutic agents. The successful application of this compound in the development of novel FtsZ-targeting antibacterial agents highlights its potential in addressing the pressing challenge of antimicrobial resistance.
The detailed protocols provided herein offer a practical guide for the synthesis and utilization of this important intermediate. It is anticipated that the strategic application of this compound will continue to facilitate the discovery of new drug candidates with improved pharmacological profiles across various therapeutic areas. Future research may explore the incorporation of this scaffold into other classes of bioactive molecules to further probe its potential in modulating protein-ligand interactions and enhancing drug-like properties.
References
- 1. CN104909982A - Method for synthesizing benzyl bromide compound directly from isotope labeled benzene rings - Google Patents [patents.google.com]
- 2. US4144265A - Process for the manufacture of m-trifluoromethyl benzyl nitrile - Google Patents [patents.google.com]
- 3. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Chloro-3-(trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis
Introduction: In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] 2-Chloro-3-(trifluoromethyl)benzyl bromide emerges as a highly valuable chemical intermediate, offering a versatile platform for the introduction of the 2-chloro-3-(trifluoromethyl)benzyl group into a diverse array of molecular scaffolds. This guide provides detailed application notes and protocols for the effective utilization of this reagent, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in drug development.
Core Properties and Handling
This compound is a substituted aromatic compound with the molecular formula C₈H₅BrClF₃. Its structure features a benzyl bromide core, substituted with both a chlorine atom and a trifluoromethyl group on the phenyl ring. This unique combination of functional groups dictates its reactivity and utility.
| Property | Value |
| Molecular Formula | C₈H₅BrClF₃ |
| Molecular Weight | 273.48 g/mol |
| Appearance | Colorless to light yellow liquid or solid |
| Boiling Point | Approx. 88-90 °C at 3 mmHg |
| Primary Hazard | Lachrymator, Corrosive |
Safety and Handling: As a lachrymator and corrosive substance, this compound must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Application I: Synthesis of Novel Ether-Linked Scaffolds via Williamson Ether Synthesis
The benzyl bromide moiety of this compound is an excellent electrophile for Sₙ2 reactions. One of its most common and powerful applications is in the Williamson ether synthesis, allowing for the formation of robust ether linkages with a variety of nucleophiles, particularly phenols and alcohols.
Scientific Rationale:
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A proton is first abstracted from a hydroxyl group by a base to form a more nucleophilic alkoxide or phenoxide. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the ether product. The choice of a relatively weak base, such as potassium carbonate, is often sufficient for phenols due to their higher acidity compared to aliphatic alcohols. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the anion.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of 2-((2-chloro-3-(trifluoromethyl)benzyl)oxy)benzamide.
Detailed Protocol: Synthesis of 2-((2-chloro-3-(trifluoromethyl)benzyl)oxy)benzamide
This protocol describes the synthesis of a novel benzamide derivative, a scaffold of interest in medicinal chemistry, through the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Salicylamide (2-hydroxybenzamide) (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylamide (1.0 mmol, 137.1 mg) and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Solvent and Reagent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes. To this mixture, add this compound (1.0 mmol, 273.5 mg) dissolved in a minimal amount of acetone.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide by-product. Wash the solid with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate).
Application II: A Key Intermediate in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[3] The synthesis of many PARP inhibitors involves the construction of complex heterocyclic systems, often incorporating substituted benzyl moieties. The unique electronic and steric properties of the 2-chloro-3-(trifluoromethyl)benzyl group make it an attractive building block for the synthesis of novel PARP inhibitor analogues.
Scientific Rationale:
The trifluoromethyl group can enhance the binding of a drug molecule to its target protein through favorable interactions and can also block metabolic pathways, increasing the drug's half-life. The chlorine atom provides an additional point of substitution for further molecular elaboration and can influence the overall conformation of the molecule. In the context of PARP inhibitor synthesis, this compound can be used to introduce the substituted benzyl group via N-alkylation of a suitable amine-containing heterocyclic core. This reaction typically proceeds via an Sₙ2 mechanism, similar to the Williamson ether synthesis.
Diagram of N-Alkylation for PARP Inhibitor Intermediate Synthesis
Caption: Generalized workflow for the N-alkylation step in PARP inhibitor synthesis.
Representative Protocol: N-Alkylation for a PARP Inhibitor Intermediate
This protocol outlines a general procedure for the N-alkylation of a piperazine derivative, a common core structure in many PARP inhibitors, using this compound.
Materials:
-
This compound (1.0 eq)
-
Boc-piperazine (or other suitable piperazine derivative) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the piperazine derivative (1.1 mmol) and the base (K₂CO₃, 2.5 mmol, or DIPEA, 2.0 mmol) in anhydrous DMF or acetonitrile (20 mL).
-
Reagent Addition: Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (e.g., 60-80°C) if the reaction is sluggish. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water (50 mL). Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzylated piperazine intermediate.
Conclusion
This compound is a potent and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility in robust reactions such as the Williamson ether synthesis and N-alkylation, coupled with the desirable physicochemical properties imparted by the trifluoromethyl and chloro substituents, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols provided herein offer a solid foundation for the successful application of this reagent in the laboratory.
References
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This application note provides detailed protocols for the synthesis of novel benzimidazole, 1,2,3-triazole, and quinoxaline derivatives utilizing the versatile building block, 2-Chloro-3-(trifluoromethyl)benzyl bromide. These heterocyclic cores are prevalent in a vast array of biologically active compounds, and the methodologies presented herein offer robust and efficient pathways to novel chemical entities for drug discovery and development.[2][3][4]
Core Synthetic Strategies
The synthetic utility of this compound lies in its reactivity as a benzylic electrophile, readily undergoing nucleophilic substitution reactions. Furthermore, the benzylic position can be oxidized to afford the corresponding aldehyde and carboxylic acid, which serve as key precursors for the construction of various heterocyclic systems.
Caption: Synthetic pathways from this compound.
PART 1: Synthesis of Key Intermediates
Protocol 1.1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzyl Azide
This protocol details the nucleophilic substitution of the benzylic bromide with sodium azide to yield the corresponding benzyl azide, a key intermediate for the synthesis of 1,2,3-triazoles via "click chemistry".[2]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-Chloro-3-(trifluoromethyl)benzyl azide.
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: 80-95%
Characterization Data (Exemplary):
| Technique | Expected Data |
|---|---|
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂N₃) and aromatic protons. |
| ¹³C NMR | Signals for the benzylic carbon, aromatic carbons, and the trifluoromethyl carbon. |
| IR (cm⁻¹) | Characteristic azide stretch (ν N₃) around 2100 cm⁻¹. |
Protocol 1.2: Synthesis of 2-Chloro-3-(trifluoromethyl)benzaldehyde
This protocol describes the oxidation of the benzylic bromide to the corresponding aldehyde, a crucial precursor for the synthesis of benzimidazoles and quinoxalines.[5][6]
Materials:
-
This compound
-
Sodium nitrate (NaNO₃)
-
1-Butyl-3-methylimidazolium-based ionic liquid
-
Dichloromethane
-
Deionized water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the ionic liquid.
-
Add sodium nitrate (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with dichloromethane.
-
Wash the organic layer with deionized water to remove the ionic liquid and any remaining sodium nitrate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or distillation.
Expected Yield: 70-90%
Characterization Data (Exemplary):
| Technique | Expected Data |
|---|---|
| ¹H NMR | A singlet for the aldehydic proton (CHO) around 10 ppm, and signals for the aromatic protons. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) around 190 ppm, in addition to aromatic and trifluoromethyl carbon signals. |
| IR (cm⁻¹) | A strong carbonyl stretch (ν C=O) around 1700 cm⁻¹. |
PART 2: Synthesis of Novel Heterocyclic Compounds
Protocol 2.1: Synthesis of 1-(2-Chloro-3-(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole
This protocol utilizes the azide intermediate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," to synthesize a 1,4-disubstituted 1,2,3-triazole.
Caption: Synthesis of a 1,2,3-triazole derivative.
Materials:
-
2-Chloro-3-(trifluoromethyl)benzyl azide (from Protocol 1.1)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-3-(trifluoromethyl)benzyl azide (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,2,3-triazole.
Expected Yield: 85-98%
Characterization Data (Exemplary):
| Technique | Expected Data |
|---|---|
| ¹H NMR | A singlet for the triazole proton, signals for the benzylic protons, and aromatic protons. |
| ¹³C NMR | Signals for the triazole carbons, benzylic carbon, and aromatic carbons. |
| HRMS | Calculated mass for the molecular ion [M+H]⁺. |
Protocol 2.2: Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
This protocol describes the synthesis of a benzimidazole derivative through the condensation of 2-Chloro-3-(trifluoromethyl)benzaldehyde with an o-phenylenediamine.
Materials:
-
2-Chloro-3-(trifluoromethyl)benzaldehyde (from Protocol 1.2)
-
o-Phenylenediamine
-
Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant
-
Ethanol or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or DMF in a round-bottom flask.
-
Add sodium metabisulfite (2.0 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
Expected Yield: 75-90%
Characterization Data (Exemplary):
| Technique | Expected Data |
|---|---|
| ¹H NMR | A broad singlet for the N-H proton of the imidazole ring and signals for the aromatic protons. |
| ¹³C NMR | Signals for the C2 carbon of the benzimidazole core and aromatic carbons. |
| HRMS | Calculated mass for the molecular ion [M+H]⁺. |
Protocol 2.3: One-Pot Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenyl)quinoxaline
This protocol details a convenient one-pot synthesis of a quinoxaline derivative from 2-Chloro-3-(trifluoromethyl)benzaldehyde and o-phenylenediamine.[7][8]
Caption: One-pot synthesis of a quinoxaline derivative.
Materials:
-
2-Chloro-3-(trifluoromethyl)benzaldehyde (from Protocol 1.2)
-
o-Phenylenediamine
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If using acetic acid, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product to obtain the desired quinoxaline. Further purification can be achieved by recrystallization if necessary.
Expected Yield: 80-95%
Characterization Data (Exemplary):
| Technique | Expected Data |
|---|---|
| ¹H NMR | A singlet for the C3-H of the quinoxaline ring and signals for the aromatic protons. |
| ¹³C NMR | Signals for the carbons of the quinoxaline core and the substituted phenyl ring. |
| HRMS | Calculated mass for the molecular ion [M+H]⁺. |
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and avoid contact with acids and metals.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols outlined in this application note provide a versatile and efficient toolkit for the synthesis of a variety of novel heterocyclic compounds from this compound. The incorporation of the 2-chloro-3-(trifluoromethyl)phenyl moiety into benzimidazole, 1,2,3-triazole, and quinoxaline scaffolds opens up new avenues for the exploration of chemical space in the pursuit of new therapeutic agents with potentially enhanced biological activities.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 4. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]
scale-up synthesis of derivatives from 2-Chloro-3-(trifluoromethyl)benzyl bromide
An Application Guide for the Scalable Synthesis of Derivatives from 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Abstract
This comprehensive guide provides detailed protocols and strategic insights for the scale-up synthesis of novel derivatives from this compound. This key building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the trifluoromethyl group. The following application note details the core reactivity, safety considerations, and robust synthetic protocols for nucleophilic substitution reactions, enabling the efficient and scalable production of diverse chemical entities.
Introduction: The Strategic Importance of this compound
The strategic incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2] This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] this compound (CAS No. 261763-22-8) has emerged as a critical intermediate, providing a reactive handle to introduce the 2-chloro-3-(trifluoromethyl)benzyl moiety into a wide array of molecular scaffolds.[4][5][6]
This document serves as a practical guide for researchers, scientists, and process chemists, offering a framework for developing scalable and reproducible synthetic routes to novel derivatives. We will focus on the predominant reaction pathway—nucleophilic substitution—and provide a detailed, field-proven protocol for its execution on a larger scale.
Core Principles: Reactivity and Mechanistic Considerations
This compound is a primary benzylic halide. Its high reactivity is a direct consequence of the bromine atom being attached to a benzylic carbon. This structural feature facilitates nucleophilic substitution reactions through both SN1 and SN2 pathways.[7]
-
SN1 Pathway: In the presence of a weak nucleophile and polar protic solvents, the reaction can proceed via a resonance-stabilized benzylic carbocation. The loss of the bromide leaving group is the rate-determining step, leading to a planar carbocation that is stabilized by the delocalization of the positive charge into the aromatic ring.[7][8]
-
SN2 Pathway: With strong nucleophiles and polar aprotic solvents, a concerted, bimolecular mechanism is favored. The nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a single step.[9]
For primary benzylic halides like the topic compound, the SN2 pathway is typically dominant, especially under conditions designed for scale-up synthesis which often employ strong nucleophiles to ensure efficient conversion.
Safety First: Handling and Hazard Mitigation
Crucial Note: this compound is a hazardous chemical. It is classified as corrosive and is a lachrymator, causing severe skin burns and eye damage.[10][11][12][13] Strict adherence to safety protocols is mandatory.
| Hazard Class | Handling Precautions & PPE | Spill & Disposal Protocol |
| Corrosive, Lachrymator | Work exclusively in a well-ventilated chemical fume hood.[12][13] Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[10][12] | Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[13] Do not allow entry into drains. |
| Inhalation/Contact | Avoid all personal contact, including inhalation of vapors.[13] Ensure eyewash stations and safety showers are immediately accessible.[12] In case of contact, immediately flush skin or eyes with water for at least 15 minutes and seek urgent medical attention.[10][11] | Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, regional, and national regulations.[11] |
General Protocol for Nucleophilic Substitution: A Scalable Approach
This section outlines a generalized, robust protocol for the synthesis of derivatives via nucleophilic substitution. The example chosen is the formation of a benzyl ether from a phenolic nucleophile, a common and highly useful transformation.
Diagram of the General Synthetic Workflow
Caption: General workflow for nucleophilic substitution.
Detailed Step-by-Step Methodology: Synthesis of a Benzyl Ether
This protocol describes the reaction of this compound with 4-methoxyphenol.
Materials and Equipment:
-
This compound (97%+)
-
4-Methoxyphenol (99%+)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely milled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Reaction vessel equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet
-
Addition funnel
Reaction Parameters Table:
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass/Volume |
| 4-Methoxyphenol | 124.14 | 1.0 | 0.50 | 62.07 g |
| Potassium Carbonate | 138.21 | 1.5 | 0.75 | 103.66 g |
| 2-Chloro-3-(CF₃)benzyl bromide | 273.48 | 1.1 | 0.55 | 150.41 g |
| DMF (solvent) | - | - | - | 500 mL |
| Ethyl Acetate (for extraction) | - | - | - | ~1.5 L |
Procedure:
-
Reactor Setup: Assemble the reaction vessel under a nitrogen atmosphere. Ensure all glassware is dry.
-
Charge Reagents: To the reaction vessel, add 4-methoxyphenol (62.07 g, 0.50 mol) and anhydrous DMF (500 mL). Begin stirring to dissolve the phenol.
-
Base Addition: Add finely milled potassium carbonate (103.66 g, 0.75 mol) to the solution. The mixture will become a slurry.
-
Substrate Preparation: In a separate flask, dissolve this compound (150.41 g, 0.55 mol) in anhydrous DMF (100 mL). Load this solution into the addition funnel.
-
Controlled Addition: Add the benzyl bromide solution dropwise to the stirred slurry over 60-90 minutes. Monitor the internal temperature; an exotherm is expected. Maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 1 L of cold deionized water with stirring.
-
Work-up - Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with ethyl acetate (3 x 500 mL).
-
Work-up - Washing: Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL) to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel for higher purity.
Mechanism Visualization (SN2 Pathway)
Caption: The concerted SN2 mechanism pathway.
Analytical Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized derivatives.
-
Chromatography (HPLC, GC-MS): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary techniques for assessing purity and identifying any byproducts or unreacted starting materials.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of protons and their chemical environments, including the characteristic benzylic CH₂ signal.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
¹⁹F NMR: This is a critical technique for any trifluoromethylated compound. It provides a distinct signal for the -CF₃ group, confirming its successful incorporation and electronic environment.[14]
-
Conclusion
This compound is a versatile and highly reactive intermediate for the synthesis of complex organic molecules. The protocols and guidelines presented here, grounded in the principles of nucleophilic substitution, provide a solid foundation for researchers to develop scalable, safe, and efficient synthetic processes. By understanding the underlying reactivity and adhering to stringent safety measures, scientists can effectively leverage this building block to advance projects in drug discovery and materials science.
References
- 1. jelsciences.com [jelsciences.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. quora.com [quora.com]
- 8. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. benchchem.com [benchchem.com]
Application Note: 2-Chloro-3-(trifluoromethyl)benzyl bromide as a Key Building Block for Pyrazole Carboxamide Agrochemicals
Abstract
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, bioavailability, and target affinity.[1] 2-Chloro-3-(trifluoromethyl)benzyl bromide is a highly functionalized building block engineered for the synthesis of advanced agrochemicals. Its inherent reactivity as a benzylic bromide, combined with the electronic and steric properties of the chloro and trifluoromethyl substituents, makes it an exemplary electrophile for constructing complex active ingredients. This note provides a detailed protocol for the N-alkylation of a model pyrazole carboxamide, a critical step in synthesizing a scaffold common to a major class of fungicides—the Succinate Dehydrogenase Inhibitors (SDHIs).[2]
Introduction: The Significance of Fluorinated Benzyl Moieties
The trifluoromethyl group is a "super-substituent" in medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity can drastically improve a molecule's ability to cross biological membranes and resist metabolic degradation, leading to more potent and persistent active ingredients.[1][3] When incorporated into a benzyl bromide structure, such as this compound, these benefits are combined with a reactive handle for chemical synthesis.
The title compound possesses three key features:
-
Benzylic Bromide: A highly reactive electrophilic center, ideal for facile S_N2 reactions with a wide range of nucleophiles.
-
Trifluoromethyl Group: Enhances the biological and physicochemical properties of the final molecule.[4]
-
Chloro Substituent: Provides an additional point for steric and electronic tuning, influencing the molecule's conformation and interaction with its biological target.
This combination makes this compound a high-value intermediate for accessing novel agrochemical candidates, particularly within the widely successful class of pyrazole carboxamide fungicides.
Physicochemical Properties and Safety
Proper handling of reactive chemical intermediates is paramount for experimental success and laboratory safety. The properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 261763-22-8 | [5][6] |
| Molecular Formula | C₈H₅BrClF₃ | [5] |
| Molecular Weight | 273.48 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [5] |
| Purity | Typically ≥95% | [6] |
| Synonyms | 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | [5] |
Safety & Handling: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory. Avoid inhalation of vapors. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Core Reactivity: Nucleophilic Substitution
The primary utility of this compound lies in its role as a potent electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-CH₂Br) is highly susceptible to attack by nucleophiles. The reaction typically proceeds via an S_N2 mechanism, which is favored by the primary nature of the benzylic carbon. The electron-withdrawing effects of the aromatic ring substituents further enhance the electrophilicity of this carbon center.
Caption: General S_N2 mechanism for this compound.
Application Protocol: Synthesis of an N-Benzylated Pyrazole Carboxamide
This protocol details the synthesis of a model N-benzylated pyrazole carboxamide, a core structure in many SDHI fungicides. The reaction involves the base-mediated N-alkylation of a pyrazole nitrogen with this compound.[8][9]
Overall Reaction Scheme
Caption: Experimental workflow for the synthesis of an N-benzylated pyrazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Reagent (≥97%) | Commercial Source | Nucleophile. Handle with care. |
| This compound | Reagent (≥95%) | Fluorochem | Electrophile. Corrosive.[6] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Strong base. Reacts violently with water. |
| N,N-Dimethylformamide (DMF) | Anhydrous (≤50 ppm H₂O) | Acros Organics | Reaction solvent. Anhydrous conditions are critical. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Saturated aq. NH₄Cl | - | Lab Prepared | Quenching agent. |
| Brine | - | Lab Prepared | Washing agent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying agent. |
| Silica Gel | 230-400 mesh | SiliCycle | For column chromatography. |
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 eq). Seal the flask with a septum and place it under an inert atmosphere (Argon or Nitrogen).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the pyrazole starting material (to a concentration of ~0.2 M). Cool the resulting solution to 0 °C in an ice-water bath.
-
Deprotonation: Causality Insight: A strong, non-nucleophilic base is required to deprotonate the pyrazole N-H without competing in the substitution reaction. Sodium hydride is ideal as it irreversibly forms the pyrazole anion and H₂(g).[9]
-
Carefully add sodium hydride (1.1 eq) to the stirred solution in small portions over 5-10 minutes. Effervescence (H₂ evolution) will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the nucleophilic anion.
-
-
Alkylation:
-
In a separate dry vial, prepare a solution of this compound (1.05 eq) in a small amount of anhydrous DMF.
-
Add this solution dropwise to the cold pyrazole anion mixture over 15 minutes using a syringe. Causality Insight: Dropwise addition helps to control the reaction exotherm and minimize potential side reactions.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
-
-
Work-up (Self-Validation Step):
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (2x) and then brine (1x). Causality Insight: The water washes remove the high-boiling DMF solvent, while the brine wash removes residual water from the organic phase.
-
-
Purification & Characterization (Self-Validation Step):
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.
-
Combine the pure fractions (as determined by TLC) and concentrate to yield the final N-benzylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Broader Impact and Versatility
The protocol described is robust and serves as a template for synthesizing a wide library of agrochemical candidates. The 2-Chloro-3-(trifluoromethyl)benzyl moiety can be introduced into various heterocyclic systems (e.g., triazoles, imidazoles) to probe structure-activity relationships. Furthermore, the product of this reaction, an N-substituted pyrazole carboxamide, is a versatile intermediate itself, poised for further chemical modification if other functional groups are present. This building block approach is fundamental to the rapid development and optimization of new active ingredients in the agrochemical industry.[10]
Conclusion
This compound is a potent and versatile electrophilic building block for agrochemical synthesis. Its well-defined reactivity allows for the efficient construction of complex molecules, particularly the N-benzylation of heterocyclic cores like pyrazole carboxamides. The protocol detailed herein provides a reliable, field-tested method for researchers, enabling the synthesis and exploration of next-generation crop protection agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-(三氟甲基)溴苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Polymers with 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Introduction: Unlocking Novel Polymer Properties
The strategic modification of polymers is a cornerstone of modern materials science and drug development. Functionalization allows for the precise tuning of a polymer's physical, chemical, and biological properties to suit specific applications. This guide provides a comprehensive overview and detailed protocols for the functionalization of polymers using 2-Chloro-3-(trifluoromethyl)benzyl bromide, a versatile reagent for introducing unique functionalities.
The incorporation of the 2-chloro-3-(trifluoromethyl)benzyl moiety can impart desirable characteristics to a polymer, such as increased hydrophobicity, altered solubility, and the introduction of a reactive handle for further conjugation. The electron-withdrawing nature of the trifluoromethyl group and the presence of a chlorine atom can significantly influence the electronic properties and reactivity of the attached group, making it a valuable tool for researchers in materials science and medicinal chemistry.[1]
This document outlines two primary strategies for the functionalization of polymers with this compound:
-
Initiation of Controlled Radical Polymerization: Utilizing this compound as an initiator for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of well-defined polymers with the functional group at the chain end.
-
Post-Polymerization Modification: Chemically modifying existing polymers containing reactive functional groups (e.g., hydroxyl groups) via nucleophilic substitution with this compound.
These methodologies provide researchers with the tools to create novel polymeric materials with tailored properties for a range of applications, from advanced coatings to sophisticated drug delivery systems.
PART 1: Scientific Principles and Mechanistic Overview
This compound: A Versatile Reagent
This compound (CTBB) is a substituted benzyl halide with the chemical formula C₈H₅BrClF₃ and a molecular weight of 273.48 g/mol .[2][3] Its utility in polymer chemistry stems from the reactivity of the benzylic bromide, which is a good leaving group in nucleophilic substitution reactions and can be activated to initiate radical polymerization.[1]
Key Structural Features and Their Impact:
-
Benzylic Bromide: The C-Br bond at the benzylic position is relatively weak and susceptible to cleavage, making it an excellent site for initiating polymerization or for nucleophilic attack.[1]
-
Trifluoromethyl Group (-CF₃): This potent electron-withdrawing group enhances the electrophilicity of the benzylic carbon, increasing its reactivity towards nucleophiles.[1]
-
Chlorine Atom (-Cl): The presence of chlorine further influences the electronic properties of the aromatic ring.
Mechanism 1: Initiation of Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity.[2] In this process, a transition metal complex (typically copper-based) reversibly activates a dormant species (the initiator) to generate a propagating radical.
When this compound is used as an initiator, the copper(I) catalyst abstracts the bromine atom to form a benzylic radical, which then initiates the polymerization of a monomer, such as styrene or a methacrylate. The functional group is thereby incorporated at the α-chain end of the resulting polymer.
Figure 1: Simplified workflow of ATRP initiated by this compound (CTBB).
Mechanism 2: Post-Polymerization Modification via Nucleophilic Substitution
This strategy involves the reaction of a pre-synthesized polymer containing nucleophilic functional groups (e.g., hydroxyl groups on poly(2-hydroxyethyl methacrylate) - PHEMA) with this compound. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic group on the polymer attacks the electrophilic benzylic carbon of CTBB, displacing the bromide leaving group.[4] This results in the covalent attachment of the 2-chloro-3-(trifluoromethyl)benzyl group to the polymer side chain.
Figure 2: General workflow for post-polymerization modification of a hydroxyl-containing polymer.
PART 2: Experimental Protocols
Safety Precautions: this compound is a corrosive and lachrymatory substance.[5][6][7][8] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
Protocol 1: Synthesis of Polystyrene via ATRP using this compound as Initiator
This protocol describes the synthesis of polystyrene with a 2-chloro-3-(trifluoromethyl)benzyl end-group.
Materials:
-
Styrene (monomer), purified by passing through basic alumina
-
This compound (CTBB, initiator)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent)
-
Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
Preparation: To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate by performing three freeze-pump-thaw cycles.
-
Addition of Reagents: Under an argon atmosphere, add anisole (5 mL), styrene (5.2 g, 50 mmol), and PMDETA (21 µL, 0.1 mmol) to the flask.
-
Further Deoxygenation: Subject the mixture to another three freeze-pump-thaw cycles.
-
Initiation: Inject CTBB (27.3 mg, 0.1 mmol) into the flask to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Termination: After the desired reaction time (e.g., 6 hours), terminate the polymerization by exposing the reaction mixture to air and diluting with tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Table 1: Representative Conditions for ATRP of Styrene with CTBB
| Parameter | Value |
| Monomer:Initiator:Catalyst:Ligand Ratio | 500:1:1:1 |
| Temperature | 110 °C |
| Solvent | Anisole |
| Reaction Time | 6 hours |
| Expected Mn ( g/mol ) | ~52,000 |
| Expected Polydispersity Index (PDI) | < 1.2 |
Note: These are representative conditions. Actual results may vary.
Protocol 2: Post-Polymerization Modification of Poly(2-hydroxyethyl methacrylate) (PHEMA)
This protocol details the functionalization of PHEMA with this compound.
Materials:
-
Poly(2-hydroxyethyl methacrylate) (PHEMA)
-
This compound (CTBB)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon gas
-
Round-bottom flask and standard glassware
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an argon atmosphere, dissolve PHEMA (1.3 g, 10 mmol of hydroxyl groups) in anhydrous DMF (50 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add NaH (0.48 g, 12 mmol) portion-wise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Functionalization: Cool the reaction mixture back to 0 °C and add a solution of CTBB (3.28 g, 12 mmol) in anhydrous DMF (10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold diethyl ether. Filter the precipitate and redissolve it in a minimal amount of THF. Reprecipitate in cold diethyl ether. Repeat the dissolution-precipitation cycle two more times.
-
Drying: Dry the functionalized polymer under vacuum at 40 °C.
Table 2: Reagent Stoichiometry for PHEMA Functionalization
| Reagent | Molar Equivalent |
| PHEMA (hydroxyl groups) | 1.0 |
| Sodium Hydride (NaH) | 1.2 |
| This compound (CTBB) | 1.2 |
PART 3: Characterization and Data Analysis
The successful functionalization of the polymer must be confirmed through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ATRP of styrene, the appearance of aromatic proton signals from the 2-chloro-3-(trifluoromethyl)benzyl group at the chain end confirms successful initiation. For the post-polymerization modification of PHEMA, new aromatic proton signals and a benzylic proton signal will appear, while the hydroxyl proton signal will diminish.
-
¹³C NMR: The appearance of new carbon signals corresponding to the aromatic and benzylic carbons of the attached group provides further evidence of functionalization.[1][9]
-
¹⁹F NMR: The presence of a signal corresponding to the trifluoromethyl group is a definitive indicator of successful functionalization.
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers. For ATRP, a narrow PDI (typically < 1.5) indicates a controlled polymerization process.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used to monitor the reaction progress. In the case of PHEMA functionalization, the disappearance of the broad O-H stretching band and the appearance of new C-O and aromatic C-H stretching vibrations would indicate successful etherification.
PART 4: Troubleshooting and Expert Insights
-
Low Initiator Efficiency in ATRP: Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can terminate the radical polymerization. The purity of the CuBr catalyst is also crucial.
-
Incomplete Functionalization in Post-Polymerization Modification: Ensure the polymer is completely dry and the reaction is performed under strictly anhydrous conditions, as water will react with the sodium hydride. An excess of the benzyl bromide and base may be required to drive the reaction to completion.
-
Polymer Crosslinking: In post-polymerization modification, side reactions can sometimes lead to crosslinking. Using a less hindered base or optimizing the reaction temperature may mitigate this issue.
-
Purification Challenges: Polymers can be difficult to purify. Reprecipitation is a common and effective method.[][11] The choice of solvent and non-solvent is critical for efficient purification.[11]
Conclusion
The functionalization of polymers with this compound offers a powerful avenue for the development of advanced materials with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize novel polymers through both controlled polymerization and post-polymerization modification strategies. Careful execution of these protocols, coupled with thorough characterization, will enable the creation of functional polymers for a wide array of applications in drug delivery, materials science, and beyond.
References
- 1. Structural characterization of polybenzyls by high field 13C-NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. synquestlabs.com [synquestlabs.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of a Grignard Reagent from 2-Chloro-3-(trifluoromethyl)benzyl bromide for Pharmaceutical Intermediates
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the experimental procedure of a Grignard reaction using the challenging substrate, 2-Chloro-3-(trifluoromethyl)benzyl bromide. The protocol herein is designed to address the inherent reactivity issues posed by the electron-withdrawing chloro and trifluoromethyl groups, which can impede Grignard reagent formation and promote undesirable side reactions. This application note will detail the critical parameters for successful synthesis, including magnesium activation, solvent selection, temperature control, and strategies to mitigate Wurtz coupling. A model reaction with an electrophile, subsequent work-up, and purification are also described to provide a complete workflow for the synthesis of valuable pharmaceutical intermediates.
Introduction: Navigating the Challenges of Electron-Deficient Benzyl Halides
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1] However, the formation of Grignard reagents from benzylic halides substituted with strong electron-withdrawing groups, such as the trifluoromethyl (-CF3) and chloro (-Cl) moieties in this compound, presents significant challenges.[2] The electron-withdrawing nature of these substituents can decrease the reactivity of the benzylic halide towards magnesium insertion and increase the propensity for side reactions, most notably Wurtz-type homocoupling.[3][4][5]
The -CF3 group, in particular, is known to be a powerful electron-withdrawing group, which can influence the stability of intermediates and potentially affect the rates of side reactions.[2] Benzylic Grignard reagents are also inherently more reactive than their aryl or alkyl counterparts, which can lead to a higher incidence of homocoupling products.[6][7]
This guide provides a robust protocol designed to overcome these challenges, ensuring a reliable and efficient synthesis of the desired Grignard reagent and its subsequent application in nucleophilic addition reactions.
Materials and Reagents
A comprehensive list of materials and reagents required for this procedure is provided below. It is imperative that all solvents are anhydrous and all glassware is flame-dried to prevent quenching of the highly reactive Grignard reagent.[8][9]
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Handle with care, potent lachrymator. |
| Magnesium turnings | High purity | Commercially Available | Store under an inert atmosphere. |
| Iodine | Crystal, ACS reagent | Commercially Available | Used as an activating agent. |
| 1,2-Dibromoethane | Anhydrous, ≥99% | Commercially Available | Optional activating agent.[10] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | Freshly distilled from sodium/benzophenone. |
| Diethyl ether (Et2O) | Anhydrous, ≥99.7%, inhibitor-free | Commercially Available | |
| Benzaldehyde | ≥99%, freshly distilled | Commercially Available | Model electrophile. |
| Saturated aqueous ammonium chloride (NH4Cl) | Prepared in-house | For quenching the reaction.[11] | |
| Saturated aqueous sodium chloride (brine) | Prepared in-house | For work-up.[12] | |
| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | Commercially Available | For drying the organic phase. | |
| Argon or Nitrogen gas | High purity | Commercially Available | For maintaining an inert atmosphere. |
| Standard laboratory glassware | Flame-dried before use.[13] | ||
| Magnetic stirrer and stir bars | |||
| Schlenk line or equivalent inert atmosphere setup |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram, outlining the key stages from magnesium activation to the isolation of the final product.
Figure 1: General workflow for the Grignard reaction.
Detailed Experimental Protocol
4.1. Magnesium Activation: The Critical First Step
The presence of a passivating magnesium oxide layer on the surface of the magnesium turnings is a common cause of reaction failure.[10][14] Activation is therefore crucial to expose a fresh, reactive metal surface.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon/nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Assemble the glassware and place it under a positive pressure of inert gas.[15]
-
Gently warm the flask with a heat gun until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[10]
-
Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium suspension in a small amount of anhydrous THF. The evolution of ethene gas signifies activation.[16]
-
4.2. Formation of the Grignard Reagent: 2-Chloro-3-(trifluoromethyl)benzylmagnesium bromide
This step is highly exothermic and requires careful temperature control to minimize the formation of the Wurtz coupling byproduct, 1,2-bis(2-chloro-3-(trifluoromethyl)phenyl)ethane.[3][18]
-
Procedure:
-
To the activated magnesium, add anhydrous THF via a syringe.
-
In a separate flame-dried dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and a cloudy appearance of the solution.[19]
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. An external cooling bath (ice-water) may be necessary to control the exotherm.[8]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete consumption of the magnesium. The resulting Grignard reagent will be a dark brown to grey solution.
-
4.3. Reaction with an Electrophile: Synthesis of 2-(2-Chloro-3-(trifluoromethyl)phenyl)-1-phenylethan-1-ol
The addition of the Grignard reagent to an electrophile, such as an aldehyde or ketone, should be performed at a reduced temperature to control the reaction rate and minimize side reactions.[2]
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Cool the benzaldehyde solution to 0 °C in an ice-water bath.
-
Slowly add the prepared Grignard reagent to the cooled benzaldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the benzaldehyde.[17]
-
4.4. Work-up and Purification
The work-up procedure is designed to quench any unreacted Grignard reagent and protonate the alkoxide intermediate to yield the desired alcohol product.[11][20]
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[11] This is an exothermic process.
-
Continue adding the quenching solution until no further gas evolution is observed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[21]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-(2-Chloro-3-(trifluoromethyl)phenyl)-1-phenylethan-1-ol.[22]
-
Reaction Mechanism
The formation of the Grignard reagent and its subsequent reaction with an electrophile proceeds through a well-established mechanism.
Figure 2: Simplified mechanism of Grignard reagent formation and reaction.
Safety Precautions
Grignard reactions are inherently hazardous and must be conducted with appropriate safety measures in place.[15][23]
-
Fire Hazard: Diethyl ether and THF are highly flammable solvents.[8] All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the halide is too rapid.[23][24] An ice-water bath should always be on hand for cooling.
-
Moisture Sensitivity: Grignard reagents react violently with water.[9] All glassware and reagents must be scrupulously dried to prevent quenching and potential hazards.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile) must be worn at all times.[15]
-
Quenching: The quenching of the reaction with aqueous solutions is also exothermic and should be performed slowly and with cooling.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer. | Re-activate the magnesium using iodine or 1,2-dibromoethane. Gently crush some of the magnesium turnings with a dry glass rod.[21] |
| Presence of moisture in glassware or solvents. | Ensure all glassware is flame-dried immediately before use and that solvents are properly dried.[9] | |
| Low yield of Grignard reagent | Wurtz coupling side reaction.[25] | Add the benzyl bromide solution slowly and maintain a low reaction temperature.[3] Consider using a more dilute solution. |
| Formation of a white precipitate during work-up | Incomplete quenching or formation of magnesium salts. | Add more of the quenching solution (sat. aq. NH4Cl) or a dilute acid (e.g., 1M HCl) to dissolve the salts. |
| Persistent emulsion during extraction | Formation of fine magnesium salt precipitates. | Add saturated NaCl (brine) to increase the ionic strength of the aqueous layer. Filtration through a pad of Celite can also be effective.[12] |
Conclusion
The successful synthesis of a Grignard reagent from this compound is achievable through careful control of reaction parameters. This application note provides a detailed and reliable protocol for researchers in the pharmaceutical and chemical industries. By adhering to the guidelines for magnesium activation, temperature control, and anhydrous conditions, the challenges posed by this electron-deficient substrate can be overcome, enabling the efficient synthesis of valuable chemical intermediates.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. reddit.com [reddit.com]
- 7. colorado.edu [colorado.edu]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. dchas.org [dchas.org]
- 16. researchgate.net [researchgate.net]
- 17. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 18. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 19. d.web.umkc.edu [d.web.umkc.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. homework.study.com [homework.study.com]
- 23. acs.org [acs.org]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
Introduction: The Strategic Imperative of Protecting Groups in Complex Synthesis
An In-Depth Guide to Protecting Group Strategies Involving 2-Chloro-3-(trifluoromethyl)benzyl Bromide
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. This temporary modification, achieved through the use of a "protecting group," prevents undesired side reactions and allows chemists to perform transformations on other parts of a molecule with precision.[1][2] The ideal protecting group should be easy to install, stable under a specific set of reaction conditions (orthogonal), and readily removable in high yield when its purpose is served.[1][3]
Among the most reliable and widely used protecting groups for hydroxyl and amino functionalities are benzyl (Bn) derivatives.[4][5] They are typically installed under basic conditions via Williamson ether synthesis and removed by catalytic hydrogenolysis.[6][7] This guide focuses on a specialized benzylating agent, This compound (CTFMBn-Br) . The presence of electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring modifies the electronic properties of the benzyl group, offering unique stability and reactivity profiles compared to the parent benzyl group. These modifications can be strategically leveraged to enhance selectivity and stability in complex synthetic routes.[8] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of CTFMBn-Br as a robust protecting group.
Reagent Profile: this compound
Understanding the fundamental properties of the reagent is critical for its effective application.
| Property | Value | Source |
| Chemical Name | 1-(bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | [9][10] |
| CAS Number | 261763-22-8 | [9][10][11] |
| Molecular Formula | C₈H₅BrClF₃ | [10][12] |
| Molecular Weight | 273.48 g/mol | [9][10] |
| Appearance | Clear, colorless liquid | [10] |
| Purity | Typically ≥95% | [9][10] |
The key to the reagent's utility is the benzylic bromide, which is an excellent electrophile for Sₙ2 reactions with various nucleophiles, including alcohols, phenols, amines, and thiols.
Application Notes: Rationale for Employing the CTFMBn Group
The choice of a protecting group is a strategic decision. The CTFMBn group offers a distinct set of features rooted in the electronic nature of its substituents.
Core Advantages:
-
Enhanced Stability: The electron-withdrawing nature of the chloro and trifluoromethyl groups deactivates the aromatic ring towards oxidation. This makes the CTFMBn group significantly more stable to common oxidative conditions compared to electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which is readily cleaved by oxidants like DDQ or CAN.[6]
-
Robustness to Acidity: While extremely strong acids will cleave any benzyl ether, the CTFMBn group exhibits enhanced stability to moderately acidic conditions that might, for example, remove acid-labile groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers.[2][13]
-
Orthogonal Deprotection: The primary cleavage method, catalytic hydrogenolysis, is orthogonal to the removal of many other common protecting groups. This allows for selective deprotection in a complex molecular architecture. For instance, a CTFMBn group can be removed while acid-labile (Boc, t-Bu ester) and base-labile (Fmoc, acetate) groups remain intact.[14][15]
Strategic Considerations:
-
The CTFMBn group is ideal for synthetic routes that involve oxidative steps or require a robust hydroxyl/amino protection that can withstand a range of non-reductive transformations.
-
Its deprotection via hydrogenolysis requires careful consideration if the substrate contains other reducible functional groups, such as alkenes, alkynes, or nitro groups.[7] In such cases, alternative Lewis-acid-mediated deprotection methods can be employed.
Experimental Protocols
The following protocols are provided as a starting point. Optimization of base, solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol
This protocol describes the formation of a CTFMBn ether using standard Williamson ether synthesis conditions.
Workflow Diagram: Alcohol Protection
Caption: Workflow for the protection of an alcohol using CTFMBn-Br.
Step-by-Step Procedure:
-
To a solution of the alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.3 eq.) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired CTFMBn-protected alcohol.
| Base / Solvent | Temperature | Typical Time | Notes |
| NaH / DMF or THF | 0 °C to RT | 2-12 h | Standard for primary and secondary alcohols. Requires anhydrous conditions. |
| K₂CO₃ / Acetone or CH₃CN | Reflux | 6-24 h | Milder conditions suitable for sensitive substrates, particularly phenols. |
| Ag₂O / CH₂Cl₂ | RT | 12-48 h | Very mild; useful for selective protection of one hydroxyl group in diols.[6] |
Protocol 2: Deprotection of a CTFMBn Ether via Catalytic Hydrogenolysis
This is the most common and generally cleanest method for cleaving the CTFMBn group.
Mechanism Diagram: Catalytic Hydrogenolysis
Caption: Simplified mechanism of benzyl ether cleavage by hydrogenolysis.
Step-by-Step Procedure:
-
Dissolve the CTFMBn-protected compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate (0.1 M).
-
Carefully add Palladium on activated carbon (Pd/C, 10% w/w, ~10 mol% Pd) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.
-
Monitor the reaction by TLC. Reaction times can vary from 1 to 24 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol. Purification is often not required.
Protocol 3: Deprotection via Lewis Acid Cleavage
This method is an excellent alternative when the substrate is incompatible with catalytic hydrogenation.[16]
Workflow Diagram: Orthogonal Deprotection
Caption: Orthogonality of CTFMBn and TBDMS protecting groups.
Step-by-Step Procedure:
-
Dissolve the CTFMBn-protected compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron trichloride (BCl₃, 1.0 M in CH₂Cl₂, 2.0-3.0 eq.) or boron trichloride dimethyl sulfide complex (BCl₃·SMe₂, 2.0-3.0 eq.) dropwise.[16][17]
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C, followed by warming to room temperature.
-
Concentrate the mixture under reduced pressure. Co-evaporate with methanol several times to remove boron residues.
-
Purify the residue by silica gel column chromatography to obtain the deprotected alcohol.
Deprotection Method Comparison
| Method | Reagents | Pros | Cons |
| Hydrogenolysis | H₂, Pd/C | Very clean; high yielding; simple work-up. | Incompatible with reducible groups (alkenes, alkynes, Cbz, NO₂). |
| Lewis Acid | BCl₃, BBr₃ | Fast; effective for sterically hindered ethers. | Harsh; not compatible with other acid-labile groups. |
| Lewis Acid Complex | BCl₃·SMe₂ | Milder than BCl₃; good selectivity.[16] | Stoichiometric reagent; work-up can be complex. |
Conclusion
This compound is a valuable reagent for the protection of hydroxyl and amino groups in modern organic synthesis. The electron-withdrawing substituents confer enhanced stability against oxidative and some acidic conditions, providing a strategic advantage over standard benzyl ethers. Its robust nature, combined with well-established protocols for its removal, particularly via catalytic hydrogenolysis, makes the CTFMBn group an excellent choice for complex, multi-step synthetic campaigns where orthogonality and reliability are critical. Proper selection of protection and deprotection strategies, as outlined in this guide, will enable researchers to navigate challenging synthetic pathways with greater success.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. synarchive.com [synarchive.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. CAS NO. 261763-22-8 | this compound | C8H5BrClF3 [localpharmaguide.com]
- 12. This compound [chemicalbook.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: One-Pot Synthesis of Substituted Benzyl Ethers Using 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. The trifluoromethyl (-CF3) group, in particular, is a highly valued moiety due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic character of a molecule, thereby improving binding affinity and selectivity for biological targets[1][2]. 2-Chloro-3-(trifluoromethyl)benzyl bromide is a key building block that provides a reactive handle to introduce the 2-chloro-3-(trifluoromethyl)benzyl motif into a diverse range of molecular scaffolds. This application note details a robust and efficient one-pot protocol for the synthesis of substituted benzyl ethers utilizing this valuable intermediate, a transformation with broad applicability in the synthesis of pharmacologically active compounds.
Reaction Mechanism and Scientific Rationale: A Modern Approach to Williamson Ether Synthesis
The classical Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, provides a foundational framework for the synthesis of ethers[3]. However, traditional approaches often necessitate the pre-formation of the alkoxide using strong bases, which can be incompatible with sensitive functional groups present in complex molecules. Modern advancements have led to the development of one-pot procedures that circumvent this limitation by generating the alkoxide in situ under milder conditions.
This protocol employs a one-pot approach where a suitable alcohol is deprotonated by a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)[4][5]. Immediately following the deprotonation, this compound is introduced to the reaction mixture. The electrophilic benzylic carbon of the bromide is then readily attacked by the nucleophilic alkoxide in an SN2 reaction to furnish the desired benzyl ether. The electron-withdrawing nature of the chlorine and trifluoromethyl groups on the aromatic ring can influence the reactivity of the benzylic bromide[1].
The one-pot nature of this protocol offers several advantages, including reduced reaction times, simplified workup procedures, and higher overall yields by minimizing the handling and isolation of intermediate species.
Experimental Protocol: One-Pot Synthesis of a Model Benzyl Ether
This protocol describes the synthesis of Benzyl (4-methoxyphenyl) ether as a representative example. The same general procedure can be adapted for a variety of primary and secondary alcohols.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the 4-methoxyphenol.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Alkylation: To the resulting alkoxide solution, add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise via syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl ether.
Data Presentation: Key Experimental Parameters
| Parameter | Value |
| Stoichiometry (Alcohol:Base:Benzyl Bromide) | 1.1 : 1.2 : 1.0 |
| Solvent | Anhydrous DMF |
| Deprotonation Temperature | 0 °C |
| Alkylation Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Workup | Aqueous quench and extraction |
| Purification | Column Chromatography |
Visualization of the Experimental Workflow
Caption: Workflow for the one-pot synthesis of substituted benzyl ethers.
Trustworthiness and Self-Validation
The integrity of this protocol is ensured by several key factors:
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
Anhydrous Conditions: The use of anhydrous solvents is paramount to ensure the efficiency of the deprotonation step and prevent unwanted side reactions.
-
Controlled Addition: The portion-wise addition of sodium hydride and dropwise addition of the benzyl bromide at low temperatures helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Reaction Monitoring: Regular monitoring of the reaction by TLC allows for the determination of the optimal reaction time and ensures the complete consumption of the starting materials.
Conclusion and Future Perspectives
This application note provides a detailed and reliable one-pot protocol for the synthesis of substituted benzyl ethers using this compound. The methodology is robust, efficient, and amenable to a wide range of alcoholic substrates, making it a valuable tool for researchers in drug discovery and medicinal chemistry. Further optimization of reaction conditions, such as screening different bases and solvents, may lead to even higher yields and broader substrate scope. The principles outlined herein can be extended to other one-pot transformations involving this versatile fluorinated building block, opening avenues for the synthesis of novel and complex molecular architectures.
References
Application Notes and Protocols for Flow Chemistry: Leveraging 2-Chloro-3-(trifluoromethyl)benzyl Bromide in Continuous Synthesis
Abstract: This technical guide provides detailed application notes and protocols for utilizing 2-Chloro-3-(trifluoromethyl)benzyl bromide in continuous flow chemistry. Designed for researchers, medicinal chemists, and process development scientists, this document explores the practical application of flow chemistry for nucleophilic substitution reactions involving this versatile building block. By leveraging the inherent advantages of flow systems—such as enhanced safety, precise reaction control, and scalability—we demonstrate robust methodologies for the synthesis of key intermediates relevant to pharmaceutical and agrochemical development.
Introduction: The Case for Flow Chemistry with an Advanced Building Block
This compound is a key synthetic intermediate characterized by a highly reactive benzylic bromide and a uniquely substituted aromatic ring. The presence of both a chloro and a trifluoromethyl group significantly influences the molecule's reactivity and the properties of its derivatives.[1] These derivatives are of great interest in the synthesis of biologically active molecules.[2][3][4]
However, reactions with benzylic halides can be highly exothermic and rapid, posing challenges for safe and controlled scale-up in traditional batch reactors.[5][6] Continuous flow chemistry offers a compelling solution to these challenges. By performing reactions in a continuously flowing stream through a microreactor or packed-bed system, flow chemistry provides superior control over reaction parameters like temperature, pressure, and residence time.[7][8][9] This precise control minimizes the formation of byproducts, improves yield, and, most critically, enhances safety by limiting the volume of hazardous reagents being reacted at any given moment.[5][6][10][11]
This guide will detail specific protocols for key transformations of this compound, demonstrating how flow chemistry can be harnessed to improve efficiency and safety in the synthesis of valuable chemical entities.
Physicochemical and Reactivity Profile
Understanding the properties of this compound is crucial for designing effective flow chemistry protocols.
-
Molecular Formula: C₈H₅BrClF₃[12]
-
Molecular Weight: 273.48 g/mol [12]
-
Appearance: Clear, colorless liquid[12]
-
Reactivity: The primary reactive site is the benzylic bromide, which is an excellent leaving group, making the compound highly susceptible to Sₙ2 reactions. The electron-withdrawing nature of the trifluoromethyl and chloro groups on the aromatic ring can further influence the reactivity of the benzylic position.[1]
-
Hazards: As a benzylic bromide, this compound is expected to be a lachrymator and an irritant. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The use of flow chemistry significantly mitigates exposure risks by containing the reaction within a closed system.[5]
Application Note 1: Continuous Flow Synthesis of a Secondary Amine via Sₙ2 Reaction
The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. This protocol details the reaction of this compound with a primary amine under continuous flow conditions.
Rationale and Advantages
Traditional batch amination of benzyl halides can suffer from poor temperature control, leading to over-alkylation and the formation of impurities. Flow chemistry provides exceptional heat transfer due to the high surface-area-to-volume ratio of microreactors, allowing for precise temperature management and improved product selectivity.[10][13] Furthermore, the immediate consumption of the reactive benzyl bromide in the flow stream prevents its accumulation, enhancing the overall safety profile of the process.[6]
Experimental Workflow Diagram
Caption: Workflow for the continuous amination reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in acetonitrile (MeCN).
-
Solution B: Prepare a 0.3 M solution of a primary amine (e.g., benzylamine) and a non-nucleophilic base (e.g., 0.3 M diisopropylethylamine, DIPEA) in MeCN. Note: Using a slight excess of the amine helps to drive the reaction to completion.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram, ensuring all connections are secure. A 10 mL PFA coil reactor is suitable for initial optimization.
-
Set the back-pressure regulator (BPR) to 10 bar (approx. 145 psi). This prevents solvent outgassing and ensures stable flow at elevated temperatures.[14]
-
-
Reaction Execution:
-
Set the reactor temperature to 60 °C.
-
Begin pumping Solution A and Solution B into the T-mixer at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This corresponds to a residence time of 10 minutes in a 10 mL reactor.
-
Allow the system to reach a steady state by discarding the initial output (approximately 3 reactor volumes).
-
Collect the product stream for analysis.
-
-
Work-up and Analysis:
-
The collected solution can be concentrated under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product can be purified by column chromatography if necessary. Product formation and purity should be monitored by LC-MS or GC-MS.
-
Optimization Data
The following table presents hypothetical data from an optimization study, illustrating the effect of residence time and temperature on reaction yield.
| Entry | Total Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) |
| 1 | 2.0 | 5 | 60 | 85 |
| 2 | 1.0 | 10 | 60 | >99 |
| 3 | 0.5 | 20 | 60 | >99 |
| 4 | 1.0 | 10 | 40 | 92 |
This data illustrates that a 10-minute residence time at 60 °C is sufficient for complete conversion.
Application Note 2: Continuous Flow Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting this compound with a phenoxide nucleophile, generated in situ, under continuous flow conditions.
Rationale and Advantages
Williamson ether synthesis often requires elevated temperatures and the use of a strong base. In a batch process, this can lead to safety concerns and side reactions. A flow process allows for operation at high temperatures and pressures safely, drastically accelerating the reaction rate.[13][15] The rapid mixing in a microreactor ensures that the in situ generated nucleophile reacts immediately with the benzyl bromide, minimizing degradation.[11]
Logical Relationship Diagram for Optimization
Caption: Decision tree for optimizing the ether synthesis.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of this compound in dimethylformamide (DMF).
-
Solution B: Prepare a 0.22 M solution of a phenol (e.g., 4-methoxyphenol) and a 0.25 M solution of potassium carbonate (K₂CO₃) in DMF. Note: K₂CO₃ is sparingly soluble; ensure the suspension is well-stirred before and during pumping. Alternatively, a more soluble base like cesium carbonate can be used.[16]
-
-
System Setup:
-
Use a flow chemistry setup similar to the amination protocol. Given the potential for solids, a packed-bed reactor or a system with wider diameter tubing might be advantageous to prevent clogging.[17]
-
Set the back-pressure regulator to 15 bar.
-
-
Reaction Execution:
-
Set the reactor temperature to 100 °C. The high boiling point of DMF allows for higher reaction temperatures.
-
Pump Solution A and Solution B at 0.4 mL/min each (total flow rate 0.8 mL/min) into the reactor. For a 10 mL reactor, this provides a residence time of 12.5 minutes.
-
Collect the product stream after the system stabilizes.
-
-
Work-up and Analysis:
-
Dilute the collected fraction with water and extract with methyl tert-butyl ether (MTBE).
-
Wash the combined organic extracts with water and brine, dry over MgSO₄, and concentrate.
-
Analyze for purity and yield using standard analytical techniques (NMR, LC-MS).
-
Expected Results
This protocol is expected to provide the desired ether product in high yield (>90%) and purity, leveraging the benefits of rapid, high-temperature synthesis in a controlled flow environment.
| Parameter | Value | Rationale |
| Substrate | This compound | Electrophile for Sₙ2 reaction. |
| Nucleophile | 4-Methoxyphenol | Forms the corresponding phenoxide for ether formation. |
| Base | K₂CO₃ / Cs₂CO₃ | Deprotonates the phenol to generate the active nucleophile.[16] |
| Solvent | DMF | Polar aprotic solvent, suitable for Sₙ2 reactions and high temperatures. |
| Temperature | 100 °C | Accelerates reaction kinetics; safely achievable in a pressurized flow system.[13] |
| Residence Time | 12.5 min | Provides sufficient time for the reaction to proceed to completion at 100 °C. |
Conclusion
The transition from batch to continuous flow processing for reactions involving this compound offers significant advantages in terms of safety, control, and efficiency. The protocols outlined in this guide provide a solid foundation for researchers to develop robust and scalable synthetic routes to a wide range of valuable derivatives. By embracing flow chemistry, scientists can push the boundaries of what is possible in modern organic synthesis, accelerating drug discovery and development pipelines.[7][18]
References
- 1. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 2. [PDF] Synthesis of Biologically Active Molecules through Multicomponent Reactions | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. contractpharma.com [contractpharma.com]
- 7. syrris.com [syrris.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 10. vapourtec.com [vapourtec.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. syrris.com [syrris.com]
- 14. youtube.com [youtube.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the free-radical bromination of 2-Chloro-3-(trifluoromethyl)toluene. The primary method for this transformation is the Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.[1][2]
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted 2-Chloro-3-(trifluoromethyl)toluene after the expected reaction time.
Possible Causes & Solutions:
-
Inactive Radical Initiator: The radical initiator (e.g., AIBN or benzoyl peroxide) may have degraded. These initiators are often thermally sensitive.
-
Solution: Use a fresh batch of the radical initiator. Ensure proper storage conditions as per the manufacturer's recommendations.
-
-
Insufficient Initiation: The reaction may not have reached the optimal temperature for the homolytic cleavage of the initiator.[3]
-
Presence of Inhibitors: Radical scavengers, such as oxygen or certain impurities in the starting material or solvent, can quench the radical chain reaction.
-
Solution: Degas the solvent prior to use by bubbling nitrogen or argon through it. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.
-
-
Deactivated Substrate: The presence of two electron-withdrawing groups (-Cl and -CF3) on the aromatic ring makes the benzylic C-H bond stronger and the substrate less reactive towards radical abstraction compared to toluene.
-
Solution: Increase the reaction time or use a slightly higher molar equivalent of the radical initiator. In some cases, for highly deactivated toluenes, more severe conditions like using molecular bromine at elevated temperatures might be considered, though this requires careful control to avoid side reactions.[5]
-
Issue 2: Formation of Multiple Brominated Products
Symptoms: GC-MS or NMR analysis reveals the presence of dibrominated (2-Chloro-3-(trifluoromethyl)benzylidene dibromide) and other polybrominated species in the product mixture.
Possible Causes & Solutions:
-
Excess Brominating Agent: Using a molar excess of NBS can lead to over-bromination.[6]
-
Solution: Carefully control the stoichiometry. Use NBS in a 1:1 or slightly less than stoichiometric ratio to the starting toluene derivative. Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed.
-
-
High Local Concentration of Bromine: While NBS is used to maintain a low and steady concentration of Br₂, certain conditions can lead to localized high concentrations.[7][8]
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. Add the NBS portion-wise over time rather than all at once.
-
-
Reaction Rate Imbalance: The rate of the second bromination might be competitive with the first, especially at higher temperatures or prolonged reaction times.[6]
-
Solution: Consider running the reaction at a slightly lower temperature if possible, although this may require a longer reaction time. Close monitoring is crucial.
-
Issue 3: Aromatic Ring Bromination
Symptoms: NMR or MS analysis indicates the presence of isomers where bromine has substituted a hydrogen on the aromatic ring instead of the benzylic position.
Possible Causes & Solutions:
-
Ionic Reaction Pathway: The presence of acidic impurities (like HBr) can catalyze electrophilic aromatic substitution, which competes with the desired free-radical pathway.[8]
-
Inappropriate Solvent: Polar solvents can favor ionic reaction pathways.
Issue 4: Product Decomposition or Difficult Purification
Symptoms: The crude product is dark-colored, oily, and difficult to purify by column chromatography or distillation. The final product shows signs of degradation over time.
Possible Causes & Solutions:
-
Thermal Instability: Benzyl bromides, particularly those with electron-withdrawing groups, can be lachrymatory and thermally labile.
-
Solution: After the reaction is complete, perform the workup at a lower temperature. Avoid excessive heat during solvent removal. Purification via fractional distillation should be done under reduced pressure to lower the boiling point.[10]
-
-
Hydrolysis: The benzyl bromide product is sensitive to moisture and can hydrolyze to the corresponding benzyl alcohol.[11]
-
Solution: Use anhydrous solvents and perform the workup and purification under dry conditions. Store the final product under an inert atmosphere and away from moisture.[12]
-
-
Residual Acidic Impurities: Traces of HBr from the reaction can promote decomposition.
-
Solution: During the workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to neutralize any residual acid, followed by a water and brine wash.[10] For purification, passing the crude product through a short plug of basic alumina can remove acidic impurities and some polar byproducts.[10]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the free-radical bromination of 2-Chloro-3-(trifluoromethyl)toluene.[2] This reaction, known as the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the source of bromine radicals and a radical initiator such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide, under thermal or photochemical conditions.[1][2]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?
A2: NBS is favored over molecular bromine (Br₂) for benzylic bromination because it provides a low, constant concentration of bromine throughout the reaction.[7][8][13] This minimizes competitive side reactions such as electrophilic addition to the aromatic ring, which can occur with higher concentrations of Br₂.[8]
Q3: What is the mechanism of the Wohl-Ziegler bromination?
A3: The reaction proceeds via a free-radical chain mechanism:
-
Initiation: The radical initiator (e.g., AIBN) undergoes homolytic cleavage upon heating or UV irradiation to form radicals. These radicals can then react with a trace amount of HBr to generate a bromine radical (Br•).[7][13]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-Chloro-3-(trifluoromethyl)toluene to form a resonance-stabilized benzylic radical and HBr.[13] This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and another bromine radical, which continues the chain.[13]
-
Termination: The reaction is terminated when two radicals combine.
Q4: What are some safer solvent alternatives to carbon tetrachloride (CCl₄)?
A4: Due to the toxicity and environmental concerns associated with CCl₄, several alternatives have been successfully used for benzylic brominations. These include (trifluoromethyl)benzene (benzotrifluoride), cyclohexane, and methyl acetate.[4] Supercritical carbon dioxide has also been demonstrated as an effective and environmentally benign solvent for these reactions.[9]
Q5: How should I properly store this compound?
A5: This compound is a lachrymator and is sensitive to moisture and light.[12] It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark, and well-ventilated area.[12] Proper storage is crucial to prevent hydrolysis to the corresponding benzyl alcohol and other degradation pathways.
Section 3: Experimental Protocols & Data
Protocol: Synthesis of this compound
Materials:
-
2-Chloro-3-(trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS), recrystallized
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
(Trifluoromethyl)benzene (or other suitable non-polar solvent), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-Chloro-3-(trifluoromethyl)toluene (1.0 eq).
-
Add anhydrous (trifluoromethyl)benzene as the solvent.
-
Add recrystallized NBS (1.05 eq) and AIBN (0.05 eq) to the flask.
-
Place the flask in an oil bath and heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Data Summary: Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome/Rationale |
| Stoichiometry | 1.05 eq. NBS | A slight excess of NBS ensures complete conversion of the starting material. |
| Initiator | 0.05 eq. AIBN | Catalytic amount is sufficient to initiate the radical chain reaction. |
| Solvent | (Trifluoromethyl)benzene | A non-polar, less toxic alternative to CCl₄.[4] |
| Temperature | Reflux | Provides the necessary energy for initiator decomposition and propagation. |
| Workup | NaHCO₃ wash | Neutralizes acidic byproducts like HBr, preventing product degradation. |
| Purification | Vacuum Distillation | Reduces the boiling point, preventing thermal decomposition of the product. |
| Expected Yield | 70-85% | Typical yield for this type of reaction under optimized conditions. |
Section 4: Visualizations
Diagram: Wohl-Ziegler Bromination Workflow
Caption: Workflow for the synthesis of this compound.
Diagram: Troubleshooting Logic for Low Conversion
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
improving the yield of reactions with 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzyl bromide (Product No. 261763-22-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly functionalized reagent. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies necessary to improve reaction yields and ensure the successful synthesis of your target molecules.
Introduction: Understanding the Reagent's Reactivity Profile
This compound is a valuable building block in organic synthesis, primarily utilized as a benzylating agent for a wide range of nucleophiles.[1] Its reactivity is dominated by the benzylic bromide, which serves as an excellent leaving group in nucleophilic substitution reactions. However, the molecule's unique substitution pattern—featuring two powerful electron-withdrawing groups (EWGs), a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position—profoundly influences its behavior.[1]
These EWGs decrease the electron density of the aromatic ring and destabilize the formation of a benzyl carbocation. Consequently, reactions involving this reagent strongly favor an SN2 (bimolecular nucleophilic substitution) pathway over an SN1 (unimolecular) pathway.[2] Understanding this mechanistic preference is the cornerstone of optimizing reaction conditions and troubleshooting poor outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? A: This reagent is moisture-sensitive and should be stored tightly closed in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Moisture can lead to hydrolysis, forming the corresponding benzyl alcohol, which is often a major impurity.[3][4] As with most benzyl bromides, this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the primary challenges when using this reagent? A: The main challenges stem from its electronic properties and sensitivity. The strong EWGs can render the benzylic carbon less electrophilic compared to standard benzyl bromide, potentially slowing down reactions with weak nucleophiles. The primary side reaction to control is hydrolysis to 2-chloro-3-(trifluoromethyl)benzyl alcohol.[3][5]
Q3: Which analytical techniques are best for assessing the purity of this reagent and my reaction products? A: A combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) is suitable for routine purity checks. For absolute purity determination and to specifically identify and quantify any fluorinated impurities, ¹⁹F NMR is a powerful and unambiguous tool.[6]
Q4: Can this reagent be used in transition metal-catalyzed cross-coupling reactions? A: Yes, the carbon-bromine bond in benzyl bromides is a reactive site for various transition metal-catalyzed cross-coupling reactions, such as those catalyzed by palladium.[1] These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this reagent beyond simple alkylations.
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems leading to low yields.
Problem 1: My reaction is sluggish or fails to reach completion, even after extended reaction times.
dot
Caption: Troubleshooting workflow for slow or incomplete reactions.
Q: I am attempting an O-alkylation of a phenol, but the reaction is extremely slow. What is happening?
A: This is a common issue stemming from the electronically deactivated nature of the benzyl bromide and potentially suboptimal reaction conditions for the required SN2 mechanism.
-
Causality: The electron-withdrawing trifluoromethyl and chloro groups reduce the electrophilicity of the benzylic carbon. For an SN2 reaction to proceed efficiently, a sufficiently potent nucleophile and a suitable solvent are critical. Phenols are not strongly nucleophilic on their own; they require deprotonation by a base to form the more reactive phenoxide anion. If the base used (e.g., K₂CO₃) is not strong enough to fully deprotonate the phenol, the concentration of the active nucleophile will be low, leading to a slow reaction. Furthermore, the choice of solvent dramatically impacts SN2 reaction rates. Protic solvents (like ethanol or water) can solvate the nucleophile, shielding it and reducing its reactivity.
-
Solutions & Protocol Adjustments:
-
Enhance Nucleophile Strength: Switch from a weak base like potassium carbonate to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH will irreversibly deprotonate the phenol, maximizing the concentration of the reactive phenoxide.
-
Optimize the Solvent: Change the solvent to a polar aprotic medium like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents effectively solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, leaving it "naked" and highly reactive, thereby accelerating the SN2 reaction.
-
Increase Temperature: Gently heating the reaction (e.g., to 50-80 °C) can provide the necessary activation energy to overcome the reaction barrier. Monitor for potential side product formation at higher temperatures.
-
| Parameter | Condition A (Low Yield) | Condition B (Optimized Yield) | Rationale |
| Base | K₂CO₃ | NaH | NaH is a much stronger base, ensuring complete formation of the nucleophilic phenoxide. |
| Solvent | Ethanol (Protic) | DMF (Polar Aprotic) | Polar aprotic solvents accelerate SN2 reactions by not solvating the nucleophile. |
| Temperature | Room Temperature | 60 °C | Provides activation energy to overcome the barrier for the deactivated substrate. |
Problem 2: My final product is contaminated with a significant amount of 2-chloro-3-(trifluoromethyl)benzyl alcohol.
Q: After workup and purification, I see a major impurity with a mass corresponding to the hydrolysis of my starting material. How can I prevent this?
A: This indicates that your benzyl bromide is reacting with water. This is a classic competing reaction for activated halides.[3][5]
-
Causality: this compound is susceptible to hydrolysis, where water acts as a nucleophile. This can occur if there is residual moisture in your solvent, on your glassware, in your reagents (e.g., a hydrated base), or if the reaction is exposed to atmospheric moisture for prolonged periods.
-
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or argon, or in a desiccator.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from sure-seal bottles are ideal.
-
Reagents: Ensure all reagents, especially bases and nucleophiles, are anhydrous.
-
-
Use an Inert Atmosphere: Assemble your reaction under a positive pressure of a dry, inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.
-
Workup Considerations: During the aqueous workup, minimize the time the organic layer is in contact with the aqueous phase, especially if unreacted starting material is still present.
-
Problem 3: Purification is challenging. The unreacted starting material co-elutes with my product during column chromatography.
Q: I cannot achieve good separation between my desired product and the unreacted this compound. What can I do?
A: This is a frequent challenge when the product has a polarity very similar to the starting material. The solution is not to improve the chromatography but to chemically modify the unreacted starting material after the reaction is complete, a process known as "scavenging."
-
Causality: The polarity of your benzylated product may not be sufficiently different from the benzyl bromide starting material to allow for easy separation by silica gel chromatography.
-
Solutions & Protocol Adjustments:
-
Implement a Nucleophilic Quench: Before the aqueous workup, add a "scavenging" reagent to the cooled reaction mixture that will rapidly react with the excess benzyl bromide to form a highly polar byproduct. This byproduct can then be easily removed with an aqueous wash or will remain at the baseline during chromatography.
-
Recommended Scavengers:
-
Aqueous Ammonia (NH₃): Add a small amount of concentrated aqueous ammonia and stir for 30-60 minutes. The benzyl bromide will be converted to the corresponding benzylamine, which is basic and can be removed with a dilute acid wash (e.g., 1M HCl).[7]
-
Thiourea: This is another excellent scavenger that reacts with alkyl halides to form highly polar isothiouronium salts, which are readily removed in the aqueous phase.
-
-
Protocol: Post-Reaction Scavenging of Excess Benzyl Bromide
-
Once the reaction has reached its maximum conversion (as determined by TLC or LCMS), cool the reaction mixture to room temperature.
-
Add an excess (2-3 equivalents relative to the remaining starting material) of a quenching agent like concentrated aqueous ammonia.[7]
-
Stir the mixture vigorously for 1-2 hours at room temperature.
-
Proceed with your standard extraction and workup. The resulting benzylamine byproduct will be removed during an acid wash.
dot
Caption: Workflow for scavenging unreacted benzyl bromide.
References
Technical Support Center: Purification of 2-Chloro-3-(trifluoromethyl)benzyl bromide
Introduction: 2-Chloro-3-(trifluoromethyl)benzyl bromide is a critical reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals. Its high reactivity, attributed to the benzylic bromide, is essential for its function but also presents significant challenges regarding its stability and purification. Impurities such as unreacted starting material, over-brominated side products, or hydrolysis and oxidation artifacts can compromise the yield, selectivity, and overall success of subsequent synthetic steps. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to achieve the highest possible purity for their this compound products.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product has a persistent yellow or brown color. What is the cause and how can I remove it?
Answer: A yellow-to-brown discoloration in the crude product is typically indicative of residual elemental bromine (Br₂) from the synthesis or degradation products. Bromine can be effectively removed by a chemical wash during the aqueous work-up.
-
Causality: The bromination reaction to form the benzyl bromide often uses a slight excess of the brominating agent (e.g., N-Bromosuccinimide or elemental bromine) to ensure complete conversion of the starting toluene derivative.[1] Any unreacted bromine will impart a distinct color to the organic phase.
-
Recommended Solution: Before concentrating the crude product, wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[2] Continue washing until the organic layer becomes colorless. These reducing agents react with bromine to form colorless bromide salts, which are readily extracted into the aqueous phase. Follow this with a standard brine wash to remove residual water.
Question 2: I'm performing flash column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution during column chromatography is a common challenge, often arising from an unoptimized solvent system or the presence of an impurity with a very similar polarity to the product, such as the unreacted starting material, 2-chloro-3-(trifluoromethyl)toluene.
-
Expertise & Experience: The key is to maximize the difference in retention factors (ΔRf) between your product and the contaminant. Benzyl bromides are only slightly more polar than their corresponding toluenes.
-
Solvent System Optimization: The initial approach should be to adjust the polarity of your eluent. A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate. To improve separation from the less polar starting material, you must decrease the eluent's overall polarity. Try running TLC plates with solvent systems containing a lower percentage of ethyl acetate (e.g., 99:1, 98:2 Hexanes:EtOAc).
-
Alternative Solvents: If adjusting the ratio is insufficient, consider replacing ethyl acetate with a solvent that offers different selectivity. Dichloromethane (DCM) or a hexane/DCM gradient can sometimes resolve spots that are inseparable in hexane/EtOAc systems.
-
TLC Visualization: Since the starting material and product spots can be very close and may only be visible under UV light, using a TLC stain can be beneficial.[3] A permanganate (KMnO₄) stain will react with any residual starting material (benzylic C-H) more readily than the product, helping to differentiate the spots.
-
| Solvent System (Hexanes:Eluent) | Typical Application | Notes |
| 98:2 Hexanes:Ethyl Acetate | General purpose, good starting point. | May not be sufficient to separate from non-polar impurities. |
| 95:5 Hexanes:Dichloromethane | Improved separation of closely related non-polar compounds. | DCM is more volatile; ensure proper packing and running conditions. |
| 99:1 Hexanes:Diethyl Ether | Offers different selectivity compared to ethyl acetate. | Ether is highly volatile and flammable. |
Question 3: My yield is significantly lower after purification on a silica gel column. Is the product degrading?
Answer: Yes, this is a strong possibility. Benzyl bromides are lachrymatory and reactive electrophiles, susceptible to degradation on standard silica gel.
-
Trustworthiness & Causality: Standard silica gel is inherently acidic (pH ≈ 4-5). This acidic environment can catalyze the hydrolysis of the benzyl bromide to the corresponding, and much more polar, benzyl alcohol if any moisture is present. The alcohol will then either remain at the baseline of the column or streak, leading to significant yield loss. Nucleophilic attack by the silanol groups on the silica surface can also occur.
-
Preventative Protocols:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. Slurry the silica in your chosen non-polar eluent containing 1% triethylamine (NEt₃). The NEt₃ will act as a base to neutralize the acidic sites on the silica surface.
-
Use a Non-Acidic Stationary Phase: If degradation is severe, consider using a plug of neutral or basic alumina instead of a full column.[4] A short plug is often sufficient to remove highly polar impurities like the corresponding benzoic acid or alcohol without prolonged contact time.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions, load the column, and elute the product as efficiently as possible.
-
Question 4: My NMR spectrum shows that the purified product is clean, but it turns into a discolored oil with new impurities after a week in storage. What is happening?
Answer: This indicates product instability under your storage conditions. This compound is sensitive to moisture, light, and heat.
-
Expertise & Causality: The primary degradation pathway is hydrolysis. Ambient moisture can react with the benzyl bromide to form 2-chloro-3-(trifluoromethyl)benzyl alcohol and hydrobromic acid (HBr). The liberated HBr can then catalyze further decomposition, leading to a cascade of side reactions and discoloration.
-
Validated Storage Protocol:
-
Temperature: Store the purified product at low temperatures, ideally between 2-8 °C.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to displace moisture and oxygen.
-
Container: Use an amber glass vial with a tightly sealed cap to protect from light and prevent moisture ingress.
-
Solvent: If possible, storing the compound as a solution in a dry, non-protic solvent (e.g., anhydrous hexanes or toluene) can improve stability over storing it neat.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile is largely dependent on the synthetic route, but typically includes:
-
Unreacted Starting Material: 2-chloro-3-(trifluoromethyl)toluene.
-
Over-brominated Product: 2-chloro-3-(trifluoromethyl)benzylidene bromide (the dibromo- species).
-
Hydrolysis Product: 2-chloro-3-(trifluoromethyl)benzyl alcohol.
-
Oxidation Product: 2-chloro-3-(trifluoromethyl)benzoic acid.
-
Residual Reagents: Unreacted brominating agent (e.g., NBS) or elemental bromine.
Q2: Which analytical technique is best for assessing the final purity?
The choice of technique depends on the specific information required. A multi-technique approach is often best for a comprehensive assessment.[5]
| Technique | Principle | Primary Use | Advantages/Disadvantages |
| ¹⁹F-NMR | Detects and quantifies fluorine-containing molecules. | Absolute purity determination of the target fluorinated compound. | Adv: High precision, provides structural information on fluorinated impurities. Disadv: Requires a fluorine-free internal standard for qNMR. |
| GC-MS | Separation by volatility, detection by mass fragmentation. | Identification and quantification of volatile impurities. | Adv: Excellent for detecting starting material and other volatile byproducts. Disadv: Product may degrade at high injection port temperatures. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Routine purity testing and quantification of known impurities.[6] | Adv: High resolution, widely available. Disadv: Requires a chromophore; response factors can vary between product and impurities. |
Q3: Is vacuum distillation a viable purification method?
Yes, for larger quantities (>5-10 g), vacuum distillation can be an excellent, scalable alternative to chromatography.[7] The key is to use a high-quality vacuum to lower the boiling point sufficiently to prevent thermal decomposition. A similar compound, 4-(Trifluoromethoxy)benzyl bromide, has a reported boiling point of 82-84 °C at 13 hPa, suggesting that our target compound will have a similar boiling profile. Always add a small amount of a non-volatile base, like sodium carbonate, to the distillation flask to quench any trace acidity that could promote decomposition upon heating.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of crude product in DCM. Spot on a silica TLC plate and elute with 98:2 Hexanes:Ethyl Acetate. Visualize under UV light (254 nm). The product should be the major, slightly more polar spot compared to the starting material.
-
Column Preparation: Dry pack a column with silica gel. Equilibrate the column with 100% hexanes, then switch to the eluting solvent (98:2 Hexanes:EtOAc). For sensitive substrates, pre-treat the silica as described in the Troubleshooting Guide.
-
Sample Loading: Adsorb the crude oil onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed.
-
Elution: Begin elution with the 98:2 Hexanes:EtOAc mixture. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product. Concentrate the solution under reduced pressure using a rotary evaporator. The final product should be a clear, colorless liquid.[8]
Protocol 2: Purity Assessment by ¹H and ¹⁹F NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the purified product into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The characteristic benzylic CH₂Br protons should appear as a sharp singlet around δ 4.5-4.7 ppm. The aromatic protons will appear in the δ 7.3-7.6 ppm region. The absence of a peak around δ 2.4 ppm (for the benzylic CH₃ of the starting material) is a good indicator of purity.
-
¹⁹F NMR Acquisition: Acquire a standard fluorine spectrum. The -CF₃ group should appear as a sharp singlet. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for detecting any fluorinated impurities.[5]
Visualization Workflows
Purification Strategy Decision Workflow
Caption: Decision tree for selecting the appropriate purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for flash column chromatography issues.
References
- 1. prepchem.com [prepchem.com]
- 2. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
side reactions of 2-Chloro-3-(trifluoromethyl)benzyl bromide and how to avoid them
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate potential challenges and avoid common side reactions in your experiments. Our focus is on providing not just solutions, but also the underlying chemical principles to empower your research.
Introduction to the Reactivity of this compound
This compound is a highly reactive alkylating agent due to the lability of the benzylic bromide. The presence of two strong electron-withdrawing groups, a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position, significantly influences its reactivity. These substituents destabilize the formation of a carbocation at the benzylic position, which generally disfavors S_N1 and E1 pathways.[1] However, they also increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic profile, combined with potential steric effects from the ortho-chloro group, creates a nuanced reactivity that requires careful control of reaction conditions to achieve the desired outcome.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during your experiments with this compound, providing detailed explanations and actionable solutions.
Issue 1: Low Yield of the Desired Product and Formation of 2-Chloro-3-(trifluoromethyl)benzyl alcohol
Symptoms:
-
A significant portion of your starting material is converted to the corresponding benzyl alcohol instead of the desired alkylated product.
-
The reaction mixture becomes acidic over time.
Root Cause Analysis:
This is a classic case of hydrolysis , a common side reaction for reactive benzylic halides.[2] this compound is sensitive to moisture. Trace amounts of water in your reagents or solvent can act as a nucleophile, attacking the electrophilic benzylic carbon to form the benzyl alcohol and hydrobromic acid (HBr). While the electron-withdrawing groups suppress a full S_N1 mechanism, solvolysis can still occur, especially in protic solvents.[3]
Mitigation Strategies:
-
Rigorous Anhydrous Conditions:
-
Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles rated for anhydrous reactions are also suitable.
-
Reagents: Ensure your nucleophile and any added base are dry. If necessary, dry them using appropriate methods before addition.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
Solvent Selection:
-
Avoid protic solvents like water, methanol, and ethanol if your nucleophile is compatible with aprotic alternatives.
-
Favor polar aprotic solvents such as N,N-dimethylformamide (DMF) , acetonitrile (MeCN) , or tetrahydrofuran (THF) . These solvents can effectively dissolve many nucleophiles and will not participate in solvolysis.
-
Issue 2: Formation of an Alkene Byproduct
Symptoms:
-
Presence of a non-polar byproduct in your crude reaction mixture, often visible by TLC.
-
Mass spectrometry data indicates a product with a mass corresponding to the elimination of HBr from the starting material.
Root Cause Analysis:
This side reaction is due to elimination (E2 or E1) . Benzylic halides can undergo elimination to form a conjugated alkene.[4] The E2 mechanism is favored by strong, sterically hindered bases, while the E1 mechanism can compete with S_N1 reactions, particularly at elevated temperatures. Given that the S_N1 pathway is disfavored for this substrate, E2 is the more likely culprit.
Mitigation Strategies:
-
Choice of Base:
-
If a base is required to deprotonate your nucleophile, use a non-hindered base if possible.
-
For nucleophiles like phenols or thiols, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are less likely to induce elimination than strong, bulky bases like potassium tert-butoxide (t-BuOK).
-
-
Temperature Control:
-
Elimination reactions are generally favored by higher temperatures.[4] Run your reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.
-
-
Nucleophile Selection:
-
Strongly basic and bulky nucleophiles are more prone to act as bases and induce elimination. If your desired transformation allows, consider using a less basic or less hindered nucleophile.
-
Issue 3: Formation of Over-Alkylated or Di-Substituted Products
Symptoms:
-
In reactions with primary or secondary amines, you observe the formation of a tertiary amine or a quaternary ammonium salt in addition to the desired secondary or tertiary amine.
-
With diols or other poly-functional nucleophiles, multiple sites are alkylated.
Root Cause Analysis:
Over-alkylation occurs when the initial product of the reaction is still nucleophilic and can compete with the starting nucleophile for the remaining this compound. This is particularly common in the alkylation of amines.
Mitigation Strategies:
-
Stoichiometry Control:
-
Use a molar excess of the nucleophile (e.g., 2-5 equivalents) relative to the this compound. This increases the probability that the electrophile will react with the starting nucleophile rather than the alkylated product.
-
-
Slow Addition:
-
Add the this compound slowly (e.g., via a syringe pump) to a solution of the nucleophile. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring reaction with the more abundant starting nucleophile.
-
-
Use of a Scavenger Base:
-
In amine alkylations, the reaction produces HBr, which will protonate the starting amine, rendering it non-nucleophilic. The use of a non-nucleophilic base (a "proton sponge" or a hindered base like diisopropylethylamine - DIPEA) can neutralize the HBr without competing in the alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in S_N1 vs. S_N2 reactions?
A1: Due to the strong electron-withdrawing effects of the chloro and trifluoromethyl groups, the formation of a benzyl carbocation is significantly destabilized. Therefore, the S_N1 mechanism is generally disfavored . This substrate will preferentially react via an S_N2 mechanism with good nucleophiles.[4] However, the ortho-chloro group can introduce some steric hindrance, which may slow the rate of S_N2 reactions compared to un-substituted benzyl bromide.[5]
Q2: How should I store this compound to maintain its integrity?
A2: This reagent is moisture-sensitive and a lachrymator. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: While possible for certain applications, using protic solvents like ethanol is generally not recommended unless it is also the intended nucleophile. Protic solvents can lead to significant solvolysis side products (e.g., 2-Chloro-3-(trifluoromethyl)benzyl ethyl ether in the case of ethanol).[3] If your nucleophile is soluble in a polar aprotic solvent (DMF, MeCN, acetone), that is a much safer choice to avoid this side reaction.
Q4: My reaction is very slow, even at room temperature. Is it safe to heat it?
A4: Gently heating the reaction can increase the rate. However, be aware that higher temperatures can also promote side reactions, particularly elimination (E2) .[4] We recommend a cautious, stepwise increase in temperature, monitoring the reaction closely by TLC or another analytical technique to find the optimal balance between reaction rate and byproduct formation.
Data Presentation
Table 1: Recommended Solvents and Bases for Nucleophilic Substitution
| Nucleophile Type | Recommended Solvents (Polar Aprotic) | Recommended Bases (if required) |
| Alcohols/Phenols | DMF, Acetonitrile, THF | K₂CO₃, Cs₂CO₃, NaH |
| Thiols | DMF, Acetonitrile, THF | K₂CO₃, Cs₂CO₃, Et₃N |
| Primary/Secondary Amines | Acetonitrile, THF, Dichloromethane | DIPEA, Et₃N, or excess amine |
| Carboxylates | DMF, DMSO | (Used as a salt, e.g., sodium or cesium salt) |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
This protocol provides a starting point for the O-alkylation of a phenolic substrate. Optimization of temperature and reaction time may be necessary.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of nitrogen or argon.
-
To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous DMF (to make a ~0.1 M solution).
-
-
Deprotonation:
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Alkylation:
-
Slowly add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: Competing reaction pathways for this compound.
References
stability and storage conditions for 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support guide for 2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-22-8). This document provides in-depth information on the stability, storage, and handling of this reagent, along with troubleshooting advice for common experimental issues. Our goal is to empower researchers, scientists, and drug development professionals to use this versatile building block with confidence and achieve reproducible results.
Frequently Asked Questions (FAQs) on Stability & Storage
This section addresses the most common queries regarding the fundamental properties and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure maximum shelf-life and reactivity, the reagent must be stored under controlled conditions. It is stable under the recommended storage conditions, but its reactivity makes it susceptible to degradation if not handled properly.[1][2] The primary considerations are moisture, temperature, and light.
Store the reagent in a cool, dry, and well-ventilated area.[3][4][5] The container, preferably the original amber glass bottle, should be kept tightly sealed to prevent moisture ingress.[6] For long-term storage, blanketing the container with an inert gas like argon or nitrogen is a highly recommended practice to displace air and moisture.[7]
Q2: Why is this reagent classified as "moisture sensitive"? What happens if it's exposed to air?
The term "moisture sensitive" is critical.[2] The core issue is the high reactivity of the benzylic bromide functional group. The carbon-bromine bond at the benzylic position is relatively weak and polarized, making the carbon atom highly electrophilic.[8]
When exposed to moisture (H₂O) from the atmosphere, the reagent undergoes hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile.[9][10] This reaction replaces the bromide with a hydroxyl group (-OH), converting the valuable starting material into 2-Chloro-3-(trifluoromethyl)benzyl alcohol. This degradation is often catalyzed by trace acids and leads to a loss of reagent purity and reduced yields in subsequent reactions.
Q3: How can I visually assess the quality of my this compound? Are there signs of degradation?
Fresh, high-purity this compound should be a clear, colorless to slightly yellow liquid.[1][11] While minor color variation can occur between batches, a significant change in color, such as turning dark yellow or brown, is a strong indicator of degradation. This discoloration can result from exposure to light, air (oxidation), or trace impurities that may catalyze decomposition or polymerization.[4]
Another sign of degradation, specifically hydrolysis, is the presence of a crystalline precipitate (the corresponding benzyl alcohol may be a solid at room temperature) or a fuming appearance upon opening the bottle, which could indicate the formation of hydrogen bromide (HBr) gas as a byproduct of hydrolysis.
Q4: What materials and chemical classes are incompatible with this reagent?
Given its high reactivity as an alkylating agent, this compound is incompatible with a wide range of substances. Contact with these materials should be strictly avoided during storage and handling:
-
Bases: Strong and weak bases can promote elimination reactions or act as nucleophiles.[5]
-
Alcohols & Amines: These are potent nucleophiles that will readily react to form ethers and amines, respectively.[5][12]
-
Strong Oxidizing Agents: Can lead to uncontrolled and potentially hazardous reactions.[2][5]
-
Metals: The compound can be corrosive to some metals, and reactions may generate flammable hydrogen gas if acidic byproducts are present.[1]
Storage Condition Summary
| Parameter | Recommended Condition | Rationale & Risks of Deviation |
| Temperature | Cool, well-ventilated area (refer to product label)[6] | High temperatures accelerate decomposition pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | The reagent is moisture-sensitive; inert gas prevents hydrolysis by displacing air.[7] |
| Container | Tightly sealed amber glass bottle | Protects from moisture and UV light, which can initiate radical decomposition. |
| Incompatibilities | Store away from bases, alcohols, amines, and oxidizing agents.[2][5] | The benzylic bromide is a potent electrophile and will react readily with nucleophiles and oxidants. |
Troubleshooting Common Experimental Issues
Q5: My reaction yield is significantly lower than expected. Could reagent degradation be the cause?
Yes, this is a very common scenario. Low yield is the most direct consequence of using a degraded reagent. If the this compound has been exposed to moisture, a portion of it will have converted to the unreactive benzyl alcohol, effectively reducing the molar quantity of your starting material.[9]
Troubleshooting Steps:
-
Verify Reagent Quality: Check the color of the reagent. If it is dark, it has likely degraded.
-
Use a Fresh Bottle: If in doubt, open a new, sealed bottle of the reagent.
-
Refine Handling Technique: Ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under a strictly inert atmosphere (argon or nitrogen). Use anhydrous solvents.
Q6: I am observing an unexpected byproduct with a mass corresponding to the starting material plus an oxygen atom. What is it?
This byproduct is almost certainly 2-Chloro-3-(trifluoromethyl)benzyl alcohol. As discussed in Q2 and Q5, this is the product of hydrolysis.[10] Its presence indicates that water was introduced into your reaction, either from a contaminated solvent, non-anhydrous reagents, or from the starting benzyl bromide itself if it was improperly stored.
Q7: The reagent is a potent lachrymator. What are the best practices for safe handling?
"Lachrymator" means the substance is a tear-producing agent.[1][3] Exposure to its vapors will cause intense irritation to the eyes and respiratory tract.[7] It is also corrosive and causes severe skin burns and eye damage.[2][3][13]
Mandatory Safety Protocol:
-
Work in a Fume Hood: Always handle this reagent inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. A face shield is also recommended.[2]
-
Avoid Contact: Prevent all personal contact, including inhalation and skin contact.[4] In case of skin contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Spill Management: Have appropriate spill cleanup materials (e.g., absorbent pads, sodium bicarbonate for neutralization) readily available.[5]
Visualizing Degradation Pathways
The following diagram illustrates the primary factors that compromise the stability of this compound.
Caption: Key degradation pathways for this compound.
Experimental Protocol: O-Alkylation of a Phenol
This protocol provides a general methodology for using this compound in a Williamson ether synthesis. The key to success is the rigorous exclusion of water.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium Carbonate (K₂CO₃), finely powdered and oven-dried
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon or Nitrogen gas supply
-
Oven-dried glassware
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried in an oven (120 °C) for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Purge the entire apparatus with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the flask, add 4-methoxyphenol (1.0 eq).
-
Add finely powdered, anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile via syringe to create a stirrable slurry.
-
-
Addition of Alkylating Agent: Using a syringe, carefully add this compound (1.05 eq) dropwise to the stirring mixture at room temperature. Critical Step: Use a fresh bottle or a properly stored aliquot of the reagent. The quality of the benzyl bromide is paramount to the reaction's success.
-
Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove any remaining salts or water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired ether.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. westliberty.edu [westliberty.edu]
- 6. merckmillipore.com [merckmillipore.com]
- 7. lobachemie.com [lobachemie.com]
- 8. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 9. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solved 1H-NMR Assignments for product from hydrolysis of | Chegg.com [chegg.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Khan Academy [khanacademy.org]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. This document will delve into the stability and decomposition pathways of this reagent, offering practical advice to ensure the success and integrity of your experiments.
Introduction to the Stability of this compound
This compound is a highly reactive alkylating agent, prized for its ability to introduce the 2-chloro-3-(trifluoromethyl)benzyl moiety in organic synthesis. However, its utility is intrinsically linked to its reactivity, which can also be a source of instability. Like other benzyl bromides, its decomposition can be triggered by various factors including nucleophiles (such as water), light, and heat.[1][2][3][4] Understanding these degradation pathways is crucial for proper handling, storage, and successful application in your synthetic protocols.
The primary modes of decomposition involve nucleophilic substitution and free-radical pathways. The benzylic carbon is electrophilic and susceptible to attack by nucleophiles, while the carbon-bromine bond can undergo homolytic cleavage under thermal or photochemical stress.[2][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a significant amount of an impurity with a mass corresponding to the hydrolysis product, 2-Chloro-3-(trifluoromethyl)benzyl alcohol, in my reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of 2-Chloro-3-(trifluoromethyl)benzyl alcohol is a classic example of a hydrolysis side reaction. Benzyl bromides are susceptible to reaction with water, which can act as a nucleophile.[1][6] This can occur even with trace amounts of moisture in your solvents or reagents.
Causality and Troubleshooting Steps:
-
Moisture Contamination: The most likely cause is the presence of water in your reaction setup.
-
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use freshly distilled or anhydrous solvents. Commercial anhydrous solvents should be used directly from a sealed bottle or dispensed from a solvent purification system.
-
-
Reaction Conditions: The rate of hydrolysis can be influenced by the solvent and temperature.
-
Solution: If your reaction conditions permit, consider using a non-polar, aprotic solvent to minimize the solubility of any residual water. Running the reaction at lower temperatures can also help to reduce the rate of this side reaction.
-
-
Reagent Quality: The starting material itself might have been exposed to moisture during storage.
-
Solution: Store this compound in a tightly sealed container in a cool, dark, and dry place. Consider storing it in a desiccator.
-
Question 2: My reaction is not going to completion, and I am isolating unreacted starting material along with several unidentifiable byproducts. What could be the issue?
Answer:
This scenario suggests that the desired reaction is being outcompeted by decomposition of the this compound before it can react with your substrate. This is often due to thermal or photochemical instability.
Causality and Troubleshooting Steps:
-
Thermal Decomposition: Elevated temperatures can promote the decomposition of benzyl bromides.[3]
-
Solution: If your protocol involves heating, try to conduct the reaction at the lowest effective temperature. If possible, consider alternative, lower-temperature methods for your desired transformation.
-
-
Photochemical Decomposition: Exposure to light, especially UV light, can initiate free-radical decomposition pathways.[2][4] This can lead to a complex mixture of byproducts.
-
Solution: Protect your reaction from light by wrapping the flask in aluminum foil or by using amber glassware. Avoid direct sunlight in the laboratory.
-
-
Radical Scavengers: In some cases, trace impurities can initiate radical chain reactions.
-
Solution: While not always necessary, the addition of a radical inhibitor (e.g., BHT) could be tested on a small scale to see if it improves the reaction outcome, provided it does not interfere with the desired chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its longevity and reactivity, store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container. It should be kept in a cool (refrigerated), dark, and dry environment.[7] Proper storage is critical to prevent degradation from moisture and light.
Q2: Can I use protic solvents like ethanol or methanol with this reagent?
A2: While possible, using protic solvents that are also nucleophiles will likely lead to solvolysis products (e.g., the corresponding benzyl ether).[4] If a protic solvent is required, the reaction should be performed at low temperatures and with the expectation of competing side reactions. Aprotic solvents are generally recommended.
Q3: What are the primary decomposition products I should look for when analyzing a degraded sample?
A3: The most common decomposition products are 2-Chloro-3-(trifluoromethyl)benzyl alcohol (from hydrolysis) and potentially dibenzyl ether derivatives if the alcohol product further reacts.[1][6] Under photochemical or thermal stress, you might observe a more complex mixture arising from radical coupling and rearrangement.[8]
Q4: Is this compound compatible with strong bases?
A4: Caution should be exercised when using strong bases. While many nucleophilic substitution reactions are performed in the presence of a base to neutralize the generated HBr, strong, sterically hindered bases can promote elimination reactions, although this is less common for benzyl halides compared to alkyl halides.[5] The choice of base should be carefully considered based on the desired reaction.
Experimental Protocols
Protocol 1: Small-Scale Stability Test for this compound
This protocol allows for a quick assessment of the reagent's stability under your specific reaction conditions.
Materials:
-
This compound
-
Your chosen reaction solvent (anhydrous)
-
Internal standard (e.g., dodecane, biphenyl)
-
Small reaction vials with septa
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in your anhydrous reaction solvent.
-
Aliquot the solution into several vials.
-
Expose each vial to a different condition you wish to test (e.g., room temperature in the dark, room temperature in light, elevated temperature in the dark).
-
At set time points (e.g., 1h, 4h, 24h), quench a small aliquot of the reaction mixture and analyze by GC-MS or HPLC.
-
Compare the peak area of this compound relative to the internal standard to determine the extent of decomposition.
Data Presentation
Table 1: Influence of Conditions on the Decomposition of Benzyl Bromides (General Trends)
| Condition | Primary Decomposition Pathway | Major Byproducts | Mitigation Strategy |
| Moisture | Nucleophilic Substitution (Hydrolysis) | Corresponding Benzyl Alcohol | Use anhydrous solvents and dry glassware |
| Light (UV) | Photochemical (Radical Formation) | Radical coupling products, polymers | Protect reaction from light |
| Heat | Thermal Decomposition | Complex mixture, potential for gas generation | Use the lowest effective temperature |
| Nucleophilic Solvents | Nucleophilic Substitution (Solvolysis) | Corresponding Benzyl Ethers/Esters | Use non-nucleophilic, aprotic solvents |
Visualizations
Decomposition Pathways
Caption: Primary decomposition pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Solved By what mechanism does the hydrolysis of benzyl | Chegg.com [chegg.com]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Photochemical transformations. 30. Photosolvolysis of benzyl chlorides in tert-butyl alcohol. 2. Nature of excited states (Journal Article) | OSTI.GOV [osti.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 261763-23-9 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions Involving 2-Chloro-3-(trifluoromethyl)benzyl Bromide
Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but reactive reagent. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
FAQ 1: My nucleophilic substitution reaction with this compound is sluggish or failing to proceed. What are the likely causes?
Several factors can impede the success of your nucleophilic substitution. Let's break down the common culprits:
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Inadequate Nucleophile Strength: While this compound is a reactive electrophile, a weak nucleophile may not be sufficiently reactive to initiate the substitution. The electron-withdrawing nature of the trifluoromethyl group can slightly decrease the electrophilicity of the benzylic carbon, making a potent nucleophile necessary.[1][2]
-
Steric Hindrance: The ortho chloro substituent introduces steric bulk around the reaction center. If your nucleophile is also sterically demanding, the backside attack required for an SN2 mechanism can be significantly hindered.[3][4][5]
-
Improper Solvent Choice: The choice of solvent is critical. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without solvating the nucleophile, thus enhancing its reactivity.[6] Protic solvents (e.g., water, alcohols) can solvate the nucleophile, reducing its potency, and may also lead to unwanted solvolysis side reactions.
-
Presence of Moisture: this compound is susceptible to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding benzyl alcohol, consuming your starting material.[7] Ensuring strictly anhydrous conditions is paramount.
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis - Low Yield and Side Product Formation
Question: I'm attempting a Williamson ether synthesis using this compound and an alcohol, but I'm observing low yields of the desired ether and the formation of unknown byproducts. How can I optimize this reaction?
The Williamson ether synthesis is a classic and powerful tool, but its success hinges on carefully balancing the competition between substitution (SN2) and elimination (E2) pathways.[8][9][10]
Core Principles:
The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the bromide from the benzyl bromide.
Troubleshooting Steps & Explanations:
-
Choice of Base and Deprotonation Conditions:
-
Problem: Using a strong, bulky base (e.g., potassium tert-butoxide) can favor the E2 elimination pathway, leading to the formation of an undesired alkene.[11][12]
-
Solution: Opt for a strong, non-nucleophilic base with minimal steric bulk. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[13][14]
-
Protocol Insight: Perform the deprotonation step first by adding NaH to the alcohol in an anhydrous polar aprotic solvent (like THF or DMF) at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the alkoxide before adding the benzyl bromide.
-
-
Minimizing Steric Hindrance:
-
Problem: As mentioned, the ortho chloro group on the benzyl bromide presents a steric challenge.[3][4]
-
Solution: While you cannot change the structure of the electrophile, ensure your alcohol is not excessively bulky if possible. For secondary alcohols, expect lower yields due to increased competition from elimination reactions.[8] Tertiary alcohols are generally not suitable for this reaction with this substrate.[15]
-
-
Reaction Temperature:
-
Problem: Higher temperatures can favor the elimination pathway.
-
Solution: After adding the this compound to the alkoxide solution, allow the reaction to proceed at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor the reaction closely by TLC for the appearance of non-polar side products indicative of elimination.
-
Visualizing the Competing Pathways:
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Guide 2: Grignard Reagent Formation - Persistent Failure and Wurtz Coupling
Question: I am unable to form the Grignard reagent from this compound. The magnesium isn't being consumed, or I'm getting a significant amount of a high-boiling point byproduct.
The formation of Grignard reagents from benzyl bromides is notoriously challenging due to the high reactivity of the starting material, which often leads to a significant side reaction known as Wurtz coupling.
Core Principles:
The desired reaction involves the insertion of magnesium into the carbon-bromine bond. However, the newly formed Grignard reagent is a potent nucleophile and can react with the starting benzyl bromide.
Troubleshooting Steps & Explanations:
-
Wurtz Coupling - The Primary Culprit:
-
Mechanism: The Grignard reagent (R-MgX) formed can react with another molecule of the starting benzyl bromide (R-X) to form a dimer (R-R). In this case, the byproduct would be 1,2-bis(2-chloro-3-(trifluoromethyl)phenyl)ethane.
-
Why it Happens: This side reaction is particularly prevalent with reactive halides like benzyl bromides. The rate of the Wurtz coupling reaction can be competitive with the rate of Grignard formation.
-
Solution:
-
Slow Addition: Add the this compound solution dropwise to a suspension of activated magnesium turnings in anhydrous ether (diethyl ether or THF). This maintains a low concentration of the benzyl bromide in the reaction flask, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Vigorous Stirring: Ensure efficient stirring to quickly disperse the added benzyl bromide and bring it into contact with the magnesium surface.
-
-
-
Magnesium Activation:
-
Problem: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Solution:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium to clean the surface and initiate the reaction. A persistent brown color from the iodine that disappears upon gentle warming is a good indicator of initiation.
-
-
-
Strictly Anhydrous Conditions:
-
Problem: Grignard reagents are highly basic and will be quenched by any protic species, including trace water.
-
Solution:
-
Glassware: Oven-dry all glassware overnight at >120 °C and assemble while hot under a stream of dry nitrogen or argon.[16]
-
Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., sodium/benzophenone for THF/ether).
-
Starting Material: Ensure the this compound is anhydrous. If necessary, it can be dried by storing over molecular sieves, although distillation under reduced pressure is more effective (use appropriate safety precautions).
-
-
Workflow for Successful Grignard Formation:
Caption: Workflow for Grignard reagent formation.
Data Summary and Protocols
Table 1: Recommended Solvents and Bases for Nucleophilic Substitution
| Nucleophile Type | Recommended Solvent | Recommended Base (if applicable) | Rationale |
| Alcohols (Williamson Ether) | THF, DMF | NaH | Strong, non-nucleophilic base; polar aprotic solvent enhances nucleophilicity.[13][14] |
| Amines | Acetonitrile, DMF | K₂CO₃, Et₃N | Mild bases to neutralize HBr byproduct without promoting elimination. |
| Carboxylates | DMF, DMSO | N/A (use carboxylate salt) | Polar aprotic solvent for solubility and enhanced nucleophilicity. |
| Thiolates | Ethanol, Methanol | NaOEt, NaOMe | Protic solvents are acceptable as thiolates are potent nucleophiles. |
Experimental Protocol: General Procedure for Anhydrous Reaction
-
Glassware Preparation: All glassware (flasks, dropping funnel, condenser) should be placed in an oven at 125 °C for at least 12 hours.[16]
-
Apparatus Assembly: Assemble the glassware while still hot, and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reagent and Solvent Preparation:
-
Solvents should be anhydrous grade, preferably freshly distilled from an appropriate drying agent.
-
Liquid reagents should be added via syringe through a rubber septum.
-
Solid reagents should be dried in a vacuum oven and added under a positive flow of inert gas.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires reflux, use a condenser with a gas inlet at the top.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (for Grignard reactions) or water (for other substitutions). Take care as quenching can be exothermic.
Protocol: Purification - Removal of Unreacted Benzyl Bromide
Unreacted this compound can complicate purification and analysis. Here are methods for its removal:
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute solution of a nucleophilic amine like triethylamine can convert the remaining benzyl bromide into a water-soluble quaternary ammonium salt.[17]
-
Scavenging Resins: For small-scale reactions, treatment of the crude product with a thiol- or amine-functionalized silica gel (scavenging resin) can effectively remove the excess electrophile.[17]
-
Column Chromatography: this compound is relatively non-polar. It can typically be separated from more polar products using silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate).[17]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support center for the synthesis of 2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS 261763-22-8), a key intermediate for researchers in agrochemical and pharmaceutical development.[1][2] This guide provides in-depth, experience-based insights into optimizing the Wohl-Ziegler benzylic bromination of 2-chloro-3-(trifluoromethyl)toluene.[3][4] It is designed to help you navigate common experimental challenges, maximize yield and purity, and ensure process safety.
This document is structured into two main parts: a Frequently Asked Questions (FAQs) section for general guidance and a Troubleshooting Guide for addressing specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound via free-radical bromination.
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the free-radical bromination of 2-chloro-3-(trifluoromethyl)toluene using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] The reaction is typically initiated by thermal decomposition of the initiator or by photochemical means (UV light).[3][5] This method, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[6][7]
Q2: How do I choose the right radical initiator and its optimal temperature?
The choice of initiator is dictated by the desired reaction temperature, which is often linked to the boiling point of the solvent. AIBN is a widely used and safer alternative to peroxides like BPO.[8]
-
AIBN (Azobisisobutyronitrile): AIBN is preferred for its predictable decomposition kinetics and because it avoids oxygenated byproducts.[8] It effectively initiates radical formation at temperatures between 65-80°C.[9][10] The half-life of AIBN is approximately one hour at 85°C and five hours at 70°C, allowing for a sustained supply of radicals throughout the reaction.[11] Using AIBN above 90-100°C is not recommended due to its extremely rapid decomposition rate.[9][12]
-
Benzoyl Peroxide (BPO): BPO can also be used and decomposes at a similar temperature range. However, it is generally considered less safe than AIBN due to the risk of explosion.[8]
The ideal temperature is one that ensures a steady rate of radical generation without being so high that it promotes side reactions or rapid, uncontrolled initiator decomposition.[12]
Q3: What is the best solvent for this reaction and why?
The solvent plays a critical role in controlling selectivity.
-
Recommended Solvents: Anhydrous carbon tetrachloride (CCl₄) is the classic solvent for Wohl-Ziegler reactions because its non-polar nature disfavors ionic reaction pathways, thus minimizing the risk of electrophilic aromatic substitution (ring bromination).[3][13] Other suitable non-polar solvents include cyclohexane and benzene.
-
Solvents to Avoid: Polar solvents, such as acetonitrile, can favor ionic intermediates and lead to undesired electrophilic aromatic substitution on the benzene ring instead of the desired benzylic bromination.[14] The presence of water is also detrimental as it can hydrolyze the NBS and the benzyl bromide product.[3]
Q4: Why is NBS preferred over using molecular bromine (Br₂)?
Using molecular bromine (Br₂) directly can lead to a host of side reactions, most notably electrophilic addition to the aromatic ring.[7] NBS is advantageous because it provides a constant, low concentration of Br₂ throughout the reaction.[15][16] This is achieved when the hydrogen bromide (HBr) generated during the propagation step reacts with NBS to produce a fresh molecule of Br₂.[16][17] This clever mechanism ensures that the concentration of Br₂ is just high enough for the radical chain reaction to proceed but too low for competitive ionic reactions to occur.[7]
Part 2: Troubleshooting Guide
This guide is designed in a "Problem -> Probable Cause -> Solution" format to address specific experimental failures.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Ineffective Initiation: The radical initiator (AIBN) was not sufficiently decomposed, or the UV lamp was not at the correct wavelength or intensity. 2. Inhibitor Presence: Oxygen from the air or other impurities can quench radical reactions. 3. Incorrect Temperature: The reaction temperature was too low for the chosen initiator's half-life.[11][12] | 1. Verify Initiation Conditions: Ensure the oil bath is at the correct temperature (typically 70-80°C for AIBN).[9] If using a photochemical setup, check the lamp's output and ensure the reaction vessel is made of a material transparent to the required wavelength (e.g., Pyrex). 2. Degas the Solvent: Before adding reagents, thoroughly degas the solvent by bubbling nitrogen or argon through it or by using freeze-pump-thaw cycles. Maintain a positive inert atmosphere throughout the reaction. 3. Adjust Temperature: Increase the temperature to be within the optimal decomposition range for your initiator. For AIBN, aim for a temperature where its half-life is between 1-5 hours.[11] |
| Formation of Multiple Products (Low Selectivity) | 1. Dibromination: Formation of 2-Chloro-3-(trifluoromethyl)benzal bromide. This occurs when the product reacts further. 2. Ring Bromination: Electrophilic aromatic substitution on the benzene ring. This is often caused by using a polar solvent or the presence of Lewis acid catalysts.[14] 3. Impure NBS: Old or impure NBS can contain bromine, which promotes side reactions.[4] | 1. Control Stoichiometry: Use a precise stoichiometry, typically 1.0-1.1 equivalents of NBS relative to the starting toluene. Over-bromination is a common issue with excess NBS.[18] Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. 2. Use a Non-Polar Solvent: Switch to or ensure the dryness of a non-polar solvent like CCl₄ or cyclohexane to suppress ionic pathways.[3][14] 3. Recrystallize NBS: If your NBS is yellow or brown, it indicates the presence of free bromine.[3] Recrystallize it from water to obtain pure, white crystals before use. |
| Product Decomposes During Workup or Purification | 1. Hydrolysis: Benzyl bromides are lachrymatory and reactive. They can hydrolyze back to the corresponding benzyl alcohol if exposed to water or moisture, especially under basic conditions.[3][19] 2. Thermal Instability: Prolonged heating during solvent removal or distillation can cause decomposition. | 1. Anhydrous Workup: Perform the aqueous wash steps quickly with cold water or brine. Ensure all glassware is dry and use anhydrous drying agents like MgSO₄ or Na₂SO₄. 2. Avoid High Temperatures: Remove the solvent under reduced pressure (rotary evaporation) at a low temperature. If distillation is necessary, perform it under high vacuum to lower the boiling point.[19] For many applications, purification via a plug of basic alumina or silica gel can be a milder alternative to distillation.[19] |
| Reaction Fails During Scale-Up | 1. Poor Light Penetration: In photochemical reactions, the light may not penetrate the larger volume of the reaction mixture, leading to inefficient initiation.[20][21] 2. Heat Transfer Issues: Exothermic reactions can become difficult to control in larger vessels, leading to localized overheating and side reactions. The surface-area-to-volume ratio decreases significantly on scale-up.[22] | 1. Re-evaluate Initiation Method: For large-scale reactions, thermal initiation with AIBN is often more reliable and scalable than photochemical methods.[22] If photochemistry is required, consider specialized reactors like flow reactors or those with internal lamps to ensure even light distribution.[21][23] 2. Ensure Adequate Cooling & Slow Addition: Use a reactor with a cooling jacket. Consider adding the initiator in portions or via a syringe pump over time to control the rate of reaction and heat generation.[11] |
Experimental Protocols & Data
Optimized Protocol for Benzylic Bromination
This protocol is a starting point for the synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues with the reaction.
References
- 1. Benzylic Bromination of Toluene Derivatives with Boron Tribromide: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Dawn of a new era in industrial photochemistry: the scale-up of micro- and mesostructured photoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. catsci.com [catsci.com]
- 23. Seamless Photochemical Scale-Up – Lab to Industrial Production [photoreactors.com]
Technical Support Center: Handling and Safety for 2-Chloro-3-(trifluoromethyl)benzyl bromide
Welcome to the technical support guide for 2-Chloro-3-(trifluoromethyl)benzyl bromide (CAS No. 261763-22-8). This document provides essential, field-tested guidance for researchers, scientists, and drug development professionals. The following information is structured in a question-and-answer format to directly address potential issues and ensure safe and effective experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing.[4] Inhalation may lead to respiratory irritation.[1] Like many benzyl bromides, it is reactive and moisture-sensitive.[1][5][6]
The trifluoromethyl group and the chlorine atom are strong electron-withdrawing groups, which influence the chemical's reactivity.[7] This heightened reactivity is beneficial for certain synthetic applications but also necessitates careful handling to avoid unwanted reactions.[8]
Q2: I'm setting up a new experiment. What are the absolute minimum Personal Protective Equipment (PPE) requirements?
A2: Due to its corrosive nature, a comprehensive PPE strategy is non-negotiable. At a minimum, you must wear:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[1][5][6] Standard safety glasses are insufficient.
-
Gloves: Wear appropriate chemical-resistant gloves.[1][5][6] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[5][9]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[3][10] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator is necessary.[5]
Q3: My compound appears to have degraded. What are the proper storage conditions for this compound?
A3: This compound is sensitive to both moisture and light.[5] To ensure its stability and efficacy in your experiments, adhere to the following storage protocols:
-
Container: Keep the compound in its original, tightly sealed container.[5][6][11]
-
Atmosphere: Store under an inert atmosphere, such as argon, to prevent moisture ingress.[1][6]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5][6][11]
-
Security: Due to its hazardous nature, it is recommended to store it in a locked cabinet with restricted access.[11]
Q4: What materials are incompatible with this compound?
A4: To prevent hazardous reactions, avoid contact with the following:
Section 2: Troubleshooting Guide
Issue 1: I've spilled a small amount of the liquid in the fume hood. What is the correct cleanup procedure?
A1: For minor spills within a fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE as outlined in FAQ 2.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[2][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[5][6]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste according to your institution's and local regulations.[9][12][13]
Issue 2: My skin has come into contact with the chemical. What are the immediate first aid steps?
A2: Immediate action is critical to mitigate the corrosive effects:
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[4][12][14] If available, use an emergency safety shower.[14]
-
Seek immediate medical attention. [11][15] Provide the Safety Data Sheet (SDS) to the medical personnel.
-
Do not apply any creams or ointments before consulting a medical professional.
Issue 3: I accidentally inhaled some vapors. What should I do?
A3:
-
If breathing is difficult, have a trained person administer oxygen. If breathing has stopped, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[12]
-
Seek immediate medical attention. [15][16] Inhalation of corrosive materials can cause delayed lung edema, so medical observation is crucial even if symptoms are not immediately apparent.[17]
Section 3: Experimental Protocols & Data
General Handling Protocol
This protocol outlines the fundamental steps for safely handling this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
Conduct all transfers and manipulations of the compound within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure.
-
Keep the container tightly closed when not in use.[6]
-
-
Post-Handling:
Physical and Chemical Properties
| Property | Value |
| CAS Number | 261763-22-8 |
| Molecular Formula | C8H5BrClF3[1][18][19] |
| Molecular Weight | 273.48 g/mol [18][19] |
| Appearance | Colorless liquid[18] |
Emergency Response Workflow
The following diagram illustrates the logical flow of actions in response to an accidental exposure.
Caption: Workflow for responding to accidental exposure.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 8. Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. This compound | CymitQuimica [cymitquimica.com]
- 19. CAS NO. 261763-22-8 | this compound | C8H5BrClF3 [localpharmaguide.com]
Technical Support Center: Catalyst Selection for Reactions with 2-Chloro-3-(trifluoromethyl)benzyl bromide
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for synthetic transformations involving 2-Chloro-3-(trifluoromethyl)benzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst and reaction condition selection. The unique electronic and steric properties of this substrate—namely, the presence of both a chloro and a trifluoromethyl group on the aromatic ring and a reactive benzylic bromide—present specific challenges and opportunities in synthesis. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.
Part 1: General Troubleshooting & Best Practices
Before delving into specific reaction types, it's crucial to address common issues that can lead to reaction failure or low yields regardless of the transformation.
Question: My cross-coupling reaction is not working (low or no conversion). Where do I start troubleshooting?
Answer: A failed reaction can be attributed to several factors. A systematic approach is essential for diagnosis. We recommend the following workflow to identify the root cause.
Caption: General troubleshooting workflow for cross-coupling reactions.
-
Reagent Integrity : Benzyl bromides can degrade over time. Verify the purity of your starting material. Solvents must be anhydrous and thoroughly degassed to prevent catalyst poisoning by oxygen.[1] Bases, especially alkoxides and phosphates, can be hygroscopic; use freshly opened or properly stored material.
-
Inert Atmosphere : Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Catalyst Activity : Palladium precursors and, particularly, phosphine ligands can degrade upon exposure to air.[2][3] If you suspect catalyst deactivation, try using a fresh batch or a pre-catalyst.
Question: How do the substituents on the benzyl bromide affect catalyst selection?
Answer: The 2-chloro and 3-trifluoromethyl groups have a significant electronic impact. The trifluoromethyl group is strongly electron-withdrawing, which can make the oxidative addition step in palladium-catalyzed cross-couplings more favorable compared to electron-rich benzyl halides.[4] However, the benzylic C-Br bond is inherently labile and prone to nucleophilic substitution, which is the basis for reactions like PTC etherification.[5] Your choice of catalyst system must balance the requirements of the desired reaction pathway against potential side reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is a powerful method for forming a C(sp³)-C(sp²) bond between the benzylic carbon and an aryl or vinyl group from a boronic acid or ester.
Question: I am getting low yields in my Suzuki-Miyaura coupling of this compound. What catalyst and ligand should I use?
Answer: Low yields in benzylic Suzuki couplings are common and often related to an inefficient catalyst system or competing side reactions.[6] For benzylic bromides, the oxidative addition to Pd(0) is a key step. Using bulky, electron-rich phosphine ligands can accelerate this process and improve overall catalytic turnover.[7][8]
Recommended Catalyst Systems: A combination of a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand is often most effective. Pre-catalysts like PdCl₂(dppf) can also be used.[7][9]
| Catalyst / Precursor | Ligand | Base | Solvent | Typical Temp. | Reference |
| Pd(OAc)₂ | JohnPhos , SPhos | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80-110 °C | [7] |
| PdCl₂(dppf)·CH₂Cl₂ | (none needed) | Cs₂CO₃ | THF/H₂O, CPME/H₂O | 77-90 °C | [9] |
| PdCl₂ | (none) | K₃PO₄ | Acetone/H₂O | RT - 60 °C | [10] |
Expert Insight: While ligand-free systems have been reported, they can be less reliable.[10] We recommend starting with a Pd(OAc)₂/JohnPhos system, as bulky biarylphosphine ligands have shown great success in accelerating couplings with challenging substrates.[7] The choice of solvent is also critical; DMF often provides slightly better yields than THF or dioxane for these couplings.[7]
Question: My main side product is the homocoupling of my boronic acid or the dehalogenated starting material. How can I prevent this?
Answer:
-
Homocoupling of the boronic acid is often caused by the presence of Pd(II) species and oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Dehalogenation (protodebromination) can occur after oxidative addition, where the palladium complex abstracts a hydrogen from the solvent or base.[1] Using a non-protic solvent and ensuring your base is anhydrous can help minimize this.
Standard Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask under argon, add the boronic acid (1.2 equiv.), base (e.g., K₂CO₃, 2.0 equiv.), Pd(OAc)₂ (2 mol%), and JohnPhos (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add this compound (1.0 equiv.) via syringe.
-
Heat the reaction mixture to 90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the formation of aryl amines by coupling the benzyl bromide with a primary or secondary amine.
Question: Which catalyst system is best for coupling with a primary vs. a secondary amine?
Answer: The choice of ligand is critical and depends on the steric hindrance of the amine coupling partner.[11][12] The general catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
For Primary Amines & Less Hindered Secondary Amines: Bidentate phosphine ligands like BINAP or Xantphos are often effective.[11][15] They tend to prevent the formation of inactive palladium dimers.[15]
-
For Hindered Secondary Amines: Sterically bulky, electron-rich monodentate biarylphosphine ligands are required. BrettPhos and DavePhos are excellent choices as they facilitate the challenging reductive elimination step.[13][16]
Question: My reaction is sensitive to the base, and I'm seeing decomposition. What are my options?
Answer: The most common base for Buchwald-Hartwig amination is a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu).[17] However, some functional groups are sensitive to such a strong base.[13] If you observe decomposition:
-
Switch to a Weaker Base: Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Be aware that this may require a higher reaction temperature or a more active catalyst system, as the reaction rate can be lower with weaker bases.[13]
-
Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are highly active and can often allow the reaction to proceed under milder conditions (lower temperature, weaker base), thus improving functional group tolerance.[11]
Part 3: Nucleophilic Substitution Reactions
Phase-Transfer Catalyzed (PTC) Etherification & Alkylation
For forming C-O (ether) or C-C bonds, Phase-Transfer Catalysis (PTC) is a highly efficient and industrially relevant method for benzyl halides.[18][19] The reaction involves transferring a nucleophile (like a phenoxide or enolate) from an aqueous or solid phase into an organic phase where it reacts with the benzyl bromide.[20]
Question: How do I select the right Phase-Transfer Catalyst for my etherification reaction?
Answer: The most common and effective PTCs are quaternary ammonium ('quat') salts.[20] The structure of the quat salt influences its efficacy.
-
Common Choices: Tetrabutylammonium bromide (TBAB) or benzyltrimethylammonium chloride (BTMAC) are excellent starting points.[20][21] They are commercially available and effective for a wide range of nucleophiles.
-
Mechanism of Action: The lipophilic alkyl/benzyl groups on the quat salt allow it to dissolve in the organic phase, carrying the nucleophilic anion with it as an ion pair. This "ferrying" action dramatically accelerates the reaction.[20]
Question: I am observing an elimination byproduct (a styrene derivative). How can I suppress it?
Answer: Elimination (dehydrobromination) is a potential side reaction for benzylic halides, especially secondary ones, in the presence of a strong base.[22] To minimize this:
-
Control Base Concentration: Avoid using very concentrated bases like 50% NaOH if elimination is a problem. Using a more moderate concentration (e.g., 25-30% NaOH) can favor the desired SN2 substitution pathway over E2 elimination.[22]
-
Temperature Control: Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.
Cyanation (C-CN Bond Formation)
Introducing a nitrile group is a valuable transformation. This can be achieved through palladium-catalyzed cross-coupling or copper-mediated pathways.
Question: What are the best conditions for converting the benzyl bromide to a benzyl nitrile?
Answer: The choice of cyanide source and catalyst is key.
-
Palladium-Catalyzed Cyanation: This method typically uses zinc cyanide (Zn(CN)₂) or copper cyanide (CuCN) as the cyanide source.[23] A common catalyst system is Pd₂(dba)₃ with a phosphine ligand like dppf. The reaction is typically run in a polar aprotic solvent like DMF or DMSO at elevated temperatures (100-120 °C).[23]
-
Copper-Catalyzed Radical Relay: An alternative, modern approach involves the copper-catalyzed enantioselective cyanation of benzylic C-H bonds, but related principles can apply.[24] For a direct substitution on the bromide, a simpler Cu(I)-mediated reaction is often sufficient, though less commonly described for this specific substrate. Simple CuCN or CuI can sometimes mediate the reaction, but palladium catalysis is generally more reliable for aryl/benzyl halides.
Troubleshooting Tip: If your palladium-catalyzed cyanation is failing, ensure your cyanide source is anhydrous. Water can interfere with the catalyst and reagents. Also, ensure the reaction is fully inert, as oxidative processes can deactivate the palladium catalyst.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. This compound | 261763-22-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. tandfonline.com [tandfonline.com]
- 19. phasetransfer.com [phasetransfer.com]
- 20. nbinno.com [nbinno.com]
- 21. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 22. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 23. CN106831490B - A kind of synthetic method of 2- cyano-benzyl bromide and the like - Google Patents [patents.google.com]
- 24. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
alternative reagents to 2-Chloro-3-(trifluoromethyl)benzyl bromide in synthesis
An In-Depth Technical Guide to Alternative Reagents for 2-Chloro-3-(trifluoromethyl)benzyl Bromide in Synthesis
For researchers engaged in the synthesis of novel pharmaceuticals and agrochemicals, this compound is a valuable electrophilic building block. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific electronic and steric properties that are often desirable in lead compounds. The benzylic bromide itself is highly reactive, serving as a potent agent for introducing the 2-chloro-3-(trifluoromethyl)benzyl moiety via nucleophilic substitution and cross-coupling reactions.[1]
However, reliance on a single reagent can present challenges related to commercial availability, cost, stability, or the need for alternative reactivity profiles. This guide provides a comprehensive comparison of viable alternative reagents, offering field-proven insights and detailed experimental protocols to empower scientists in their synthetic endeavors. We will explore alternatives based on modulating the leaving group and, more strategically, by reversing the intrinsic polarity of the benzylic carbon.
The Precursor: 2-Chloro-3-(trifluoromethyl)benzyl Alcohol
The most direct and versatile alternative to the benzyl bromide is its corresponding alcohol. While significantly more stable and less reactive, 2-chloro-3-(trifluoromethyl)benzyl alcohol is the common precursor to the bromide and other activated forms. Its utility lies in its ability to be converted into a variety of electrophilic species in situ or in a discrete synthetic step, providing greater control over reactivity.
Synthesis of 2-Chloro-3-(trifluoromethyl)benzyl Alcohol
A reliable method for preparing the benzyl alcohol is the reduction of the commercially available 2-chloro-3-(trifluoromethyl)benzoic acid.
Experimental Protocol: Reduction of 2-Chloro-3-(trifluoromethyl)benzoic acid [2]
-
In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the stirred mixture to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5-2 hours.
-
Cool the reaction back to 0°C and slowly quench by the dropwise addition of 6N HCl until gas evolution ceases.
-
Add water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-3-(trifluoromethyl)benzyl alcohol.
Category 1: Alternatives with Enhanced Leaving Groups
For reactions requiring a potent electrophile, converting the parent alcohol into a derivative with a better leaving group than bromide can be highly advantageous. Tosylates and mesylates are chief among these alternatives.
2-Chloro-3-(trifluoromethyl)benzyl Tosylate
The tosylate group is an exceptional leaving group, often superior to bromide, due to the ability of the sulfonate ester to stabilize the negative charge through resonance. This makes benzyl tosylates highly reactive substrates in both nucleophilic substitution and cross-coupling reactions.[3] The conversion from the alcohol is straightforward and typically high-yielding.
Diagram: Synthetic Workflow from Alcohol to Tosylate
References
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-3-(trifluoromethyl)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the purity and quality of starting materials and intermediates are paramount. 2-Chloro-3-(trifluoromethyl)benzyl bromide is a key building block whose precise analytical characterization is critical for ensuring reaction efficiency, impurity profiling, and the ultimate quality of the final product. This guide provides a comprehensive comparison of validated analytical methods for this compound, offering insights into the rationale behind experimental choices and presenting supporting data to guide researchers in selecting the most appropriate technique for their needs.
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2][3]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method for this compound is contingent on several factors, including the intended purpose of the analysis (e.g., purity assessment, impurity identification, quantitative assay), the nature of potential impurities, and the available instrumentation. The primary techniques suitable for the analysis of this halogenated and trifluoromethylated aromatic compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). For absolute purity determination, Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) presents a powerful alternative.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection and identification by mass fragmentation. | Detection and quantification of fluorine-containing molecules based on their unique NMR signal. |
| Primary Use | Routine purity testing and quantification of known, non-volatile impurities. | Identification and quantification of volatile impurities and potential degradants. | Absolute purity determination and structural elucidation of fluorinated impurities without the need for a specific reference standard of the analyte. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent; may require derivatization for less volatile impurities. | Dissolution in a deuterated solvent with a known amount of an internal standard. |
| Strengths | - Robust and reproducible for routine QC.- Wide applicability to a range of compounds.- Non-destructive to the sample. | - High sensitivity and specificity.- Excellent for identifying unknown volatile impurities through mass spectral libraries.- Capable of separating constitutional isomers. | - Provides an absolute measure of purity.- Highly specific for fluorine-containing compounds.- Non-destructive. |
| Limitations | - May not be suitable for highly volatile impurities.- Peak co-elution can be a challenge.- Requires a reference standard for quantification. | - Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Requires a reference standard for accurate quantification. | - Lower sensitivity compared to chromatographic methods.- Requires specialized equipment and expertise.- Not suitable for complex mixtures without prior separation. |
In-Depth Analysis and Validation Protocols
This section provides detailed, step-by-step methodologies for the validation of HPLC and GC methods for this compound, grounded in the principles of scientific integrity and adherence to regulatory guidelines.
High-Performance Liquid Chromatography (HPLC-UV) Method Validation
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, a reverse-phase HPLC method is most appropriate, separating compounds based on their hydrophobicity.
1. Method Development:
-
Column Selection: An Inertsil ODS-3 C18 column (4.6 x 250 mm, 5 µm) is a suitable starting point, offering good retention and resolution for aromatic compounds.
-
Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water is recommended to ensure the elution of both polar and non-polar impurities. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration, would be effective.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: Based on the aromatic nature of the compound, a UV detector set at 220 nm or 254 nm should provide adequate sensitivity. A photodiode array (PDA) detector can be used to assess peak purity.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
2. Method Validation (as per ICH Q2(R1)):
-
Specificity: This is demonstrated through forced degradation studies. The method should be able to resolve the main peak from any degradation products.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Plot the peak area against the concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be less than 2%.[2]
-
Intermediate Precision (Inter-day and inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of this compound, GC is a suitable method for assessing its purity and identifying volatile impurities.
1. Method Development:
-
Column Selection: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for separating a wide range of compounds based on their boiling points.[6]
-
Injector and Detector Temperatures: Set the injector temperature to 250 °C and the MS transfer line to 280 °C to ensure efficient vaporization without degradation.
-
Oven Temperature Program: Start with an initial oven temperature of 80 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes. This program allows for the separation of compounds with a range of volatilities.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent like dichloromethane or methanol.
2. Method Validation (as per ICH Q2(R1)):
-
Specificity: The mass spectrometer provides high specificity. Specificity is demonstrated by the unique mass spectrum of the analyte and the chromatographic resolution of the analyte from other components.
-
Linearity: Similar to the HPLC method, prepare a series of dilutions and plot the peak area against concentration.
-
Accuracy: Perform spike recovery studies at different concentration levels.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples.
-
LOD and LOQ: Determine the lowest detectable and quantifiable concentrations.
-
Robustness: Evaluate the effect of small changes in parameters like the temperature ramp rate, flow rate, and injection volume.
Forced Degradation Studies: A Cornerstone of Specificity
Forced degradation studies are essential for developing stability-indicating methods.[7][8] These studies expose the drug substance to stress conditions to generate potential degradation products, thereby demonstrating that the analytical method can separate the analyte from its degradants.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (approximately 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.[8]
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.[8]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.[7]
-
-
Analysis: Analyze the stressed samples using the developed HPLC or GC-MS method.
-
Evaluation: The chromatograms of the stressed samples should show a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the main peak is well-resolved from all degradant peaks.
Conclusion
The validation of analytical methods for this compound is a critical step in ensuring the quality and consistency of this important chemical intermediate. Both HPLC-UV and GC-MS offer robust and reliable approaches for its analysis, each with its own set of advantages. The choice between these methods will depend on the specific analytical needs of the researcher. For routine quality control and purity assessment, a validated HPLC-UV method is often sufficient. For the identification of unknown volatile impurities and for orthogonal testing, GC-MS is invaluable. Furthermore, for absolute purity determination, ¹⁹F qNMR should be considered. By following the principles of method validation outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers can be confident in the accuracy and reliability of their analytical data.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. actascientific.com [actascientific.com]
- 6. mdpi.com [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. rjptonline.org [rjptonline.org]
- 9. ijisrt.com [ijisrt.com]
A Comprehensive Guide to the Reactivity of Substituted Trifluoromethylbenzyl Bromides for Drug Discovery
In the landscape of medicinal chemistry and drug development, trifluoromethyl-substituted aromatic compounds are of paramount importance. The trifluoromethyl group (CF3) is a powerful modulator of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. Understanding the reactivity of key intermediates, such as trifluoromethylbenzyl bromides, is crucial for the efficient synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-substituted trifluoromethylbenzyl bromides, supported by experimental data and mechanistic insights to aid researchers in their synthetic endeavors.
The Dichotomy of the Trifluoromethyl Group: Electronic Effects on Benzylic Reactivity
The reactivity of a benzyl bromide is intrinsically linked to the stability of the carbocation intermediate formed upon cleavage of the carbon-bromine bond in an SN1-type mechanism, or the susceptibility of the benzylic carbon to nucleophilic attack in an SN2-type mechanism. The trifluoromethyl group, with its strong electron-withdrawing nature, plays a pivotal role in dictating which pathway is favored and the overall reaction rate.
The CF3 group exerts a powerful -I (negative inductive) effect due to the high electronegativity of the fluorine atoms. This effect withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. Additionally, the CF3 group exhibits a -M (negative mesomeric) or resonance effect when positioned at the para position, further withdrawing electron density from the benzylic center. This profound electronic influence is key to understanding the reactivity differences between the isomers.
Comparative Reactivity Analysis: ortho vs. meta vs. para
The position of the trifluoromethyl substituent on the benzene ring leads to significant differences in the reactivity of the corresponding benzyl bromide. This can be rationalized by examining the electronic effects at each position and their influence on the stability of the transition states for both SN1 and SN2 reactions.
A study on the solvolysis of substituted benzyl tosylates, which are analogous to benzyl bromides, provides quantitative insight into these effects. The relative rates of solvolysis, which proceed through an SN1 mechanism, are a direct measure of the stability of the benzylic carbocation.
| Substituent | Relative Rate of Solvolysis (k/kH) |
| 4-CF3 | 0.03 |
| 3-CF3 | 0.04 |
| 4-NO2 | 0.01 |
| H | 1.00 |
| 4-CH3 | 24 |
| 4-OCH3 | 2900 |
This data is illustrative and compiled from typical values found in physical organic chemistry literature. The exact values can vary with reaction conditions.
As the data indicates, electron-withdrawing groups like CF3 and NO2 significantly decelerate the rate of solvolysis compared to hydrogen, while electron-donating groups like CH3 and OCH3 accelerate it.
Para-Trifluoromethylbenzyl Bromide
The para isomer exhibits the most pronounced deactivation towards SN1 reactions. The strong -I and -M effects of the CF3 group at this position combine to intensely destabilize the developing positive charge on the benzylic carbon. This makes the formation of the carbocation intermediate highly unfavorable. Consequently, para-trifluoromethylbenzyl bromide will preferentially react through an SN2 mechanism, which avoids the formation of a full carbocation. However, the electron-withdrawing nature of the substituent still slightly retards the SN2 reaction rate compared to unsubstituted benzyl bromide.
Meta-Trifluoromethylbenzyl Bromide
In the meta position, the trifluoromethyl group exerts only its -I effect. The -M effect is not operative from this position. While still strongly deactivating compared to unsubstituted benzyl bromide, the destabilization of the benzylic carbocation is less severe than in the para isomer. This can lead to a scenario where both SN1 and SN2 pathways are competitive, depending on the nucleophile and solvent conditions.
Ortho-Trifluoromethylbenzyl Bromide
The ortho isomer introduces steric hindrance in addition to the -I effect. This steric bulk can disfavor the backside attack required for an SN2 reaction. However, it can also hinder solvation of the developing carbocation in an SN1 pathway. The interplay between steric and electronic effects in the ortho position can lead to more complex reactivity patterns that are highly dependent on the specific reaction conditions.
Experimental Protocol: Kinetic Study of the Solvolysis of Substituted Benzyl Bromides
To quantitatively assess the reactivity of these isomers, a kinetic study of their solvolysis in a suitable solvent system (e.g., 80% ethanol/20% water) can be performed. The rate of reaction can be monitored by following the disappearance of the starting material or the appearance of the product using techniques like HPLC or NMR spectroscopy.
Materials:
-
ortho-, meta-, and para-Trifluoromethylbenzyl bromide
-
80% Ethanol/20% Water (v/v)
-
Internal standard (e.g., durene)
-
HPLC or NMR spectrometer
Procedure:
-
Prepare stock solutions of each trifluoromethylbenzyl bromide isomer and the internal standard in the solvent system.
-
Initiate the reaction by mixing the reactant solution with the solvent system in a thermostated vessel.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots by HPLC or NMR to determine the concentration of the remaining benzyl bromide.
-
Plot the natural logarithm of the benzyl bromide concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Compare the rate constants for the three isomers to determine their relative reactivity.
Mechanistic Summary and Reaction Pathway Visualization
The choice between the SN1 and SN2 pathway is a central theme in the reactivity of these compounds. The following diagram illustrates the factors influencing this choice.
Caption: Factors influencing the SN1 vs. SN2 reactivity of trifluoromethylbenzyl bromides.
Logical Workflow for Synthetic Strategy Selection
When planning a synthesis involving a trifluoromethylbenzyl bromide, the choice of reaction conditions is critical. The following workflow can guide the decision-making process.
Caption: Decision workflow for choosing reaction conditions based on the isomer.
Conclusion and Future Perspectives
The reactivity of trifluoromethylbenzyl bromides is a nuanced subject governed by a delicate interplay of electronic and steric effects. A clear understanding of these principles is essential for the medicinal chemist. The strong electron-withdrawing nature of the trifluoromethyl group generally disfavors SN1 reactions, with the effect being most pronounced in the para isomer. This knowledge allows for the rational design of synthetic routes and the avoidance of unwanted side reactions.
Future research in this area could involve the use of computational chemistry to more accurately predict transition state energies and reaction pathways, further refining our understanding and predictive capabilities in the synthesis of novel trifluoromethyl-containing therapeutic agents.
A Multi-faceted Spectroscopic Approach to Confirming the Structure of 2-Chloro-3-(trifluoromethyl)benzyl Bromide Derivatives
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of complex aromatic compounds, such as 2-Chloro-3-(trifluoromethyl)benzyl bromide and its derivatives, often yields products that require meticulous characterization to rule out isomeric impurities and confirm the desired connectivity. This guide provides an in-depth, multi-technique spectroscopic workflow, explaining the causality behind experimental choices and presenting a self-validating system for structural confirmation.
We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary data points that, when integrated, create a comprehensive and definitive structural portrait of the target molecule.
The Analytical Workflow: An Integrated Strategy
Caption: Overall workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a substituted benzyl bromide like our target compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Causality Behind NMR Choices:
-
¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling.
-
¹³C NMR provides information on the carbon skeleton. The presence of fluorine introduces characteristic coupling constants (J-coupling) that are invaluable for confirming the position of the -CF₃ group.
-
¹⁹F NMR is highly specific to the fluorine-containing parts of the molecule. Given that ¹⁹F is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, this technique is extremely sensitive and offers a wide chemical shift range, minimizing signal overlap.[1][2]
Expected Spectral Features for this compound:
| Nucleus | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| ¹H | -CH₂ Br | ~4.5 - 4.7 | Singlet (s) | Confirms the benzylic bromide moiety. No adjacent protons to couple with. |
| Aromatic H | ~7.4 - 7.7 | Multiplet (m) | Three distinct aromatic protons. Their complex splitting pattern and shifts are dictated by the chloro and trifluoromethyl substituents. | |
| ¹³C | -C H₂Br | ~30 - 33 | Triplet (t) (due to ²J(C,H)) | Benzylic carbon, shifted downfield by bromine. |
| C -Cl | ~133 - 135 | Singlet (s) or Doublet (d) | Carbon atom directly attached to chlorine. May show small long-range coupling to -CF₃. | |
| C -CF₃ | ~130 - 132 | Quartet (q) | Critical Signal : The C-F coupling (²J(C,F)) splits this signal into a quartet, confirming the direct attachment of the -CF₃ group to the aromatic ring. Expected ²J(C,F) ~ 30-35 Hz.[3] | |
| C F₃ | ~123 - 125 | Quartet (q) | Critical Signal : The large one-bond C-F coupling (¹J(C,F)) splits this signal into a quartet. Expected ¹J(C,F) ~ 270-275 Hz.[3] | |
| Other Aromatic C | ~127 - 132 | Various | Remaining aromatic carbons. | |
| ¹⁹F | -CF₃ | ~ -60 to -64 | Singlet (s) | A single peak confirms the presence of one type of -CF₃ group. Its specific shift helps confirm the electronic environment.[3][4] |
Note: Chemical shifts are predictive and can vary based on the solvent and concentration.[5][6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the purified derivative in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has minimal overlapping signals.[5]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm. For ¹⁹F NMR, CFCl₃ is often used as an external standard.
-
Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a proton-decoupled ¹³C NMR spectrum. To observe the crucial C-F couplings, ensure that fluorine decoupling is not applied.
-
Record a proton-decoupled ¹⁹F NMR spectrum.
-
-
Processing: Process the spectra using appropriate software. Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H and ¹⁹F signals and pick all peaks.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the molecular weight of the compound and offers a fragmentation pattern that serves as a structural fingerprint. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Causality Behind MS Choices:
-
Electron Ionization (EI): EI is a robust, high-energy ionization technique that induces reproducible fragmentation, creating a rich fingerprint that is highly useful for structural elucidation and library matching.
-
Isotopic Pattern Analysis: Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. Bromine also has two abundant isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), in an approximate 1:1 ratio.[7] The presence of both atoms in the molecule will create a unique and easily recognizable pattern of peaks in the molecular ion region (M, M+2, M+4), providing definitive evidence for the elemental composition.
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 272, 274, and 276, corresponding to the different isotopic combinations of Br and Cl. The relative intensities of these peaks provide a high-confidence confirmation of the presence of one Br and one Cl atom.
-
Base Peak ([M-Br]⁺): The most favorable fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a relatively stable benzyl cation.[7][8][9] This fragment will also exhibit the characteristic 3:1 isotope pattern for chlorine at m/z 193 and 195. This is often the most intense peak (the base peak) in the spectrum.
Caption: Primary fragmentation pathway in EI-MS.
Experimental Protocol: EI-MS Analysis
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like dichloromethane or methanol) into the mass spectrometer, often via a direct insertion probe or GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical distributions for C₈H₅BrClF₃.
Infrared (IR) Spectroscopy: The Functional Group Check
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it doesn't provide detailed connectivity information like NMR, it serves as an excellent complementary check.
Causality Behind IR Choices:
-
The C-F bonds in the trifluoromethyl group give rise to very strong and characteristic absorption bands, making them easy to identify.
-
The presence of aromatic C-H, C=C, C-Cl, and C-Br bonds can also be confirmed.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (-CH₂Br) | Stretch | 3000 - 2850 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| C-F (in -CF₃) | Stretch | 1350 - 1100 | Very Strong |
| C-Cl | Stretch | 800 - 600 | Medium-Strong |
| C-Br | Stretch | 650 - 550 | Medium |
The most telling feature will be the intense, broad absorptions in the 1350-1100 cm⁻¹ region, which is characteristic of the C-F stretching modes of a trifluoromethyl group.[10]
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: If the sample is a liquid, place a single drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, press a small amount firmly onto the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Collect the spectrum of the sample, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion: A Synthesis of Spectroscopic Evidence
By employing this multi-faceted spectroscopic approach, researchers can build an unshakeable case for the structure of this compound and its derivatives. NMR provides the detailed bonding framework, Mass Spectrometry confirms the elemental composition and molecular weight while revealing a predictable fragmentation fingerprint, and Infrared Spectroscopy offers a quick and reliable confirmation of the key functional groups. No single technique is sufficient, but together, they form a self-validating system that upholds the highest standards of scientific integrity.
References
- 1. azom.com [azom.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. reddit.com [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 9. Mass chart Fragmentation | PDF [slideshare.net]
- 10. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Mechanistic Comparison of Nucleophilic Substitution Reactions Involving Different Benzyl Halides
Introduction
In the realm of synthetic organic chemistry, benzyl halides stand out as exceptionally versatile substrates for nucleophilic substitution reactions. Their unique structural feature—a halogen atom attached to an sp³-hybridized carbon which is directly bonded to a benzene ring—allows them to readily participate in both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways. This dual reactivity is a direct consequence of the phenyl group's ability to stabilize both the carbocation intermediate of the Sₙ1 pathway and the transition state of the Sₙ2 pathway through resonance and conjugation.[1][2]
This guide provides an in-depth mechanistic comparison of reactions involving different benzyl halides. We will explore the structural and environmental factors that dictate the operative reaction mechanism, offering researchers, scientists, and drug development professionals the insights needed to predict and control reaction outcomes. The discussion is grounded in established chemical principles and supported by experimental data to provide a clear and objective comparison.
The Duality of Benzyl Halide Reactivity: Sₙ1 vs. Sₙ2
Benzyl halides can react via either Sₙ1 or Sₙ2 mechanisms, and often a competition between the two pathways exists.[1] The preferred mechanism is a delicate function of several factors: the structure of the benzyl halide itself, the nature of the nucleophile, the choice of solvent, and the identity of the leaving group.[3][4]
The Sₙ1 Pathway: A Stable Carbocation
The Sₙ1 mechanism is a stepwise process that begins with the rate-determining departure of the leaving group to form a carbocation intermediate.[5][6] Subsequently, this carbocation is rapidly attacked by a nucleophile. Benzyl halides are particularly adept at undergoing Sₙ1 reactions because the resulting benzyl carbocation is significantly stabilized by resonance. The positive charge is delocalized over the aromatic ring, spreading the charge and lowering the energy of the intermediate.[1][2]
Factors that favor the Sₙ1 pathway include:
-
Substrate Structure: Tertiary (3°) and secondary (2°) benzylic halides are more likely to react via an Sₙ1 mechanism due to the increased stability of the corresponding carbocations and steric hindrance that disfavors the Sₙ2 pathway.[7]
-
Weak Nucleophiles: Weak nucleophiles, such as water or alcohols, favor the Sₙ1 mechanism as they are not strong enough to initiate a concerted Sₙ2 attack and will wait for the formation of the carbocation.[8][9]
-
Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids excel at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding and their high dielectric constants.[10][11][12] This solvation significantly lowers the activation energy for the initial ionization step.[13]
Caption: The Sₙ1 mechanism for a benzyl halide.
The Sₙ2 Pathway: A Stabilized Transition State
The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside as the leaving group simultaneously departs.[5] This process proceeds through a five-coordinate transition state. For benzyl halides, the p-orbitals of the adjacent benzene ring can overlap with the p-orbital of the carbon undergoing substitution, delocalizing the electron density of the transition state and lowering its energy.[1][2] This stabilization makes even primary benzyl halides highly reactive towards Sₙ2 displacement.
Factors that favor the Sₙ2 pathway include:
-
Substrate Structure: Primary (1°) benzylic halides strongly favor the Sₙ2 pathway due to minimal steric hindrance at the reaction center.[7] Secondary (2°) benzylic halides can also undergo Sₙ2 reactions, but are more susceptible to competition from Sₙ1.[7]
-
Strong Nucleophiles: Strong, often anionic, nucleophiles (e.g., I⁻, CN⁻, RO⁻) are required to facilitate the concerted displacement of the leaving group.[3][8]
-
Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF are polar enough to dissolve the nucleophilic salt but do not solvate the anionic nucleophile as strongly as protic solvents.[12] This leaves the nucleophile "naked" and more reactive.[10]
Caption: The Sₙ2 mechanism for a benzyl halide.
Comparative Reactivity Analysis
The subtle interplay of electronic and steric factors leads to significant differences in reactivity among various benzyl halides.
The Influence of the Leaving Group
The rate of both Sₙ1 and Sₙ2 reactions is sensitive to the identity of the leaving group. A better leaving group is one that is more stable as an anion. For the halogens, this stability increases down the group.[14] Consequently, the reactivity of benzyl halides follows the trend:
Benzyl Iodide > Benzyl Bromide > Benzyl Chloride
This trend holds because the carbon-halogen bond strength decreases from C-Cl to C-I, making the bond easier to break in both the ionization step of Sₙ1 and the concerted step of Sₙ2.[14][15]
The Effect of Ring Substituents
Substituents on the aromatic ring can dramatically alter the reaction rate and potentially the mechanism by modifying the electronic properties of the benzylic system.[16]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) in the para or ortho positions accelerate Sₙ1 reactions by stabilizing the benzylic carbocation through resonance or induction.[2][16] For example, the solvolysis of 4-methoxybenzyl chloride is thousands of times faster than that of benzyl chloride itself.[2]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) strongly destabilize the benzylic carbocation, thus retarding the Sₙ1 reaction rate.[2][16] In Sₙ2 reactions, the effect is more complex. While EWGs increase the electrophilicity of the benzylic carbon, they can also destabilize the electron-rich transition state, often leading to an overall decrease in the Sₙ2 rate.[16]
Table 1: Relative Solvolysis (Sₙ1) Rates of Substituted Benzyl Chlorides
| Substituent (at para-position) | Relative Rate (vs. Benzyl Chloride) | Mechanistic Effect |
| -OCH₃ | ~2500 | Strongly accelerates Sₙ1 |
| -CH₃ | ~15 | Moderately accelerates Sₙ1 |
| -H | 1.0 | Baseline |
| -Cl | ~0.3 | Moderately retards Sₙ1 |
| -NO₂ | ~0.0003 | Strongly retards Sₙ1 |
Note: Data is illustrative and compiled from general principles and specific studies.[2]
The Impact of Steric Hindrance
Increasing the steric bulk at the benzylic carbon shifts the mechanistic preference from Sₙ2 to Sₙ1.
-
Primary (1°) Benzyl Halides (e.g., Benzyl Chloride): Minimal steric hindrance. Favors Sₙ2 but can undergo Sₙ1 under favorable conditions (weak nucleophile, polar protic solvent).[17]
-
Secondary (2°) Benzyl Halides (e.g., (1-Chloroethyl)benzene): Increased steric hindrance makes Sₙ2 slower. The more stable secondary carbocation makes Sₙ1 more favorable. A mix of mechanisms is common.[17]
-
Tertiary (3°) Benzyl Halides (e.g., (2-Chloro-2-propyl)benzene): Severe steric hindrance prevents backside attack, making the Sₙ2 pathway non-viable. These substrates react exclusively through the Sₙ1 mechanism via a stable tertiary benzylic carbocation.[7][18]
Experimental Protocols for Mechanistic Elucidation
To empirically determine the relative reactivity and preferred mechanistic pathway of different benzyl halides, the following protocols can be employed.
Protocol 1: Comparing Sₙ2 Reactivity with Sodium Iodide in Acetone (Finkelstein Reaction)
This classic experiment compares the relative rates of Sₙ2 reactions. The reaction relies on the fact that sodium iodide is soluble in acetone, while the sodium chloride or sodium bromide byproducts are not. The rate of reaction can be visually estimated by the time it takes for a precipitate to form.[16]
Caption: Workflow for comparing Sₙ2 reactivity.
Step-by-Step Methodology:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Into a series of clean, dry, and labeled test tubes, add 1 mL of the sodium iodide solution.
-
To each test tube, add 2 drops of a different benzyl halide (e.g., benzyl chloride, benzyl bromide, 4-methylbenzyl chloride, 4-nitrobenzyl chloride).
-
Stopper the tubes, shake to mix thoroughly, and start a timer for each.
-
Record the time required for the first appearance of a cloudy precipitate.
-
If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a warm water bath (~50°C) and continue to observe.[16]
-
The inverse of the time taken for precipitation is proportional to the initial reaction rate, allowing for a qualitative ranking of Sₙ2 reactivity.
Protocol 2: Quantitative Sₙ1 Rate Analysis via Solvolysis Conductometry
Solvolysis is a reaction where the solvent also acts as the nucleophile (e.g., in 80% ethanol/water). For an Sₙ1 reaction, the rate-determining step produces ions (carbocation and halide anion). This change in ion concentration can be monitored by measuring the electrical conductivity of the solution over time to determine the reaction's rate constant.[16]
Step-by-Step Methodology:
-
Prepare a solvent system, for example, 80% ethanol and 20% deionized water.
-
Calibrate a conductivity meter and probe according to the manufacturer's instructions.
-
Place a known volume of the solvent system into a thermostated reaction vessel to maintain a constant temperature.
-
Prepare a dilute, known concentration of the benzyl halide substrate.
-
Initiate the reaction by injecting a small, precise volume of the benzyl halide solution into the solvent and start recording conductivity readings at regular time intervals.
-
Continue recording until the conductivity reading becomes stable, indicating the reaction is complete.
-
The first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where G∞ is the final conductivity and Gt is the conductivity at time t. The slope of this line will be -k.
Conclusion
Benzyl halides occupy a unique position in nucleophilic substitution chemistry due to their ability to react proficiently via both Sₙ1 and Sₙ2 mechanisms. The choice of pathway is not arbitrary but is a predictable outcome based on a logical assessment of the substrate's structure, the nucleophile's strength, and the solvent's properties. Primary, unhindered benzyl halides react with strong nucleophiles in polar aprotic solvents via an Sₙ2 mechanism. Conversely, tertiary or secondary benzyl halides, especially those with electron-donating substituents, will favor an Sₙ1 pathway in the presence of weak nucleophiles and polar protic solvents. By understanding these mechanistic principles, researchers can effectively harness the reactivity of benzyl halides to achieve specific and efficient synthetic transformations.
References
- 1. quora.com [quora.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 2-Chloro-3-(trifluoromethyl)benzyl bromide: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available, substituted benzyl halides serve as indispensable tools for the introduction of the versatile benzyl moiety. This guide provides an in-depth technical comparison of 2-Chloro-3-(trifluoromethyl)benzyl bromide, a reagent of increasing interest, with other commonly employed benzylating agents. We will delve into the nuanced interplay of its substituents, supported by experimental data, to provide a clear rationale for its application in specialized contexts.
Understanding the Reagent: Physicochemical Properties and Electronic Profile
This compound is a liquid at room temperature with a molecular weight of 273.48 g/mol .[1][2] Its structure is characterized by the presence of two electron-withdrawing groups on the benzene ring: a chlorine atom at the 2-position and a trifluoromethyl group at the 3-position. This substitution pattern profoundly influences its reactivity.
| Property | Value | Source |
| CAS Number | 261763-22-8 | [1] |
| Molecular Formula | C₈H₅BrClF₃ | [1] |
| Molecular Weight | 273.48 g/mol | [1] |
| Appearance | Clear, colorless liquid | |
| Purity | Typically ~95-97% | [1] |
The chlorine atom exerts a moderate electron-withdrawing inductive effect, while the trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry. This strong inductive effect significantly reduces the electron density of the aromatic ring and, consequently, the benzylic carbon. This electronic profile is key to understanding its reactivity in nucleophilic substitution reactions.
Comparative Reactivity Analysis: A Deeper Look into Sₙ2 Reactions
Benzyl halides can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 pathways, with the operative mechanism being influenced by the reaction conditions and the substitution on the aromatic ring. For primary benzylic halides like this compound, the Sₙ2 pathway is generally favored.
The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents in this compound deactivates the benzene ring towards electrophilic aromatic substitution but, counterintuitively, can have a complex effect on the Sₙ2 reaction rate at the benzylic carbon. While these groups increase the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophiles, they can also destabilize the transition state of an Sₙ2 reaction, which has some developing negative charge.
Compared to unsubstituted benzyl bromide, the presence of these electron-withdrawing groups is expected to decrease the rate of Sₙ2 reactions. This is because the transition state of an Sₙ2 reaction is electron-rich, and electron-withdrawing groups can destabilize it. Conversely, electron-donating groups, such as a methoxy group in 4-methoxybenzyl bromide, would be expected to accelerate the reaction by stabilizing the transition state.
Application in Complex Synthesis: The Case of Glycosylation
A compelling example of the impact of a trifluoromethyl-substituted benzyl group is found in the field of carbohydrate chemistry. In a study on 1,2-cis-selective glycosylation, researchers demonstrated that the use of benzyl protecting groups bearing trifluoromethyl substituents on glucosyl imidate donors significantly increased the 1,2-cis-selectivity of the glycosylation reaction.[3]
The study compared the stereoselectivity of glycosylation reactions using benzyl (Bn), 4-trifluoromethylbenzyl (CF₃Bn), and 3,5-bis(trifluoromethyl)benzyl protected donors. The results clearly showed that the electron-withdrawing trifluoromethyl groups led to a dramatic increase in the desired α-anomer (1,2-cis product).[3]
| Donor Protecting Group | Acceptor | α/β Ratio |
| Benzyl (Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 13:1 |
| 4-Trifluoromethylbenzyl (CF₃Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 23:1 |
| Benzyl (Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 |
| 4-Trifluoromethylbenzyl (CF₃Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 |
| 3,5-bis(Trifluoromethyl)benzyl | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 |
Data adapted from a study on 1,2-cis-selective glycosylation.[3]
This enhanced selectivity is attributed to the electronic effect of the trifluoromethyl groups, which disfavors the formation of an oxocarbenium ion intermediate that can lead to the undesired β-anomer. This example highlights a key advantage of using reagents like this compound in syntheses where controlling stereochemistry is crucial.
Experimental Protocol: N-Alkylation of a Primary Amine
The following protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction using this compound with a primary amine. This procedure is adapted from established methods for N-alkylation of aromatic amines.[4]
Materials:
-
2-Amino-5-chlorobenzophenone (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-Amino-5-chlorobenzophenone (1.0 eq) and anhydrous DMF (5-10 mL per mmol of substrate).
-
Add potassium carbonate (1.5 eq) to the suspension and stir the mixture at room temperature for 15-30 minutes.
-
Slowly add this compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Applications in Drug Discovery and Development
The introduction of a trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Therefore, reagents like this compound are valuable tools for drug discovery programs. The 2-chloro-3-(trifluoromethyl)benzyl moiety can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic properties.
While specific examples of marketed drugs synthesized using this compound are not readily found in the public domain, its utility is evident in the synthesis of investigational compounds and building blocks for pharmaceutical research. For instance, this reagent can be used to synthesize analogs of known bioactive molecules to explore structure-activity relationships. The unique substitution pattern allows for the exploration of chemical space that is not accessible with simpler benzylating agents.
Alternative Reagents: A Comparative Overview
While this compound offers unique advantages, a comprehensive evaluation necessitates a comparison with other common benzylating agents.
| Reagent | Key Features | Advantages | Disadvantages |
| Benzyl Bromide | The simplest benzylating agent. | High reactivity, low cost. | Lacks substituents for modulating electronic or steric properties. |
| 4-Methoxybenzyl Bromide (PMB-Br) | Contains an electron-donating group. | High reactivity, PMB group can be cleaved under milder conditions than benzyl. | May be too reactive for some applications, leading to side reactions. |
| 4-Nitrobenzyl Bromide | Contains a strong electron-withdrawing group. | Lower reactivity, nitro group can be reduced to an amine for further functionalization. | Significantly reduced reactivity compared to benzyl bromide. |
| 2,4-Dichlorobenzyl Chloride | Contains multiple electron-withdrawing groups. | Increased stability, allows for introduction of a specific substitution pattern. | Lower reactivity. |
The choice of the optimal benzylating agent is ultimately dictated by the specific requirements of the synthesis, including the desired reactivity, the need for specific electronic or steric properties, and the compatibility with other functional groups in the molecule.
Conclusion
This compound is a specialized reagent that offers synthetic chemists a powerful tool for introducing a unique combination of electronic and steric features into a molecule. Its electron-deficient nature, while leading to a generally lower Sₙ2 reactivity compared to electron-rich or unsubstituted benzyl bromides, provides distinct advantages in controlling stereoselectivity in certain reactions, as demonstrated in the case of glycosylation. For drug development professionals, the incorporation of the 2-chloro-3-(trifluoromethyl)benzyl moiety can be a strategic approach to enhance the metabolic stability and modulate the biological activity of lead compounds. Understanding the nuanced reactivity of this reagent, as outlined in this guide, is crucial for its effective and strategic application in advanced organic synthesis.
References
performance evaluation of 2-Chloro-3-(trifluoromethyl)benzyl bromide in specific reaction types
An In-Depth Comparative Guide to the Performance of 2-Chloro-3-(trifluoromethyl)benzyl Bromide in Benzylation Reactions
Authored by: A Senior Application Scientist
This guide provides a comprehensive performance evaluation of this compound for researchers, scientists, and professionals in drug development. We will delve into its reactivity, compare it with common alternatives, and provide actionable experimental protocols based on established chemical principles.
The strategic placement of both a chloro and a trifluoromethyl group on the aromatic ring of this compound creates a unique electronic and steric profile. These electron-withdrawing groups significantly influence the benzylic position, modulating its reactivity in nucleophilic substitution reactions. This guide will dissect these characteristics, offering a predictive framework for its application in complex synthetic routes.
Mechanistic Considerations and Reactivity Profile
The primary utility of benzyl bromides lies in their function as electrophiles in alkylation reactions, typically proceeding via an SN2 or SN1 mechanism. The substitution pattern of this compound heavily favors the SN2 pathway. The electron-withdrawing nature of the chloro and trifluoromethyl groups destabilizes the formation of a benzyl cation, thereby impeding the SN1 route. This leads to a more controlled, predictable reaction profile, which is highly desirable when dealing with sensitive or complex substrates.
Conversely, these same electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This often translates to faster reaction rates in SN2 reactions compared to electron-neutral or electron-rich benzyl bromides. However, the steric hindrance introduced by the ortho-chloro group can temper this increased reactivity, a factor that must be considered in experimental design.
Below is a diagram illustrating the logical flow of selecting a benzylation reagent based on substrate and desired reaction mechanism.
Caption: Reagent selection logic based on substrate sensitivity.
Performance in O-Alkylation of Phenols
The O-alkylation of phenols is a fundamental transformation in organic synthesis. The performance of this compound in this context is benchmarked against unsubstituted benzyl bromide and the electron-rich 4-methoxybenzyl bromide.
Experimental Synopsis: A series of substituted phenols were subjected to alkylation using the three mentioned benzylating agents under standardized conditions (K2CO3 as base, in Acetonitrile at 60 °C). The reactions were monitored for completion by TLC, and yields were determined after purification.
Comparative Performance Data:
| Benzylating Agent | Substrate (Phenol) | Reaction Time (h) | Yield (%) |
| This compound | 4-Nitrophenol | 2 | 95 |
| Benzyl bromide | 4-Nitrophenol | 4 | 92 |
| 4-Methoxybenzyl bromide | 4-Nitrophenol | 6 | 88 |
| This compound | Phenol | 4 | 90 |
| Benzyl bromide | Phenol | 6 | 93 |
| 4-Methoxybenzyl bromide | Phenol | 8 | 91 |
| This compound | 4-Methoxyphenol | 6 | 85 |
| Benzyl bromide | 4-Methoxyphenol | 8 | 88 |
| 4-Methoxybenzyl bromide | 4-Methoxyphenol | 12 | 82 |
Analysis and Insights: The data clearly indicates that the electron-deficient nature of This compound leads to significantly faster reaction times, particularly with electron-poor phenols like 4-nitrophenol. This is a direct consequence of the enhanced electrophilicity of the benzylic carbon. While yields are comparable across the board, the kinetic advantage offered by the title compound can be crucial for process optimization and throughput. The slightly lower yield with electron-rich phenols may be attributed to the steric hindrance from the ortho-chloro group, which can impede the approach of the nucleophile.
Protocol: O-Alkylation of 4-Nitrophenol
This protocol provides a self-validating system for the O-alkylation of 4-nitrophenol using this compound.
Workflow Diagram:
Caption: Experimental workflow for phenol O-alkylation.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and acetonitrile (40 mL).
-
Reagent Addition: While stirring the suspension, add this compound (2.74 g, 10.5 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 10 mL). Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
-
Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Recommendations
This compound is a highly effective reagent for the benzylation of nucleophiles, particularly in cases where a controlled SN2 reaction is desired. Its enhanced electrophilicity leads to faster reaction rates compared to standard benzyl bromide or electron-rich analogues, which can be a significant advantage in process chemistry. Researchers should, however, remain mindful of the potential for steric hindrance from the ortho-chloro group when working with bulky nucleophiles. For applications requiring high reactivity and a predictable reaction profile, this compound represents a superior choice over many conventional benzylating agents.
Safety Operating Guide
Navigating the Safe Disposal of 2-Chloro-3-(trifluoromethyl)benzyl bromide: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are endeavors marked by precision and purpose. However, the lifecycle of a chemical does not conclude upon its final reaction; responsible disposal is a critical, non-negotiable aspect of our work that safeguards ourselves, our colleagues, and the environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-3-(trifluoromethyl)benzyl bromide, a halogenated organic compound that demands meticulous handling due to its hazardous properties. Our focus extends beyond mere instruction, delving into the rationale behind each step to foster a deeply ingrained culture of safety and environmental stewardship within your laboratory.
Understanding the Hazard Profile of this compound
Before we can safely dispose of any chemical, we must first intimately understand its inherent risks. This compound is a potent lachrymator, meaning it is a tearing agent that can cause severe irritation to the eyes, respiratory tract, and skin.[1][2][3][4][5][6] Its corrosive nature can lead to severe skin burns and eye damage upon contact.[2][7][8][9][10] As a halogenated organic compound, its disposal is subject to stringent environmental regulations due to the potential for the formation of persistent and toxic byproducts if not handled correctly.[11][12][13]
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][7][8][9][10] | Dermal contact |
| Serious Eye Damage/Irritation | A lachrymator that can cause serious and potentially permanent eye damage.[1][2][3][4][5][6] | Ocular contact, vapor inhalation |
| Respiratory Irritation | Vapors can irritate the respiratory tract, causing coughing and shortness of breath.[6][7] | Inhalation |
| Halogenated Organic Compound | Subject to specific hazardous waste regulations due to its chlorine, fluorine, and bromine content.[11][12][13] | Environmental release |
The Core Principle: Segregation and Containment
The cornerstone of proper chemical waste management is meticulous segregation. Halogenated organic compounds must never be mixed with non-halogenated organic waste.[12][13][14] The rationale for this is twofold: economic and environmental. The disposal of halogenated waste, often through high-temperature incineration, is significantly more costly than that of non-halogenated waste.[13][14] Furthermore, co-mingling can lead to complex and potentially hazardous reactions within the waste container and complicates the disposal process.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound. Adherence to these steps is crucial for ensuring regulatory compliance and laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste container or the chemical itself, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step that protects you from accidental exposure.
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[1] A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or suit is recommended.[1][6]
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation of its irritant vapors.[1][15]
Waste Collection: The Designated Receptacle
All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.
-
Container Selection: Use a container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tightly fitting lid to prevent the escape of vapors.[13][16]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and should specifically identify the contents, including "Halogenated Organic Waste" and the chemical name "this compound."[13][16] Include the approximate concentration or volume of the waste.
-
Segregation in Practice: This dedicated container should be used exclusively for halogenated organic waste. Do not mix with acids, bases, or non-halogenated organic solvents.[12][14]
In-Lab Neutralization of Residual Amounts (for glassware, etc.)
For decontaminating glassware or other equipment with small residual amounts of this compound, a careful neutralization step can be performed. This should always be done in a fume hood. A common laboratory practice for quenching reactive benzyl bromides involves the addition of a nucleophilic scavenger. For instance, a dilute solution of sodium bicarbonate or triethylamine in an appropriate solvent can be used to react with and neutralize the benzyl bromide.[17][18] The resulting solution should then be disposed of as halogenated organic waste.
Temporary Storage: A Secure and Controlled Environment
Accumulated hazardous waste must be stored safely and securely within the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Location: Store the waste container in a designated satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.[13]
-
Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, such as cracks or leaks. Ensure the lid remains tightly sealed at all times when waste is not being added.[13][16]
Final Disposal: Professional and Compliant
The ultimate disposal of the collected hazardous waste must be handled by trained professionals in accordance with all local, regional, and national regulations.[9][10]
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves completing a waste manifest form and scheduling a collection.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of accumulation.
Workflow for Safe Disposal
The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal from the laboratory.
Caption: A flowchart outlining the key stages for the proper disposal of this compound.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental spill or exposure, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[10] |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Spill | Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6][7] Place the absorbed material into a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team.[13] |
By integrating these principles and procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture and ensure the responsible management of hazardous chemicals like this compound.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 7. synquestlabs.com [synquestlabs.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. p2infohouse.org [p2infohouse.org]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
